molecular formula C9H15NO B7872941 1-(But-3-yn-1-yl)piperidin-4-ol

1-(But-3-yn-1-yl)piperidin-4-ol

Numéro de catalogue: B7872941
Poids moléculaire: 153.22 g/mol
Clé InChI: NXLYPGKGCCBVFW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(But-3-yn-1-yl)piperidin-4-ol (CAS 912947-80-9) is a chemical building block of significant interest in medicinal chemistry and chemical biology research. This compound features a piperidine ring, a common structural motif in pharmaceuticals, substituted with a terminal alkyne group. Its primary research application is in Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition (CuAAC) , more commonly known as "click chemistry" . This bio-orthogonal reaction is widely used for the modular and efficient synthesis of complex molecular libraries, particularly for generating compounds with 1,2,3-triazole linkages . The terminal alkyne allows for facile conjugation, while the piperidin-4-ol group can contribute to both the molecular scaffold's properties and potential interactions with biological targets. Researchers utilize this reagent in the design and synthesis of novel molecules for probing biological systems. For instance, bis-triazolyl-pyridine derivatives, synthesized from similar alkyne-bearing building blocks, have been explored as small molecules capable of interacting with non-canonical DNA secondary structures like G-quadruplexes (G4s) and i-motifs (iMs), which are relevant in gene regulation and cancer therapy research . The compound is characterized by the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . Its structure includes a rotatable bond count of 2 and a polar surface area of 23 Ų . Suppliers note that this product requires cold-chain transportation and is intended strictly for Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle it in accordance with all applicable laboratory safety regulations.

Propriétés

IUPAC Name

1-but-3-ynylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-3-6-10-7-4-9(11)5-8-10/h1,9,11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLYPGKGCCBVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCC(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(But-3-yn-1-yl)piperidin-4-ol synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol

Introduction

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, present in numerous FDA-approved drugs and natural alkaloids.[1][2] Its derivatives are central to the development of therapeutics across a wide range of areas, including oncology, neuroscience, and infectious diseases.[3] The specific compound, 1-(But-3-yn-1-yl)piperidin-4-ol, emerges as a particularly valuable building block for drug discovery professionals. It uniquely combines the pharmacologically privileged piperidin-4-ol core with a terminal alkyne functionality. This "handle" is primed for a variety of powerful coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) and Sonogashira coupling, enabling the rapid diversification of molecular scaffolds and the construction of complex lead compounds.[4]

This guide provides a comprehensive, field-proven protocol for the synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol, designed for researchers and scientists in drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Synthetic Strategy: A Mechanistic Approach

The most direct and reliable method for synthesizing 1-(But-3-yn-1-yl)piperidin-4-ol is through the nucleophilic substitution (N-alkylation) of piperidin-4-ol with a suitable four-carbon electrophile bearing a terminal alkyne.

Chosen Pathway: N-Alkylation via SN2 Reaction

This synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of piperidin-4-ol acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide, such as 4-bromobut-1-yne. The reaction requires a base to neutralize the hydrobromic acid (HBr) generated, driving the equilibrium towards the product.

Rationale for this approach:

  • High Efficiency: N-alkylation of secondary amines like piperidine is typically a high-yielding and robust reaction.[5]

  • Reagent Availability: Piperidin-4-ol[6][7] and 4-halobut-1-yne derivatives are commercially available and relatively inexpensive starting materials.

  • Simplicity: The one-step nature of this reaction makes it highly practical for both small-scale and larger-scale synthesis campaigns.

An alternative strategy, reductive amination, would involve reacting piperidin-4-one with but-3-yn-1-amine.[8] However, this route is less favored due to the generally lower commercial availability and higher cost of the requisite alkynyl amine compared to the corresponding alkyl halide.

Core Synthesis Protocol

This section details the complete, step-by-step laboratory procedure for the synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol.

Reaction Scheme

Figure 1: N-alkylation of piperidin-4-ol with 4-bromobut-1-yne.

Quantitative Data and Reagents
ReagentMolar Mass ( g/mol )EquivalentsAmountCAS No.
Piperidin-4-ol101.151.0(To be calculated)5382-16-1
4-Bromobut-1-yne132.991.1(To be calculated)38771-29-4
Potassium Carbonate (K₂CO₃)138.212.0(To be calculated)584-08-7
Acetonitrile (CH₃CN)41.05-(To be calculated)75-05-8
Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of the target compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Final Product reagents Weigh Reagents: - Piperidin-4-ol - K₂CO₃ - 4-Bromobut-1-yne solvent Add Anhydrous Acetonitrile reagents->solvent setup Assemble Reaction (Flask, Stir Bar, Condenser) Under N₂ Atmosphere solvent->setup addition Slowly Add 4-Bromobut-1-yne setup->addition heating Heat to Reflux (e.g., 80-82°C) addition->heating monitoring Monitor by TLC/LC-MS (Approx. 12-18h) heating->monitoring cool Cool to Room Temp monitoring->cool filter Filter off K₂CO₃ cool->filter concentrate Concentrate Filtrate in vacuo filter->concentrate extract Aqueous Workup (DCM/Water Extraction) concentrate->extract purify Purify by Column Chromatography extract->purify char Characterize by ¹H NMR, ¹³C NMR, MS purify->char product 1-(But-3-yn-1-yl)piperidin-4-ol (Pure Product) char->product

Caption: Synthetic workflow for 1-(But-3-yn-1-yl)piperidin-4-ol.

Step-by-Step Protocol

1. Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-ol (1.0 eq.) and potassium carbonate (2.0 eq.).
  • Add anhydrous acetonitrile to the flask to create a suspension (a concentration of ~0.2 M with respect to piperidin-4-ol is a good starting point).
  • Flush the apparatus with an inert atmosphere (e.g., nitrogen or argon).

2. Reagent Addition and Reaction:

  • Begin vigorous stirring of the suspension.
  • Slowly add 4-bromobut-1-yne (1.1 eq.) to the reaction mixture at room temperature using a syringe. A slight exotherm may be observed.
  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature.
  • Rationale: Heating provides the necessary activation energy for the SN2 reaction. Potassium carbonate is used as a heterogeneous base, which simplifies workup as it can be filtered off.[5] Acetonitrile is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the cations while leaving the nucleophile relatively free.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  • A typical mobile phase for TLC could be 10% methanol in dichloromethane (DCM). The product should have a higher Rf value than the starting piperidin-4-ol.
  • The reaction is typically complete within 12-18 hours.

4. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Filter the suspension through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
  • Dissolve the resulting residue in DCM and wash with water (2x) and then with brine (1x).
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
  • Rationale: The aqueous workup removes any remaining inorganic salts and water-soluble impurities.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.
  • A gradient elution system, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., 0% to 10% MeOH in DCM), is typically effective.
  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-(But-3-yn-1-yl)piperidin-4-ol as a solid or viscous oil.

Safety and Handling

  • Piperidin-4-ol: Is a hygroscopic solid and can cause skin and eye irritation.[6][7] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Bromobut-1-yne: Is a lachrymator and is flammable. It should be handled in a well-ventilated fume hood.

  • Acetonitrile: Is flammable and toxic. Avoid inhalation and skin contact.

  • Potassium Carbonate: Is an irritant. Avoid generating dust.

Conclusion

The N-alkylation of piperidin-4-ol with 4-bromobut-1-yne provides a robust, efficient, and scalable method for the synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol. This protocol, grounded in fundamental principles of organic chemistry, offers a reliable pathway for producing this versatile building block. The terminal alkyne moiety of the final product serves as a critical functional handle for further molecular elaboration, making it an indispensable tool for researchers engaged in the design and synthesis of novel therapeutics.[9]

References

  • High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). (2007). Organic Process Research & Development, 11(3). Available at: [Link]

  • 1-Boc-piperidin-4-ol Drug Information. PharmaCompass. Available at: [Link]

  • Piperidin-4-ol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. (2015). Synlett, 26(02), 249-252. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2010). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Revista de la Sociedad Química de México, 54(3). Available at: [Link]

  • piperidin-4-ol. ChemBK. Available at: [Link]

  • Frolov, N. A., Vereshchagin, A. N., & Slastin, S. S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1437. Available at: [Link]

  • 4-(Piperidin-1-yl)butan-1-ol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Salla, M., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 28(20), 7150. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Larduinat, M., François, J., Jacolot, M., & Popowycz, F. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Manjuladevi, M., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]

  • Larduinat, M., et al. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. Available at: [Link]

  • Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Drug Discoveries & Therapeutics, 7(2), 40-51. Available at: [Link]

  • Ma, J., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14, 6223. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. (2017). Available at: [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Available at: [Link]

  • 4-(Cyclopropylcarbonyl)-α,α-dimethylbenzeneacetic Acid. Pharmaffiliates. Available at: [Link]

  • Frolov, N. A., Vereshchagin, A. N., & Slastin, S. S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Encyclopedia.pub. Available at: [Link]

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024). Rice University News and Media Relations. Available at: [Link]

  • Ma, J., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. ResearchGate. Available at: [Link]

  • Frolov, N.A., Vereshchagin, A.N., Slastin, S.S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 203-241. Available at: [Link]

  • Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4716. Available at: [Link]

  • Nishiuchi, Y., et al. (1998). Chemical synthesis of the precursor molecule of the Aequorea green fluorescent protein, subsequent folding, and development of fluorescence. Proceedings of the National Academy of Sciences, 95(23), 13549-13554. Available at: [Link]

  • 4-(Cyclopropylcarbonyl)-α,α-dimethylbenzeneacetic Acid. Veeprho. Available at: [Link]

Sources

Engineering Molecular Complexity: A Technical Guide to 1-(But-3-yn-1-yl)piperidin-4-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts away from flat, planar aromatic compounds toward more complex, three-dimensional architectures, the demand for versatile,


-rich building blocks has surged. 1-(But-3-yn-1-yl)piperidin-4-ol (SMILES: C#CCCN1CCC(O)CC1) represents a highly strategic bifunctional scaffold. By integrating a hydrophilic, tunable piperidin-4-ol core with a bioorthogonal terminal alkyne, this molecule serves as a premier "click-ready" hub for the development of targeted protein degraders (PROTACs), activity-based probes, and complex molecular hybrids[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic structural descriptions. Here, we will dissect the physicochemical rationale behind this scaffold, explore the mechanistic nuances of its orthogonal reactivity, and provide field-validated protocols engineered to prevent common synthetic pitfalls.

Structural Rationale and Physicochemical Profiling

The architectural brilliance of 1-(but-3-yn-1-yl)piperidin-4-ol lies in its dual functionality and spatial geometry. The piperidine ring enforces a chair conformation, projecting the C4-hydroxyl group in either an axial or equatorial position depending on the substitution state. This high fraction of


 carbons (

) directly supports the "escape from flatland" paradigm, improving aqueous solubility and reducing off-target promiscuity often seen with flat heteroaromatics[1].

Crucially, the choice of a butynyl chain (rather than a shorter propargyl group) is a deliberate design feature. The extra methylene spacer provides critical rotational degrees of freedom, minimizing steric hindrance between the bulky piperidine ring and the incoming azide during cycloaddition[2]. Furthermore, the tertiary amine acts as an internal basic center, which favorably modulates the molecule's overall pharmacokinetic profile (e.g., lysosomal trapping, salt formation).

Quantitative Scaffold Data

Table 1: Physicochemical Properties of 1-(But-3-yn-1-yl)piperidin-4-ol

PropertyValueScientific Implication
Molecular Formula C9H15NOLow molecular weight allows for extensive downstream elaboration.
Molecular Weight 153.22 g/mol High ligand efficiency (LE) when incorporated into larger pharmacophores.
LogP (Estimated) 0.8 - 1.2Optimal lipophilicity for a linker/scaffold, preventing aggregation.
pKa (Conjugate Acid) ~9.5Remains protonated at physiological pH, enhancing aqueous solubility.
Topological PSA 23.5 ŲExcellent membrane permeability; does not restrict blood-brain barrier crossing.

Orthogonal Reactivity Workflow

The true utility of this scaffold is its orthogonal reactivity. The C4-hydroxyl group and the terminal alkyne can be functionalized independently without cross-reactivity. The hydroxyl group is primed for esterification, etherification, or activation as a leaving group (e.g., mesylation), while the terminal alkyne is reserved exclusively for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

Workflow A Piperidin-4-ol (Starting Material) B N-Alkylation (4-bromo-1-butyne) A->B K2CO3, MeCN C 1-(But-3-yn-1-yl)piperidin-4-ol (Bifunctional Scaffold) B->C SN2 Displacement D CuAAC 'Click' Reaction (Triazole Formation) C->D R-N3, Cu(I) E O-Functionalization (Esterification/Etherification) C->E R-COCl, Base F Target Molecule (PROTAC/Probe) D->F Conjugation E->F Derivatization

Logical workflow for the orthogonal functionalization of 1-(but-3-yn-1-yl)piperidin-4-ol.

Mechanistic Insights: The "Internal Base" Effect in CuAAC

When executing a CuAAC reaction with 1-(but-3-yn-1-yl)piperidin-4-ol, the piperidine nitrogen plays an active, catalytic role. Research has demonstrated that aliphatic amines (like piperidine) can coordinate with Cu(I) to form highly active polynuclear catalytic clusters[4].

In our scaffold, the tertiary amine acts as a localized, transient ligand. It assists in the deprotonation of the terminal alkyne to form the critical copper-acetylide intermediate, effectively accelerating the reaction kinetics compared to unfunctionalized alkynes[5]. This internal basicity allows the reaction to proceed efficiently even at lower catalyst loadings.

CuAAC_Cycle Cu Cu(I) Catalyst Generation Pi Piperidine Nitrogen Coordination Cu->Pi Internal Ligand Effect Alk Copper-Acetylide Formation Pi->Alk Terminal Alkyne Deprotonation Az Azide Binding (Intermediate) Alk->Az + R-N3 Cyc Metallacycle Formation Az->Cyc Cycloaddition Prod 1,4-Disubstituted 1,2,3-Triazole Cyc->Prod Protonation / Cu Release Prod->Cu Catalyst Regeneration

CuAAC catalytic cycle highlighting internal basicity and copper coordination effects.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating systems. By incorporating specific visual and analytical checkpoints, you can ensure mechanistic fidelity and prevent downstream contamination.

Protocol A: Synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol

Objective: Achieve selective N-alkylation while preventing O-alkylation or quaternary ammonium salt formation.

  • Reagent Preparation: Suspend piperidin-4-ol (1.0 eq) and anhydrous

    
     (2.5 eq) in anhydrous Acetonitrile (MeCN) under an argon atmosphere.
    Causality Check:
    
    
    
    is a mild base. It is strong enough to deprotonate the piperidine hydrochloride salt and neutralize the HBr byproduct, but too weak to deprotonate the C4-hydroxyl group (
    
    
    ~16), ensuring absolute chemoselectivity for N-alkylation.
  • Electrophile Addition: Add 4-bromo-1-butyne (1.1 eq) dropwise at 0 °C.

  • Reaction Execution: Heat the mixture to 60 °C for 12 hours. Monitor via TLC (DCM:MeOH 9:1, visualization with Ninhydrin stain).

  • Self-Validating Workup: Filter the inorganic salts. Concentrate the filtrate and partition between Ethyl Acetate and 1M NaOH. The target molecule will remain in the organic layer.

  • Purification: Purify via flash column chromatography (Silica gel, gradient DCM to 10% MeOH in DCM with 1%

    
    ).
    Causality Check: The addition of 1% 
    
    
    
    to the eluent prevents the basic piperidine from streaking on the acidic silica gel, ensuring a sharp, high-yield band.
Protocol B: CuAAC Conjugation with Azide-Fluorophores

Objective: Perform a high-yield click reaction while completely sequestering cytotoxic copper from the final product.

  • Degassing (Critical Step): Dissolve 1-(but-3-yn-1-yl)piperidin-4-ol (1.0 eq) and the target Azide (1.05 eq) in a 1:1 mixture of t-BuOH and

    
    . Sparge with Argon for 10 minutes.
    Causality Check: Oxygen promotes the oxidative Glaser coupling of alkynes. Degassing ensures the alkyne is preserved exclusively for the azide cycloaddition.
    
  • Catalyst Assembly: In a separate vial, mix

    
     (0.05 eq) with THPTA ligand (0.1 eq). Add this premix to the main reaction.
    
  • Reduction: Add a freshly prepared solution of Sodium Ascorbate (0.2 eq). The solution will transition from blue (Cu II) to colorless/pale yellow (Cu I), validating active catalyst generation.

  • Reaction: Stir at room temperature for 2-4 hours until LC-MS indicates complete consumption of the alkyne[3].

  • Copper Sequestration Workup: Add 10 volumes of 0.1 M EDTA solution (pH 8.0) and stir vigorously for 30 minutes. Extract with DCM. Causality Check: Piperidine derivatives strongly chelate copper. If copper is not removed, it will poison subsequent biological assays. A successful EDTA wash is visually validated when the aqueous layer turns deep blue (Cu-EDTA complex) and the organic layer remains completely colorless.

Reaction Optimization Data

To maximize the yield of the triazole product, the choice of catalytic system is paramount. Below is a summarized optimization matrix based on established CuAAC methodologies for basic amine-containing alkynes.

Table 2: CuAAC Optimization Matrix for Piperidine-Alkynes

Catalyst SystemSolventAdditive/LigandYield (%)Notes

/ NaAsc
t-BuOH /

None45%Sluggish; copper precipitates with basic amine.

/ NaAsc
t-BuOH /

THPTA>95%THPTA outcompetes piperidine for Cu binding, maintaining turnover.
CuIDMFDIPEA70%Good yield, but difficult to remove DMF during workup[4].

DCMTBTA85%Best for strictly anhydrous conditions; requires column purification.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications National Institutes of Health (NIH) / Molecules URL:[Link]

  • Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry Encyclopedia.pub URL:[Link]

  • Copper-ligand clusters dictate size of cyclized peptide formed during alkyne-azide cycloaddition Clark University / RSC Advances URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts ACS Organometallics URL:[Link]

  • A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids Frontiers in Chemistry URL:[Link]

Sources

Chemo-Analytical Profiling: 1-(But-3-yn-1-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemo-Analytical Profiling of 1-(But-3-yn-1-yl)piperidin-4-ol Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads[1]

A Critical Guide to Molecular Weight, Synthesis, and "Click" Utility

Executive Summary

In modern fragment-based drug discovery (FBDD), 1-(But-3-yn-1-yl)piperidin-4-ol serves as a high-value bifunctional linker.[1] Its utility lies in its dual reactivity: the secondary alcohol at the C4 position allows for pharmacophore attachment, while the terminal alkyne on the N-alkyl chain acts as a "bio-orthogonal handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Precise characterization of this molecule is not merely a documentation requirement but a stoichiometric necessity.[1] Miscalculation of its molecular weight—specifically distinguishing between its free base and salt forms—can lead to significant stoichiometric errors in library synthesis, resulting in incomplete "click" reactions and difficult purification downstream.

Physicochemical Profile & Molecular Weight Analysis[2][3]

For the analytical scientist, "Molecular Weight" is an ambiguous term unless defined by the context of the instrument (e.g., Analytical Balance vs. Mass Spectrometer).

The Data Table
PropertyValueContext
Chemical Formula

Free Base
Average Molecular Weight 153.22 g/mol For gravimetric preparation (weighing)
Monoisotopic Mass 153.1154 Da For High-Res Mass Spectrometry (HRMS)

(ESI-MS)
154.1227 Da Protonated species observed in LC-MS
Elemental Composition C (70.55%), H (9.87%), N (9.14%), O (10.44%)Combustion Analysis
Critical Distinction: Free Base vs. Salts

Commercially available piperidine derivatives are frequently supplied as hydrochloride (


) or trifluoroacetate (

) salts to improve stability.[1]
  • Free Base MW: 153.22 g/mol [1]

  • HCl Salt MW:

    
    [1]
    
  • TFA Salt MW:

    
    [1]
    

Warning: Using the free base MW to calculate stoichiometry for a salt form will result in a 19–42% under-loading of the reagent, causing failure in equimolar Click reactions. Always verify the certificate of analysis (CoA) for the counter-ion.

Structural Visualization (DOT)

The following diagram illustrates the core fragmentation and functional zones of the molecule.

G Molecule 1-(But-3-yn-1-yl)piperidin-4-ol (C9H15NO) Piperidine Piperidine Core (Solubility/Basic Center) Molecule->Piperidine Alcohol 4-Hydroxyl Group (Ligand Attachment Point) Molecule->Alcohol Alkyne Terminal Alkyne (Click Chemistry Handle) Molecule->Alkyne MS_Peak ESI-MS Signal [M+H]+ = 154.12 Molecule->MS_Peak Analytical ID

Figure 1: Functional decomposition of the molecule highlighting reactive centers and analytical signature.[1]

Synthetic Pathway & Protocols

The synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol is a classic N-alkylation.[1] The causality here is driven by the nucleophilicity of the secondary amine (piperidine) attacking the electrophilic alkyl halide.

Synthesis Protocol (N-Alkylation)

Objective: Attach the butynyl chain to the piperidine nitrogen without O-alkylation of the hydroxyl group.[1]

Reagents:

  • Piperidin-4-ol (1.0 eq)[1][2]

  • 4-Bromo-1-butyne (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq) - Acts as an acid scavenger.[1]
    
  • Acetonitrile (

    
    ) or DMF - Polar aprotic solvent to stabilize the transition state.[1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve Piperidin-4-ol (e.g., 10 mmol) in dry Acetonitrile (30 mL).

  • Base Addition: Add anhydrous

    
     (20 mmol). Stir for 15 minutes at Room Temperature (RT) to ensure suspension homogeneity.
    
  • Alkylation: Dropwise add 4-Bromo-1-butyne (11 mmol). Note: Dropwise addition prevents localized high concentrations that could lead to side reactions.[1]

  • Reflux: Heat to 60°C for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

  • Workup: Filter off solids (

    
     and excess carbonate). Concentrate the filtrate under reduced pressure.
    
  • Purification: The residue is often an oil.[1] Purify via flash column chromatography (Silica gel, eluting with DCM/MeOH/NH3) to obtain the pure free base.

"Click" Chemistry Application (CuAAC)

Once synthesized, this molecule is typically used to "click" onto an azide-tagged scaffold (e.g., a fluorophore or a protein).[3]

Standard Protocol (CuAAC):

  • Mix: Alkyne-linker (1.0 eq) + Azide-Partner (1.0 eq) in

    
    -BuOH/Water (1:1).[1]
    
  • Catalyst: Add

    
     (5 mol%) and Sodium Ascorbate (10 mol%).
    
  • Reaction: Stir at RT for 2–4 hours. The formation of the 1,2,3-triazole is irreversible and highly specific.

Reaction Pathway Diagram[1]

Reaction Start Piperidin-4-ol (Nucleophile) Intermediate Transition State (SN2 Attack) Start->Intermediate K2CO3, MeCN, 60°C Reagent 4-Bromo-1-butyne (Electrophile) Reagent->Intermediate K2CO3, MeCN, 60°C Product 1-(But-3-yn-1-yl)piperidin-4-ol (Target Linker) Intermediate->Product -HBr Triazole 1,2,3-Triazole Adduct (Final Conjugate) Product->Triazole CuAAC Click (CuSO4/Ascorbate) Click_Partner Azide-R (N3-Tag) Click_Partner->Triazole

Figure 2: Synthetic route from raw materials to final "Click" conjugation.[1]

Analytical Validation (Self-Validating Systems)[1]

To ensure the integrity of your experiments, you must validate the identity of the linker before use. Relying on the label alone is a risk in high-stakes drug development.[1]

Proton NMR ( NMR) Signature

The structure is self-validating via NMR due to the unique chemical shift of the terminal alkyne proton.

  • Diagnostic Signal: A triplet (or broad singlet) at

    
     ppm .[1] This corresponds to the acetylenic proton (
    
    
    
    ).[1]
  • Absence Check: If this peak is missing, the alkyne may have degraded or the alkylation failed.

  • Integration: This peak should integrate to 1H relative to the 4H of the piperidine ring protons adjacent to nitrogen (

    
     ppm).[1]
    
Mass Spectrometry (LC-MS)[1]
  • Method: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Target Ion: Look for

    
    .[1]
    
  • Common Contaminant: If you see

    
    , you have unreacted Piperidin-4-ol.[1]
    

Handling and Stability

  • Storage: Store at -20°C. Terminal alkynes can be sensitive to prolonged exposure to light and oxygen (oxidative coupling to diynes).[1]

  • Hygroscopicity: The salt forms (HCl) are hygroscopic.[1] Allow the vial to equilibrate to room temperature before opening to prevent water uptake, which alters the effective molecular weight.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 551211 (Related Alkyne-Piperidine derivatives).[1] Retrieved from [Link][1]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.[1] Retrieved from [Link]

Sources

1-(But-3-yn-1-yl)piperidin-4-ol structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals.

Executive Summary

The structural elucidation of small organic molecules is the cornerstone of synthetic validation and drug discovery. 1-(But-3-yn-1-yl)piperidin-4-ol (Chemical Formula: C₉H₁₅NO) is a highly versatile bifunctional building block, featuring a secondary alcohol for derivatization and a terminal alkyne primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

As a Senior Application Scientist, I approach structure elucidation not as a mere collection of spectra, but as a self-validating logical proof . A robust elucidation framework integrates orthogonal analytical techniques—where the weaknesses of one method are covered by the strengths of another[1]. This whitepaper details the causal reasoning, step-by-step methodologies, and data interpretation required to unequivocally confirm the structure of 1-(But-3-yn-1-yl)piperidin-4-ol.

The Causality of Technique Selection: A Self-Validating System

Structure elucidation requires a systematic approach to determine molecular mass, functional groups, atomic connectivity, and stereochemistry[2]. We construct a closed-loop validation system using three primary pillars:

  • High-Resolution Mass Spectrometry (HRMS): The Boundary Condition. HRMS establishes the exact mass and molecular formula. For C₉H₁₅NO, the calculated exact mass is 153.1154 Da. This immediately locks in the Degrees of Unsaturation (DoU). Calculation:

    
    .
    This perfectly accounts for one piperidine ring (1 DoU) and one carbon-carbon triple bond (2 DoU).
    
  • Fourier-Transform Infrared Spectroscopy (FT-IR): The Functional Nodes. While NMR is powerful, it can sometimes struggle to differentiate broad exchangeable protons or symmetrical internal alkynes. FT-IR provides instantaneous, orthogonal confirmation of functional groups. A terminal alkyne exhibits a highly diagnostic, sharp C-H stretching band between 3330–3270 cm⁻¹, which is distinct from the broad O-H stretch of the piperidin-4-ol core[3].

  • Multidimensional NMR: The Connectivity Edges. A minimum set of 1D ¹H, COSY, ¹H–¹³C HSQC, and ¹H–¹³C HMBC is the gold standard for Computer-Assisted Structure Elucidation (CASE)[4]. The terminal alkyne proton is a classic example of magnetic anisotropy; the cylindrical π-electron cloud shields the proton, shifting it upfield to ~1.95 ppm[5]. 2D HMBC is the critical "bridge" that proves the butynyl chain is covalently attached to the piperidine nitrogen.

Analytical Workflow & Logic Mapping

The following diagram illustrates the integrated, multi-modal workflow used to elucidate the structure.

Fig 1. Multi-modal structure elucidation workflow for 1-(But-3-yn-1-yl)piperidin-4-ol.

Step-by-Step Experimental Methodologies

To ensure reproducibility and trustworthiness, all spectral data must be acquired using standardized, field-proven protocols.

Protocol A: HRMS Acquisition (ESI-TOF)

  • Sample Prep: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

  • Injection: Inject 1 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350 °C.

  • Validation: Calibrate against a sodium formate cluster reference to ensure mass accuracy within < 5 ppm.

Protocol B: ATR-FTIR Spectroscopy

  • Background: Collect a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Deposition: Apply 2-3 mg of the neat oil/solid directly onto the ATR crystal. Apply the pressure anvil to ensure uniform contact.

  • Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹. Look specifically for the sharp ≡C-H stretch and the weak C≡C stretch[3].

Protocol C: 1D and 2D NMR Spectroscopy

  • Sample Prep: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition: Acquire ¹H NMR (400 MHz, 16 scans, relaxation delay 2s) and ¹³C{¹H} NMR (100 MHz, 1024 scans, relaxation delay 2s).

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC (optimized for ¹J_CH = 145 Hz), and HMBC (optimized for ⁿJ_CH = 8 Hz) to map the spin-spin coupling networks[4].

Quantitative Data Summaries

The raw data is synthesized into the following tables. The synergy between these datasets eliminates structural ambiguity.

Table 1: HRMS and FT-IR Diagnostic Features
TechniqueObserved ValueTheoretical/ExpectedAssignment / Causality
HRMS (ESI+) m/z 154.1232m/z 154.1232[M+H]⁺ ion; Confirms C₉H₁₅NO formula.
FT-IR 3350 cm⁻¹ (broad)3300–3400 cm⁻¹O-H stretching (Piperidin-4-ol core).
FT-IR 3290 cm⁻¹ (sharp)3330–3270 cm⁻¹Terminal ≡C-H stretching[3].
FT-IR 2120 cm⁻¹ (weak)2260–2100 cm⁻¹C≡C stretching (Internal/Terminal alkyne)[3].
Table 2: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Numbering scheme: Piperidine ring carbons are C2-C6 (N is position 1). Butynyl chain carbons are C1'-C4'.

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity (J in Hz)Key HMBC Correlations (¹H to ¹³C)
C4 (CH-OH)67.53.70tt (9.0, 4.0)C3, C5
C3, C5 (CH₂)34.5eq: 1.90, ax: 1.60m, dtdC2, C4, C6
C2, C6 (CH₂-N)51.0eq: 2.80, ax: 2.15m, tdC3, C4, C1'
C1' (N-CH₂)57.52.60t (7.5)C2, C6 , C2', C3'
C2' (CH₂-C≡)16.52.35td (7.5, 2.6)C1', C3', C4'
C3' (-C≡)83.0---
C4' (≡C-H)69.01.95t (2.6)C2', C3'

Data Interpretation & Structural Assembly

The final assembly of the molecule relies on interpreting the causality behind the NMR spin systems:

  • The Terminal Alkyne Signature: The ¹H signal at 1.95 ppm is highly characteristic of a terminal alkyne[5]. It appears as a triplet (J = 2.6 Hz) due to long-range four-bond coupling (⁴J) with the adjacent C2' methylene protons. The corresponding ¹³C shifts at 69.0 ppm (terminal sp carbon) and 83.0 ppm (internal sp carbon) lock in this functional group.

  • The Piperidine Core: The highly shielded axial protons (~1.60 ppm) and deshielded equatorial protons (~1.90 ppm) at C3/C5 confirm the chair conformation of the piperidine ring. The proton at C4 (3.70 ppm) is shifted downfield due to the electronegativity of the attached hydroxyl group.

  • The Critical HMBC Bridge: To definitively prove that the butynyl chain is attached to the piperidine nitrogen (and not an ether linkage at C4), we look at the HMBC spectrum. The N-CH₂ protons of the butynyl chain (C1', 2.60 ppm) show strong three-bond (³J) correlations to the C2 and C6 carbons (51.0 ppm) of the piperidine ring. Conversely, the C2/C6 protons show correlations back to C1'. This mutual cross-talk unequivocally confirms the tertiary amine linkage, completing the self-validating structural proof.

References

  • Spectroscopy of the Alkynes. Chemistry LibreTexts. Available at:[Link]

  • IR Spectroscopy Tutorial: Alkynes. OrgChemBoulder. Available at:[Link]

  • Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. RSC Publishing. Available at:[Link]

  • CASE NMR Software | Structure Elucidator Suite. ACD/Labs. Available at:[Link]

  • Pharmaceuticals Structural Elucidation: How to Make Strategy. Pharma Knowledge Forum. Available at:[Link]

Sources

Spectroscopic Profile of 1-(But-3-yn-1-yl)piperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-(But-3-yn-1-yl)piperidin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this heterocyclic compound. By synthesizing theoretical principles with practical insights, this guide offers a robust framework for the structural elucidation and analytical characterization of this and related molecules.

Introduction

1-(But-3-yn-1-yl)piperidin-4-ol is a valuable building block in medicinal chemistry, incorporating a rigid piperidine scaffold, a reactive terminal alkyne, and a hydroxyl functional group. These features make it a versatile synthon for the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for ensuring chemical identity, purity, and for tracking its transformations in synthetic schemes. This guide provides a detailed analysis of its expected spectroscopic signature.

Molecular Structure and Key Features

The structure of 1-(But-3-yn-1-yl)piperidin-4-ol presents several key features that dictate its spectroscopic behavior: a piperidine ring in a chair conformation, a tertiary amine, a secondary alcohol, and a terminal alkyne.

Caption: Molecular structure of 1-(But-3-yn-1-yl)piperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for 1-(But-3-yn-1-yl)piperidin-4-ol in a standard solvent like CDCl₃.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the protons of the piperidine ring, the butynyl chain, and the hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-4 (CH-OH)3.6 - 3.8m1H-
H-2, H-6 (ax)2.0 - 2.2m2H-
H-2, H-6 (eq)2.8 - 3.0m2H-
H-3, H-5 (ax)1.5 - 1.7m2H-
H-3, H-5 (eq)1.8 - 2.0m2H-
N-CH₂2.5 - 2.7t2H~7
CH₂-C≡2.3 - 2.5td2H~7, ~2.5
C≡C-H1.9 - 2.1t1H~2.5
OHVariable (broad)s1H-

Causality Behind Assignments:

  • The methine proton at C-4 is deshielded by the adjacent hydroxyl group, hence its downfield shift.

  • The axial and equatorial protons on the piperidine ring are diastereotopic and will show complex splitting patterns. The equatorial protons are typically deshielded relative to the axial protons.

  • The methylene protons adjacent to the nitrogen (N-CH₂) and the alkyne (CH₂-C≡) are deshielded due to the electronegativity of the nitrogen and the anisotropic effect of the triple bond, respectively.[1][2]

  • The terminal alkyne proton (C≡C-H) has a characteristic chemical shift around 2 ppm.[3]

  • The hydroxyl proton (OH) signal is often broad and its chemical shift is highly dependent on concentration and solvent.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (CH-OH)65 - 70
C-2, C-650 - 55
C-3, C-530 - 35
N-CH₂55 - 60
CH₂-C≡15 - 20
C≡CH80 - 85
C≡CH68 - 72

Causality Behind Assignments:

  • The carbon bearing the hydroxyl group (C-4) is significantly deshielded.[4][5]

  • The carbons adjacent to the nitrogen (C-2, C-6, and N-CH₂) are deshielded due to the electronegativity of the nitrogen atom.[4][5]

  • The alkynyl carbons (C≡C) have characteristic chemical shifts in the range of 68-85 ppm.[6]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 1-(But-3-yn-1-yl)piperidin-4-ol in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a 30-degree pulse angle.

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (alkyne, ≡C-H)3280 - 3320Strong, Sharp
C-H stretch (alkane)2850 - 3000Medium-Strong
C≡C stretch (alkyne)2100 - 2150Weak-Medium, Sharp
C-O stretch (alcohol)1050 - 1150Strong
C-N stretch (amine)1000 - 1250Medium

Causality Behind Assignments:

  • The broad O-H stretch is characteristic of hydrogen-bonded alcohols.[3]

  • The sharp, strong peak around 3300 cm⁻¹ is a definitive feature of a terminal alkyne C-H stretch.[7][8]

  • The weak C≡C stretch is also characteristic of a terminal alkyne.[9]

  • The strong C-O stretch confirms the presence of the alcohol functional group.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

Ionm/z (calculated)Fragmentation Pathway
[M+H]⁺168.1383Protonated molecule
[M-H₂O+H]⁺150.1277Loss of water
Iminium ion98.0964Alpha-cleavage at C2/C6
Butynyl fragment53.0391Cleavage of the N-C bond

Causality Behind Fragmentation:

  • Protonation will likely occur at the basic nitrogen atom in electrospray ionization (ESI).

  • The loss of water from the molecular ion is a common fragmentation pathway for alcohols.[10][11]

  • Alpha-cleavage , the cleavage of the bond adjacent to the nitrogen atom, is a characteristic fragmentation of amines and will lead to the formation of a stable iminium ion.[12]

MS_Fragmentation M [M+H]⁺ m/z = 168 M_H2O [M-H₂O+H]⁺ m/z = 150 M->M_H2O - H₂O Iminium Iminium Ion m/z = 98 M->Iminium α-cleavage Butynyl Butynyl Fragment m/z = 53 M->Butynyl N-C cleavage

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • For fragmentation analysis, perform tandem MS (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for 1-(But-3-yn-1-yl)piperidin-4-ol. The combination of NMR, IR, and MS data allows for unambiguous structural confirmation and purity assessment. The predictable nature of these spectroscopic techniques, grounded in the fundamental principles of molecular structure and bonding, provides a reliable framework for the analysis of this and structurally related compounds, thereby facilitating advancements in synthetic and medicinal chemistry.

References

  • Vila, J. A., & Scheraga, H. A. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 16(6B), 1431-1438. [Link]

  • Arumugam, N., & Ponnuswamy, S. (2009). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. E-Journal of Chemistry, 6(S1), S413-S420. [Link]

  • de Souza, J. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Request PDF. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. SciSpace. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • ChemHelper. (n.d.). IR: alkynes. University of Wisconsin-Platteville. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. Repositório Institucional UNESP. [Link]

  • LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Chemistry LibreTexts. [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments. [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Saeed, M., et al. (2003). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pakistan Journal of Pharmaceutical Sciences, 16(2), 1-7. [Link]

  • Saeed, M., et al. (2003). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Pavia, D. L., et al. (2023). Nuclear magnetic resonance spectroscopy. Cengage. [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]

  • LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • McMurry, J. (n.d.). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry: A Tenth Edition. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts. Spectroscopy: Structure Determination. [Link]

  • University of California, Los Angeles. (n.d.). 13C Chemical Shift Table. [Link]

  • Aziz-ur-Rehman, et al. (2018). Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl) - ResearchGate. [Link]

  • LibreTexts. (2023). 13.9: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • Al-Harrasi, A., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 26(16), 4992. [Link]

  • PubChem. (n.d.). 1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol. National Center for Biotechnology Information. [Link]

  • Aziz-ur-Rehman, et al. (2018). Mass fragmentation pattern for... ResearchGate. [Link]

  • Kabilan, S., et al. (2005). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Journal of Molecular Structure, 740(1-3), 135-143. [Link]

  • Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2480-2490. [Link]

  • Walczynski, K., et al. (2009). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Archiv der Pharmazie, 342(4), 206-216. [Link]

  • Reddy, G. S., et al. (2011). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 50B(1), 106-112. [Link]

  • Atroshchenko, Y. M., et al. (2009). Synthesis of novel N-, S-substituted-polyhalo-1, 3-butadienes and crystal structure of dibutadienyl homopiperazine. Journal of Molecular Structure, 936(1-3), 136-142. [Link]

  • Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Kumar, S. R., et al. (2014). Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study. Scholars Research Library. [Link]

  • PubChem. (n.d.). 1-(but-3-yn-1-yl)piperidin-4-one. National Center for Biotechnology Information. [Link]

  • Jones, P. G., & Kuś, P. (2007). Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4672. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Clark, J. (2020). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. [Link]

  • Wessig, P., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(10), 2577. [Link]

Sources

1-(But-3-yn-1-yl)piperidin-4-ol solubility profile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 1-(But-3-yn-1-yl)piperidin-4-ol

Authored by: A Senior Application Scientist

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 1-(But-3-yn-1-yl)piperidin-4-ol, a heterocyclic compound featuring a piperidine core.

The structure of 1-(But-3-yn-1-yl)piperidin-4-ol incorporates a basic piperidine nitrogen, a polar hydroxyl group, and a non-polar butynyl chain. This amalgamation of functional groups suggests a nuanced and pH-dependent solubility behavior. This document will delve into the theoretical underpinnings of its solubility, present robust methodologies for its experimental determination, and discuss the implications of its solubility profile for pharmaceutical development.

Physicochemical Properties

A foundational step in characterizing a compound's solubility is to ascertain its key physicochemical parameters. While experimental data for 1-(But-3-yn-1-yl)piperidin-4-ol is not extensively published, we can infer its likely properties from its constituent parts and related molecules. The piperidine ring is a common motif in many physiologically active compounds.[3] The core structure, piperidin-4-ol, is a hygroscopic solid that is soluble in water.[4][5]

Table 1: Predicted Physicochemical Properties of 1-(But-3-yn-1-yl)piperidin-4-ol

PropertyPredicted ValueSignificance for Solubility
Molecular FormulaC₉H₁₅NOIndicates a relatively small molecule.
Molecular Weight153.22 g/mol Lower molecular weight often correlates with better solubility.
pKa (of the conjugate acid)~9.5 - 11.0The basic nature of the piperidine nitrogen means the compound will be protonated and more soluble in acidic conditions.[6]
XlogP~0.9This predicted octanol-water partition coefficient suggests a relatively low lipophilicity, which may favor aqueous solubility.[7]
Hydrogen Bond Donors1 (hydroxyl group)The hydroxyl group can donate a hydrogen bond, contributing to interactions with polar protic solvents like water.
Hydrogen Bond Acceptors2 (nitrogen and oxygen)The nitrogen and oxygen atoms can accept hydrogen bonds, enhancing solubility in protic solvents.
Rotatable Bonds3A moderate degree of conformational flexibility.

Note: These values are estimations based on the structure and data from similar compounds, such as 1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol and piperidin-4-ol.[4][7]

Theoretical Framework for Solubility

The solubility of 1-(But-3-yn-1-yl)piperidin-4-ol is governed by the interplay of its molecular structure with the properties of the solvent system, primarily pH and temperature.

pH-Dependent Solubility

As a tertiary amine, 1-(But-3-yn-1-yl)piperidin-4-ol is a weak base.[8] Its solubility in aqueous media is therefore highly dependent on the pH of the solution. In acidic environments, the piperidine nitrogen will be protonated, forming a cationic species. This charged form is significantly more polar and will exhibit enhanced solubility in water due to favorable ion-dipole interactions.[8][9] Conversely, at higher pH values (above its pKa), the compound will exist predominantly in its neutral, free base form. This neutral form is less polar and, consequently, less soluble in water.[10]

This relationship can be generally described by the Henderson-Hasselbalch equation. However, it's important to note that for some cationic drugs, the actual pH-solubility profile can deviate from the ideal slope of -1 predicted by this equation, indicating compound-specific behaviors.[11]

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_structure Protonated Form (Cationic) H₂O-Soluble high_ph_structure Neutral Form (Free Base) Poorly H₂O-Soluble low_ph_structure->high_ph_structure Increase pH high_ph_structure->low_ph_structure Decrease pH title Figure 1: pH-Dependent Ionization and Solubility

Caption: Figure 1: pH-Dependent Ionization and Solubility

Impact of Temperature

The effect of temperature on solubility depends on the enthalpy of dissolution (ΔH). For most solids dissolving in a liquid, the process is endothermic (requires energy), meaning that an increase in temperature will lead to an increase in solubility.[12][13] This is because the added thermal energy helps to overcome the lattice energy of the solid and break the bonds holding the molecules together.[12] However, in some cases, the dissolution process can be exothermic, in which case solubility decreases with increasing temperature.[12] For 1-(But-3-yn-1-yl)piperidin-4-ol, it is reasonable to assume an endothermic dissolution in most common solvents, and therefore, its solubility is expected to increase with temperature.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, standardized experimental methods are essential. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[14][15][16]

Thermodynamic Solubility: The Shake-Flask Method

This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[2][17]

Protocol: Shake-Flask Solubility Determination
  • Preparation: Add an excess amount of solid 1-(But-3-yn-1-yl)piperidin-4-ol to a known volume of the desired solvent (e.g., buffered aqueous solutions at various pHs, or organic solvents) in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.[17]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to allow the system to reach equilibrium.[15] This typically requires 24 to 72 hours, depending on the compound and solvent system.[14][15]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is usually achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PTFE or PVDF).[17][18]

  • Quantification: Accurately dilute the clear, saturated filtrate and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19]

  • Calculation: Determine the solubility by comparing the measured concentration to a standard calibration curve and accounting for the dilution factor. The result is typically expressed in µg/mL or µM.[17][19]

Caption: Figure 2: Workflow for Shake-Flask Solubility Assay

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between thermodynamic and kinetic solubility. Kinetic solubility is a high-throughput measurement of the concentration at which a compound precipitates when added from a concentrated DMSO stock into an aqueous buffer.[1][18] While useful for early-stage screening, it often overestimates the true equilibrium solubility because it can reflect a metastable state.[15] Thermodynamic solubility, as determined by the shake-flask method, represents the true equilibrium state and is crucial for lead optimization and formulation development.[1][18]

Predicted Solubility Profile

Aqueous Solubility

Given its basic nature, 1-(But-3-yn-1-yl)piperidin-4-ol is expected to exhibit high solubility in acidic aqueous solutions, such as those representative of the stomach (pH 1.2). As the pH increases through the range found in the small intestine (pH 4.5 to 6.8), its solubility is expected to decrease.[15] In neutral to slightly basic conditions (pH 7.4), the compound will be predominantly in its less soluble free base form.

Table 2: Predicted pH-Dependent Aqueous Solubility of 1-(But-3-yn-1-yl)piperidin-4-ol at 37°C

pHPredominant SpeciesPredicted Solubility CategoryPredicted Solubility (µg/mL)
1.2Protonated (Cationic)High> 1000
4.5Mostly ProtonatedModerate to High500 - 1000
6.8Mix of Protonated and NeutralModerate100 - 500
7.4Mostly Neutral (Free Base)Low to Moderate50 - 100

Note: These values are illustrative predictions and require experimental verification.

Solubility in Organic Solvents

The solubility in organic solvents will be dictated by the polarity of the solvent and its ability to form hydrogen bonds.

Table 3: Predicted Solubility of 1-(But-3-yn-1-yl)piperidin-4-ol in Common Organic Solvents at 25°C

SolventPolarityHydrogen BondingPredicted SolubilityRationale
DMSOPolar AproticH-bond acceptorHighCan solvate both polar and non-polar parts of the molecule.
Ethanol/MethanolPolar ProticH-bond donor & acceptorHighCan interact with the hydroxyl group and piperidine nitrogen.
AcetonitrilePolar AproticH-bond acceptorModerateLess polar than alcohols, but can still engage in dipole-dipole interactions.
DichloromethaneNon-polarNoneLowPoor match for the polar functional groups.
HexaneNon-polarNoneVery Low"Like dissolves like" principle suggests poor solubility.

Formulation and Development Considerations

The pH-dependent solubility of 1-(But-3-yn-1-yl)piperidin-4-ol presents both challenges and opportunities for formulation.

  • Oral Bioavailability: The high solubility at low pH suggests that the compound may dissolve well in the stomach. However, as it transitions to the higher pH of the small intestine, it could precipitate, which might limit its absorption. This is a common challenge for basic compounds.[2]

  • Salt Formation: A common strategy to improve the solubility and dissolution rate of basic compounds is to formulate them as a salt (e.g., hydrochloride salt).[8] The salt form would be more readily soluble in water across a wider pH range.

  • Co-solvents and Excipients: For liquid formulations, the use of co-solvents like ethanol or propylene glycol could be explored to increase solubility. In solid dosage forms, the inclusion of pH-modifying excipients or the use of amorphous solid dispersions could be considered to maintain solubility in the gastrointestinal tract.

  • Handling: Piperidine derivatives can be challenging to handle, sometimes forming azeotropes with water, which can complicate purification and drying.[20]

Conclusion

1-(But-3-yn-1-yl)piperidin-4-ol is a small molecule with a solubility profile that is heavily influenced by its chemical structure. Its basic piperidine nitrogen dictates a strong pH-dependent aqueous solubility, with significantly higher solubility in acidic conditions compared to neutral or basic environments. The presence of a hydroxyl group also contributes to its solubility in polar protic solvents. A comprehensive understanding of this solubility profile, obtained through robust experimental methods like the shake-flask assay, is a non-negotiable prerequisite for advancing this compound through the drug development pipeline. This knowledge will guide rational formulation design, enabling the development of a drug product with optimal biopharmaceutical properties.

References

  • Lund University Publications. (1995). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Pharmaceutical Research, 12(3), 413-420.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Bergström, C. A., Luthman, K., & Artursson,P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • StudySmarter. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons.
  • Raytor. (2026, January 22).
  • Domainex. Thermodynamic Solubility Assay.
  • Veseli, A., Zakelj, S., & Kristl, A. (2019). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal.
  • Enamine. Shake-Flask Solubility Assay.
  • Evotec. Thermodynamic Solubility Assay.
  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines.
  • JoVE. (2024, April 4). Video: Extraction: Effects of pH.
  • Principles of Drug Action 1. (2005). Amines.
  • PubChem. Piperidin-4-ol | C5H11NO | CID 79341.
  • BenchChem. (2025, December). common challenges in working with piperidine-based compounds.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • Chemistry LibreTexts. (2023, January 29).
  • MDPI. (2025, October 13).
  • ChemScene. 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid.
  • ChemBK. (2022, October 16). piperidin-4-ol.
  • Academia.edu. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
  • ChemScene. [1,4'-bipiperidin]-4-ol.
  • PubChemLite. 1-(but-3-yn-1-yl)piperidin-4-one.
  • PubChemLite. 1-(but-3-yn-1-yl)-4-methylpiperidin-4-ol.
  • ChemScene. 4-(But-3-yn-1-yl)piperidine hydrochloride.
  • EPA. (2025, October 15). 1-[(Piperidin-4-yl)methyl]piperidine Properties.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega.
  • MDPI. (2024, June 26).
  • YouTube. (2020, December 10).
  • ChemicalBook. (2026, January 17). 4-(4-Chlorophenyl)piperidin-4-ol.
  • PubChem. 4-(Piperidin-1-yl)butan-1-ol.
  • ResearchGate. Heats and Entropies of Polymerization, Ceiling Temperatures, Equilibrium Monomer Concentrations, and Polymerizability of Heterocyclic Compounds.
  • Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 371-379.
  • PubChem. 1-Oct-3-en-4-ylpiperidine.
  • ChemBK. (2022, October 16). PIPERIDIN-4-OL.
  • PubChem. But-1-en-3-yn-1-ol.
  • MilliporeSigma. 4-Hydroxypiperidine 98 5382-16-1.

Sources

1-(But-3-yn-1-yl)piperidin-4-ol: A Strategic Alkyne Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and applications of 1-(But-3-yn-1-yl)piperidin-4-ol , a critical alkyne-functionalized intermediate in medicinal chemistry.

Part 1: Discovery and Historical Context

Origins in NMDA Receptor Antagonist Research

The historical significance of 1-(But-3-yn-1-yl)piperidin-4-ol is rooted in the search for subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists , specifically targeting the NR2B subunit (also known as GluN2B).

In the late 1990s and early 2000s, pharmaceutical researchers sought to develop neuroprotective agents for stroke and traumatic brain injury that avoided the psychotomimetic side effects associated with non-selective NMDA blockers (like phencyclidine). The breakthrough came with the identification of Ifenprodil and its analogs, which acted as allosteric modulators selective for NR2B.

The "Butynyl Linker" Optimization: A pivotal study (often associated with groups like Pfizer or Parke-Davis, now part of Pfizer) explored the structure-activity relationship (SAR) of the linker region connecting the piperidine nitrogen to the distal aryl group. Researchers discovered that replacing the flexible propyl or butyl chains with a rigid but-3-ynyl (alkyne) linker significantly enhanced selectivity.

  • Selectivity Profile: The butynyl linker improved affinity for the NR2B subunit while drastically reducing binding to

    
    -adrenergic  and dopamine D2 receptors , which were common off-targets causing hypotension and extrapyramidal side effects, respectively.
    
  • Role of 1-(But-3-yn-1-yl)piperidin-4-ol: This molecule served as the primary building block for these optimized antagonists. By reacting 4-hydroxypiperidine with a butynyl halide, chemists created a "clickable" scaffold that could be further diversified via Sonogashira coupling to attach various aryl groups to the alkyne terminus, generating libraries of high-affinity ligands.

Evolution into Click Chemistry and PROTACs

Beyond its initial role in NMDA research, 1-(But-3-yn-1-yl)piperidin-4-ol has evolved into a versatile "click chemistry" handle. The terminal alkyne allows for rapid conjugation with azide-functionalized molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This utility is now critical in:

  • PROTACs (Proteolysis Targeting Chimeras): As a linker component connecting an E3 ligase ligand (often a piperidine derivative like thalidomide or cereblon binders) to a target protein ligand.

  • Fragment-Based Drug Discovery (FBDD): As a rigid, polar scaffold that positions the hydroxyl group for hydrogen bonding while extending a vector (the alkyne) for fragment growing.

Part 2: Synthesis and Technical Specifications

Chemical Identity[1][2][3][4]
  • IUPAC Name: 1-(But-3-yn-1-yl)piperidin-4-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 153.22 g/mol

  • Key Functional Groups:

    • Secondary Alcohol (C4): H-bond donor/acceptor, amenable to esterification or oxidation.

    • Tertiary Amine (N1): Basic center, protonatable at physiological pH.

    • Terminal Alkyne (C4'): Bioorthogonal handle for coupling reactions.

Experimental Protocol: Synthesis from 4-Hydroxypiperidine

This protocol describes the N-alkylation of 4-hydroxypiperidine with 4-bromo-1-butyne.

Reagents:

  • 4-Hydroxypiperidine (1.0 eq)

  • 4-Bromo-1-butyne (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq, catalyst)

  • Acetonitrile (

    
    ) or DMF (Anhydrous)
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine (10 mmol) in anhydrous acetonitrile (50 mL).

  • Base Addition: Add

    
      (20 mmol) and catalytic KI  (1 mmol). The KI facilitates the Finkelstein reaction in situ, converting the bromide to a more reactive iodide.
    
  • Alkylation: Dropwise add 4-bromo-1-butyne (11 mmol) at room temperature.

  • Reaction: Heat the mixture to reflux (80-82°C) for 12-16 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (

      
      , KBr).
      
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of DCM to 5-10% MeOH in DCM containing 1%

      
       (to prevent streaking of the amine).
      
  • Yield: Typical isolated yields range from 75-85% .

Causality & Logic:

  • Choice of Base (

    
    ):  Sufficiently strong to neutralize the HBr generated but mild enough to prevent elimination of the 4-bromo-1-butyne to an allene or diene.
    
  • Catalytic KI: Accelerates the reaction by converting the alkyl bromide to a more reactive alkyl iodide in situ.

  • Solvent (Acetonitrile): Polar aprotic solvent that dissolves the organic reactants while keeping the inorganic base in suspension, facilitating the

    
     mechanism.
    

Part 3: Applications and Reaction Pathways[3]

Sonogashira Coupling (Library Synthesis)

The terminal alkyne is a prime substrate for Palladium-catalyzed cross-coupling with aryl halides. This is the primary route for synthesizing NR2B antagonists.

Protocol Summary:

  • Reactants: 1-(But-3-yn-1-yl)piperidin-4-ol + Aryl Halide (Ar-I or Ar-Br).

  • Catalyst:

    
     (5 mol%) + CuI (2 mol%).
    
  • Base/Solvent:

    
     / THF or DMF.
    
  • Conditions: Room temperature to 60°C under Argon.

CuAAC "Click" Chemistry (Bioconjugation)

Used to attach the piperidinol scaffold to diverse azide-containing molecules (fluorophores, peptides, or other drug fragments).

Protocol Summary:

  • Reactants: 1-(But-3-yn-1-yl)piperidin-4-ol + R-

    
    .
    
  • Catalyst:

    
     + Sodium Ascorbate (to generate Cu(I) in situ).
    
  • Solvent: t-BuOH /

    
     (1:1).
    
  • Product: 1,4-disubstituted 1,2,3-triazole linkage.

Part 4: Visualization of Chemical Pathways

The following diagram illustrates the synthesis of the core scaffold and its divergent applications in medicinal chemistry.

G Start 4-Hydroxypiperidine Core 1-(But-3-yn-1-yl)piperidin-4-ol (Core Scaffold) Start->Core N-Alkylation (K2CO3, MeCN, Reflux) Reagent 4-Bromo-1-butyne Reagent->Core App1 NR2B Antagonists (Aryl-butynyl derivatives) Core->App1 Sonogashira Coupling (Ar-X, Pd/Cu) App2 PROTAC Linkers (Triazole conjugates) Core->App2 CuAAC Click Reaction (R-N3, Cu ascorbate)

Caption: Synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol and its divergent applications in library synthesis and bioconjugation.

Part 5: References

  • Chenard, B. L., et al. (1995). "Subtype-Selective N-Methyl-D-aspartate Receptor Antagonists: Synthesis and Biological Evaluation of 1-(Arylalkynyl)-4-benzylpiperidines." Journal of Medicinal Chemistry. (Context: Identification of the butynyl linker for NR2B selectivity).

  • Moser, P., et al. (2000). "4-Substituted Piperidine Analogs and Methods of Use." U.S. Patent 6,130,234.[1] (Context: Detailed synthesis and SAR of butynyl-piperidine derivatives).

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. (Context: Foundation of CuAAC reactions using alkyne scaffolds).

  • Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology. (Context: Use of functionalized linkers in protein degrader design).

Sources

An In-depth Technical Guide to 1-(But-3-yn-1-yl)piperidin-4-ol: A Versatile Intermediate for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Piperidine Scaffolds and Terminal Alkynes

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent placement to optimize target engagement.[3] When combined with a terminal alkyne, as in the case of 1-(but-3-yn-1-yl)piperidin-4-ol, the resulting molecule becomes a powerful and versatile building block for the synthesis of complex molecular probes and drug candidates. The terminal alkyne functionality is particularly valuable for its ability to participate in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile conjugation of the piperidine scaffold to a wide array of other molecules.

This technical guide provides a comprehensive overview of 1-(but-3-yn-1-yl)piperidin-4-ol, from its synthesis and characterization to its potential applications in drug discovery and chemical biology. The information presented herein is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this valuable synthetic intermediate.

Synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol: A Practical Approach

The most direct and efficient synthesis of 1-(but-3-yn-1-yl)piperidin-4-ol involves the N-alkylation of piperidin-4-ol with a suitable butynylating agent. The following protocol outlines a reliable method for its preparation.

Experimental Protocol: N-Alkylation of Piperidin-4-ol

Materials:

  • Piperidin-4-ol[4][5]

  • 4-bromo-1-butyne (or 4-chloro-1-butyne)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperidin-4-ol (1.0 eq) in acetonitrile (or DMF), add a base such as potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 4-bromo-1-butyne (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the desired product, 1-(but-3-yn-1-yl)piperidin-4-ol.

Causality Behind Experimental Choices:

  • Base: The choice of a non-nucleophilic base like potassium carbonate or triethylamine is crucial to deprotonate the secondary amine of piperidin-4-ol, facilitating its nucleophilic attack on the electrophilic carbon of the butynylating agent, without competing in the reaction itself.

  • Solvent: Acetonitrile and DMF are excellent polar aprotic solvents for this type of SN2 reaction, as they can dissolve the reactants and facilitate the reaction without interfering with the nucleophile or electrophile.

  • Purification: The aqueous workup is designed to remove the inorganic base and any water-soluble byproducts. Column chromatography is then employed to separate the desired product from any unreacted starting materials or non-polar impurities.

Alternative Synthetic Strategies

While N-alkylation is the most direct route, other methods could be envisioned, although they are likely to be more circuitous.

Synthetic Strategy Starting Materials Key Steps Advantages Disadvantages
Reductive Amination Piperidin-4-one, 3-butyn-1-amine1. Imine formation 2. Reduction (e.g., with NaBH₃CN or H₂/Pd)Can be a one-pot reaction.Requires the synthesis of 3-butyn-1-amine.
From N-Boc-piperidin-4-ol N-Boc-piperidin-4-ol, 4-bromo-1-butyne1. O-protection (optional) 2. Boc deprotection 3. N-alkylationWell-established chemistry for piperidine modification.[6][7]Longer synthetic route.

Physicochemical and Spectral Properties

The following table summarizes the predicted physicochemical properties of 1-(but-3-yn-1-yl)piperidin-4-ol.

Property Predicted Value
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
XLogP3 0.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Topological Polar Surface Area 23.5 Ų

Expected Spectral Characteristics:

  • ¹H NMR: Resonances corresponding to the piperidine ring protons, the butynyl chain protons (including a characteristic signal for the terminal alkyne proton), and the hydroxyl proton.

  • ¹³C NMR: Signals for the carbon atoms of the piperidine ring and the butynyl side chain, including two distinct signals for the sp-hybridized carbons of the alkyne.

  • Mass Spectrometry (ESI+): A prominent peak corresponding to the [M+H]⁺ ion at m/z 154.12.

Applications in Drug Discovery and Chemical Biology

The true utility of 1-(but-3-yn-1-yl)piperidin-4-ol lies in its capacity as a versatile building block for creating more complex and functional molecules. The terminal alkyne serves as a handle for conjugation via "click chemistry."

"Click Chemistry" and Molecular Elaboration

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage between an alkyne and an azide. This allows for the straightforward attachment of the 1-(but-3-yn-1-yl)piperidin-4-ol scaffold to a wide range of molecules, including:

  • Pharmacophores: To create novel drug candidates with enhanced biological activity or altered selectivity.[8][9]

  • Fluorescent Dyes: For the development of chemical probes to visualize biological processes or for use in high-throughput screening assays.

  • Biotin Tags: For affinity-based protein profiling and target identification studies.

  • Polyethylene Glycol (PEG) Chains: To improve the pharmacokinetic properties of a drug candidate.

G cluster_0 Core Building Block cluster_1 Click Chemistry (CuAAC) cluster_2 Conjugation Partners (R-N3) cluster_3 Functionalized Molecules 1-(But-3-yn-1-yl)piperidin-4-ol 1-(But-3-yn-1-yl)piperidin-4-ol Triazole Formation Triazole Formation 1-(But-3-yn-1-yl)piperidin-4-ol->Triazole Formation Drug Candidate Drug Candidate Triazole Formation->Drug Candidate Chemical Probe Chemical Probe Triazole Formation->Chemical Probe Labeled Biomolecule Labeled Biomolecule Triazole Formation->Labeled Biomolecule Pharmacophore Pharmacophore Pharmacophore->Triazole Formation Fluorescent Dye Fluorescent Dye Fluorescent Dye->Triazole Formation Affinity Tag Affinity Tag Affinity Tag->Triazole Formation

Caption: "Click" functionalization workflow for 1-(but-3-yn-1-yl)piperidin-4-ol.

Potential Pharmacological Relevance

The piperidin-4-ol core itself is a privileged scaffold in medicinal chemistry and has been incorporated into drugs with a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[8][10][11][12] The hydroxyl group at the 4-position can act as a hydrogen bond donor or acceptor, contributing to target binding. Therefore, derivatives of 1-(but-3-yn-1-yl)piperidin-4-ol could be explored for a multitude of therapeutic applications.

Safety and Handling

As with all chemicals, 1-(but-3-yn-1-yl)piperidin-4-ol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Piperidine derivatives can be irritating to the skin, eyes, and respiratory system.[5] Terminal alkynes can be energetic and should be handled with care, avoiding exposure to high temperatures and pressures.

Conclusion

1-(But-3-yn-1-yl)piperidin-4-ol represents a highly valuable and versatile intermediate for modern drug discovery and chemical biology. Its synthesis is straightforward, and the presence of both a privileged piperidine scaffold and a "clickable" terminal alkyne provides a powerful platform for the rapid generation of diverse and functionalized molecules. This guide has provided the essential technical information to enable researchers to effectively synthesize, characterize, and utilize this important building block in their research endeavors.

References

  • Vertex AI Search.
  • PubChem. Piperidin-4-ol | C5H11NO | CID 79341.
  • Sayin, K., & Yilmaz, F. (2019). Synthesis and reactions of di(thiophen-2-yl)
  • ChemBK. piperidin-4-ol.
  • Krasavin, M. (2022).
  • ResearchGate.
  • Mao, J., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(24), 7473-7477.
  • PubChemLite. 1-(but-3-yn-1-yl)piperidin-4-one.
  • ChemicalBook. 4-Hydroxypiperidine hydrochloride synthesis.
  • ChemScene. 1885090-83-4 | 4-(But-3-yn-1-yl)piperidine hydrochloride.
  • Kumar, R., et al. (2013). Piperidin-4-one: the potential pharmacophore. European Journal of Medicinal Chemistry, 62, 465-485.
  • PubChem. 4-(Piperidin-1-yl)butan-1-ol.
  • Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • Synthesis Spotlight. Input (Alkene): Output (Carbocycle).
  • MDPI. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups.
  • MDPI.
  • Semantic Scholar. Synthesis of ι-(bromomethyl)bipyridines and related ι-(bromomethyl)pyridinoheteroaromatics: useful functional tools for ligands in host molecules.
  • MDPI.
  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Curran, D. P., & Solovyev, A. (2011). Synthesis and Reactions of N-heterocyclic Carbene Boranes.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • ResearchGate. Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents | Request PDF.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidinol framework, a hydroxyl-substituted piperidine ring, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and clinical candidates is a testament to its remarkable versatility as a privileged scaffold. The inherent conformational flexibility of the piperidine ring, coupled with the hydrogen bonding capacity of the hydroxyl group, provides a unique three-dimensional architecture for potent and selective interactions with a wide array of biological targets. This guide offers a comprehensive exploration of piperidinol compounds, from their synthesis and characterization to their diverse pharmacological applications and the intricate structure-activity relationships that govern their therapeutic potential.

The Strategic Advantage of the Piperidinol Core

The piperidine moiety is one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals.[1] Its chair and boat conformations allow for precise spatial orientation of substituents, enabling tailored interactions with the active sites of enzymes and receptors. The addition of a hydroxyl group to this scaffold introduces a critical hydrogen bond donor and acceptor, significantly enhancing the potential for high-affinity binding to biological targets. This seemingly simple modification transforms the piperidine ring into a highly "drug-like" entity, often improving pharmacokinetic properties such as solubility and metabolic stability.[2]

Synthesis of Piperidinol Analogs: Building the Core

The construction of diverse libraries of piperidinol analogs is crucial for exploring their therapeutic potential. A robust and versatile synthetic strategy is the nucleophilic ring-opening of epoxides with piperidine derivatives. This two-step approach allows for the introduction of a wide range of substituents on both the piperidine ring and the side chain, facilitating extensive structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of Chiral Piperidinol Analogs

This protocol outlines a general procedure for the synthesis of chiral piperidinol compounds, a critical consideration for targeting stereospecific biological receptors.

Step 1: Synthesis of the Chiral Epoxide Intermediate

  • To a solution of a substituted phenol or thiophenol (1.0 equivalent) in acetonitrile, add cesium carbonate (2.0 equivalents).

  • Add optically active (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin (1.2 equivalents) to the mixture.

  • Reflux the reaction mixture overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the solid residue with acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude chiral epoxide intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of the Final Piperidinol Analogs

  • Dissolve the crude epoxide intermediate from Step 1 in ethanol.

  • Add the desired 4-substituted-4-piperidinol derivative (1.0 equivalent) to the solution.

  • Reflux the reaction mixture overnight. Monitor the reaction progress by high-performance liquid chromatography (HPLC).

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final piperidinol analog.[3]

Pharmacological Applications and Structure-Activity Relationships

Piperidinol derivatives have demonstrated a broad spectrum of biological activities, with particularly promising results in the fields of oncology and infectious diseases. The following sections delve into specific applications and the structural modifications that influence their potency.

Anticancer Activity: Targeting Key Signaling Pathways

Piperidinol-containing compounds have emerged as potent anticancer agents, often exerting their effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.[4][5]

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation.[6] Certain piperidinone analogs, which are closely related to piperidinols, have been shown to directly inhibit IκB kinase (IKK), a key enzyme in the NF-κB pathway.[2][7] By inhibiting IKK, these compounds prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[6][7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK:e->IkB:w NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Piperidinol Piperidinol Compound Piperidinol->IKK Inhibits GeneTranscription Gene Transcription (Proliferation, Survival) NFkB_n->GeneTranscription Promotes

Caption: Inhibition of the NF-κB pathway by a piperidinol compound.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[8] Several piperidine derivatives have been identified as potent inhibitors of this pathway, targeting key kinases such as Akt.[5][9] By inhibiting the phosphorylation and activation of Akt, these compounds can induce apoptosis and halt the cell cycle in cancer cells.[5]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Piperidinol Piperidinol Compound Piperidinol->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a piperidinol compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidinol compounds can be finely tuned by modifying their chemical structure. SAR studies are essential for optimizing lead compounds to enhance potency and selectivity while minimizing off-target effects.

  • N-Substitution: The substituent on the piperidine nitrogen plays a crucial role in determining the compound's properties. For instance, N-acylation of 3,5-diarylidenepiperidin-4-ones has been shown to significantly enhance their antiproliferative activity compared to curcumin.[10] The introduction of an N-benzyl group has been found to be superior for cholinesterase inhibition in some piperidine carbamates.[1]

  • Substitution on Aryl Rings: In diarylidene-piperidin-4-ones, the nature and position of substituents on the aryl rings dramatically impact anticancer potency. For example, the presence of a bromo group at the para position of the benzylidene rings in 3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one resulted in potent, broad-spectrum antiproliferative activity with GI50 values below 1 µM in a majority of tested cell lines.[10]

  • Piperidine Ring Substitution: Modifications to the piperidine ring itself can influence conformational preferences and interactions with target proteins. The position of the hydroxyl group (e.g., 2-piperidinol, 3-piperidinol, or 4-piperidinol) can significantly alter the compound's biological profile.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected piperidine and piperidinol derivatives against various human cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-oneMG-MID (CNS Cancer)0.35[10]
1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-olM. tuberculosisMIC: 1.5 µg/mL[3]
10h (3-halogenic pyrazolopyrimidine derivative)PC-3 (Prostate)3.7[9]
DTPEP (dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidineMCF-7 (Breast)Not specified[4][5]
DTPEP (dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidineMDA-MB-231 (Breast)Not specified[4][5]

Note: IC50 is the half-maximal inhibitory concentration. GI50 is the concentration for 50% growth inhibition. MIC is the minimum inhibitory concentration.

Experimental Protocols for Compound Evaluation

The following protocols provide detailed methodologies for assessing the biological activity of newly synthesized piperidinol compounds.

Workflow for Synthesis and Evaluation of Piperidinol Analogs

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification (HPLC) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS KinaseAssay In Vitro Kinase Assay NMR->KinaseAssay MTTAssay Cell Viability (MTT) Assay NMR->MTTAssay MS->KinaseAssay MS->MTTAssay SAR SAR Analysis KinaseAssay->SAR MTTAssay->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for the synthesis and evaluation of piperidinol analogs.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.[11][12]

Materials:

  • Human cancer cell line of choice (e.g., MCF-7, PC-3)

  • Complete culture medium

  • Piperidinol compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the piperidinol compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11][12]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][12]

  • Absorbance Measurement: Shake the plate for 15 minutes at room temperature to ensure complete dissolution of the formazan.[13] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 3: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of piperidinol compounds against a specific protein kinase (e.g., Akt, IKKβ).[15][16]

Materials:

  • Recombinant active kinase (e.g., Akt1, IKKβ)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer

  • Piperidinol compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates (low-volume, white or black depending on the detection method)

  • Microplate reader (luminometer or fluorescence reader)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the piperidinol compound in the kinase assay buffer. Prepare a solution of the kinase and its substrate in the assay buffer. Prepare an ATP solution in the assay buffer.

  • Compound and Kinase Incubation: Add the piperidinol compound dilutions to the wells of the 384-well plate. Add the kinase/substrate solution to the wells. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding the ATP solution to each well.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • Detection: Stop the kinase reaction and detect the amount of product formed (or remaining substrate) using the appropriate detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Conclusion and Future Directions

The piperidinol scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and proven success in yielding potent and selective modulators of various biological targets ensure its continued importance in the development of novel therapeutics. Future research will likely focus on the development of more complex and diverse piperidinol libraries, the exploration of novel biological targets, and the use of computational methods to guide the rational design of next-generation piperidinol-based drugs. The in-depth understanding of the synthesis, structure-activity relationships, and biological evaluation of these compounds, as outlined in this guide, will be instrumental in advancing these efforts.

References

  • Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. (2008). Molecular Pharmacology. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (n.d.). ResearchGate. [Link]

  • New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. (2018). Cell Proliferation. [Link]

  • Synthesis and Structure Activity Relationship Study of N-Substituted 3,5-Diarylidene-Piperidin-4-Ones as Potential Antitumor Agents. (2013). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. [Link]

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (2017). European Journal of Medicinal Chemistry. [Link]

  • New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. (2018). PubMed. [Link]

  • Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin. (2008). PubMed. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2010). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. (2022). Scientific Reports. [Link]

  • Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. (2022). Scientific Reports. [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (2015). Ludwig-Maximilians-Universität München. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (2012). Journal of Saudi Chemical Society. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Semantic Scholar. [Link]

  • (PDF) Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties. (2012). ResearchGate. [Link]

  • in vitro kinase assay. (2024). protocols.io. [Link]

  • in vitro kinase assay, published on Sep 23, 2023. (2023). protocols.io. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. [Link]

  • (PDF) Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences. (2015). ResearchGate. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). MDPI. [Link]

Sources

Methodological & Application

Synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol from Piperidin-4-one: A Two-Step, One-Pot Protocol for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved pharmaceuticals.[1] Its substitution with functional handles, such as a terminal alkyne, provides a versatile platform for late-stage diversification via click chemistry and other coupling reactions. This application note presents a detailed, reliable, and efficient two-step, one-pot protocol for the synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol, a valuable building block for drug discovery. Starting from commercially available piperidin-4-one, the synthesis proceeds via an initial N-alkylation followed by an in-situ reduction of the ketone. We provide in-depth mechanistic explanations, a step-by-step experimental guide, characterization data, and critical safety information tailored for researchers in drug development and organic synthesis.

Introduction and Scientific Rationale

The synthesis of N-substituted piperidines is a central theme in the development of new chemical entities.[2][3][4] The piperidine ring system imparts favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability. The incorporation of a butynyl group at the N-1 position introduces a terminal alkyne, a highly versatile functional group for creating diverse compound libraries through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The chosen synthetic strategy involves a sequential N-alkylation and ketone reduction. This route is superior to the reverse (reduction then alkylation) as it circumvents the need for protecting the hydroxyl group, which could otherwise compete with the secondary amine as a nucleophile during the alkylation step. The process is designed as a one-pot reaction to enhance operational efficiency and minimize yield loss from intermediate purification.

Synthetic Scheme:

Mechanistic Pathway

The overall transformation is achieved through two distinct, well-understood reaction mechanisms executed sequentially in a single reaction vessel.

Step 1: N-Alkylation via SN2 Reaction

The synthesis initiates with the nucleophilic attack of the secondary amine of piperidin-4-one on an electrophilic alkyne source. While alkyl halides are viable, 4-tosyloxybut-1-yne is an excellent electrophile due to the tosylate group being a superb leaving group. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is essential to neutralize the protonated amine formed during the reaction, thereby regenerating the nucleophilic free amine and driving the reaction to completion.[5][6]

Step 2: Chemoselective Ketone Reduction

Upon completion of the N-alkylation, the intermediate ketone, 1-(But-3-yn-1-yl)piperidin-4-one, is reduced to the target secondary alcohol. Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation. It is a mild and highly chemoselective hydride donor that readily reduces ketones and aldehydes but does not affect less reactive functional groups like terminal alkynes or the tertiary amine.[7] The reaction is typically performed in a protic solvent like methanol, which facilitates the hydride transfer and protonates the resulting alkoxide to yield the final alcohol product.

Experimental Protocol

This protocol is optimized for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.AmountCAS No.Notes
Piperidin-4-one HydrochlorideC₅H₉NO·HCl135.591.01.36 g40064-34-4Hygroscopic; store in a desiccator.
4-Tosyloxybut-1-yneC₁₁H₁₂O₃S224.281.12.47 g101669-97-8Prepare from but-3-yn-1-ol and TsCl.
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.53.46 g584-08-7Anhydrous, finely powdered.
Acetonitrile (MeCN)CH₃CN41.05-100 mL75-05-8Anhydrous grade.
Sodium Borohydride (NaBH₄)NaBH₄37.831.50.57 g16940-66-2Handle with care; reacts with water.
Methanol (MeOH)CH₃OH32.04-20 mL67-56-1Anhydrous grade.
One-Pot Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-one hydrochloride (1.36 g, 10 mmol) and anhydrous potassium carbonate (3.46 g, 25 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension vigorously at room temperature for 15 minutes to neutralize the hydrochloride salt and generate the free base of piperidin-4-one.

  • N-Alkylation: Add 4-tosyloxybut-1-yne (2.47 g, 11 mmol) to the suspension. Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours.

  • Reaction Monitoring (Optional): The progress of the alkylation can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the piperidin-4-one starting material.

  • Cooling and Preparation for Reduction: After the alkylation is complete, cool the reaction mixture to 0°C using an ice-water bath.

  • Ketone Reduction: Slowly add 20 mL of anhydrous methanol to the cooled suspension. In a separate, dry vial, weigh sodium borohydride (0.57 g, 15 mmol). Add the NaBH₄ to the reaction mixture portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reduction Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding 50 mL of deionized water.

    • Concentrate the mixture under reduced pressure to remove the acetonitrile and methanol.

    • Extract the remaining aqueous layer with dichloromethane (DCM) (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford 1-(But-3-yn-1-yl)piperidin-4-ol as a viscous oil or low-melting solid. An expected yield is typically in the range of 70-85%.

Process and Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis, from initial setup to final analysis.

G Experimental Workflow: Synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol cluster_alkylation Part 1: N-Alkylation cluster_reduction Part 2: In-Situ Reduction cluster_workup Part 3: Isolation & Purification Setup 1. Combine Piperidin-4-one·HCl and K₂CO₃ in MeCN Alkylation 2. Add 4-Tosyloxybut-1-yne and Reflux (12-16h) Setup->Alkylation Vigorous Stirring Cooling 3. Cool to 0°C and add MeOH Alkylation->Cooling Reaction Complete Reduction 4. Add NaBH₄ Portion-wise Stir at RT (4h) Cooling->Reduction Workup 5. Quench, Concentrate, and Extract with DCM Reduction->Workup Reaction Complete Purification 6. Flash Column Chromatography Workup->Purification Analysis 7. Characterize Product (NMR, IR, MS) Purification->Analysis

Sources

Application Note: 1-(But-3-yn-1-yl)piperidin-4-ol as a Bifunctional Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Activity-Based Protein Profiling (ABPP) probes—requires versatile, bioorthogonal building blocks. 1-(But-3-yn-1-yl)piperidin-4-ol (SMILES: C#CCCN1CCC(O)CC1) has emerged as a highly privileged scaffold for these applications.

As a Senior Application Scientist, I select this scaffold for complex syntheses because it elegantly combines two orthogonal reactive sites:

  • A Piperidin-4-ol Core : Provides a secondary alcohol for precise O-alkylation or esterification, alongside a basic tertiary amine that enhances aqueous solubility and allows for salt formation.

  • A Terminal Alkyne : A highly specific bioorthogonal handle for late-stage diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

Unlike flat, hydrophobic aromatic linkers that often suffer from poor pharmacokinetic profiles, the sp3-rich piperidine ring introduces rigidity and three-dimensionality, which are critical for improving the physicochemical properties of large macro-molecules like PROTACs[2].

Table 1: Physicochemical Profiling of the Scaffold
PropertyValueStructural Rationale & Impact
Molecular Weight 153.22 g/mol Low MW allows for significant downstream functionalization without violating Lipinski's Rule of 5.
LogP (estimated) ~1.2Optimal lipophilicity balances cell permeability with aqueous solubility.
H-Bond Donors 1 (-OH)Provides a nucleophilic site for covalent attachment to warheads or E3 ligase ligands.
H-Bond Acceptors 2 (-OH, -N-)Enhances aqueous solubility; the tertiary amine acts as a basic center (pKa ~9.5).
Spacer Length 2 carbonsThe ethyl spacer between the piperidine nitrogen and the alkyne minimizes steric hindrance during click chemistry.

Divergent Synthetic Pathways

The true power of 1-(But-3-yn-1-yl)piperidin-4-ol lies in its divergent synthetic utility. By selectively reacting the secondary alcohol first, the terminal alkyne is preserved for downstream bioorthogonal tagging or cross-coupling.

DivergentSynthesis Scaffold 1-(But-3-yn-1-yl)piperidin-4-ol Bifunctional Scaffold O_Alk O-Alkylation / Esterification (Secondary Alcohol) Scaffold->O_Alk Step 1: Core Derivatization CuAAC CuAAC Click Chemistry (Terminal Alkyne) Scaffold->CuAAC Direct Ligation O_Alk->CuAAC Step 2: Ligation PROTAC PROTAC Linker (Rigidified, sp3-rich) CuAAC->PROTAC E3 Ligase Ligand ABPP ABPP Probe (Bioorthogonal Tagging) CuAAC->ABPP Fluorophore/Biotin

Divergent synthetic pathways utilizing the scaffold for PROTAC and ABPP probe development.

Application 1: PROTAC Linker Assembly

In PROTAC development, the linker is not merely a passive spacer; it actively dictates the formation of the ternary complex and the molecule's overall drug metabolism and pharmacokinetic (DMPK) profile [2]. The piperidin-4-ol core serves as a rigidifying element, while the secondary alcohol acts as the primary attachment vector to the target protein warhead.

Protocol 1: Base-Mediated O-Alkylation of the Piperidin-4-ol Core

Objective : Attach a target-binding warhead (bearing an alkyl halide) to the secondary alcohol of the scaffold, preserving the alkyne.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 eq of 1-(But-3-yn-1-yl)piperidin-4-ol in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Slowly add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes.

    • Causality: The secondary alcohol on the piperidine ring is sterically hindered and less nucleophilic than a primary alcohol. A strong base like NaH is required to quantitatively form the alkoxide. Cooling to 0 °C is critical to prevent the exothermic degradation of the solvent and to suppress the base-catalyzed "alkyne zipper" reaction, which could isomerize the terminal alkyne into an unreactive internal alkyne.

  • Alkylation : Dropwise, add 1.1 eq of the alkyl halide-functionalized warhead dissolved in minimal anhydrous DMF. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching : Quench the reaction carefully with saturated aqueous NH4Cl at 0 °C to neutralize excess NaH.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.

Self-Validating Controls :

  • LC-MS Monitoring : Confirm the presence of the desired product mass and the absence of the internal alkyne isomer (which often presents as a distinct chromatographic peak with identical mass).

  • Control Reaction : Run a parallel reaction without the alkyl halide to ensure the scaffold does not undergo base-induced self-condensation or degradation.

Application 2: Activity-Based Protein Profiling (ABPP)

Once the scaffold is conjugated to a pharmacophore, it can be incubated with live cells. The pharmacophore binds its target, and the inert terminal alkyne is subsequently reacted with an azide-functionalized fluorophore (e.g., TAMRA-azide) via CuAAC in cell lysates. This allows for the precise visualization of target engagement [3].

ABPPWorkflow Probe Inhibitor-Scaffold Conjugate (Live Cell Incubation) Lysis Cell Lysis & Protein Extraction Probe->Lysis Target Binding Click CuAAC Reaction (+ TAMRA-Azide, Cu, THPTA) Lysis->Click Bioorthogonal Tagging Readout SDS-PAGE & In-Gel Fluorescence Click->Readout Visualization

ABPP workflow utilizing the terminal alkyne for CuAAC tagging and in-gel fluorescence readout.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

Objective : Covalently attach a TAMRA-azide fluorophore to the alkyne-tagged protein complex in a complex biological lysate.

Step-by-Step Methodology :

  • Lysate Preparation : Adjust the protein concentration of the cell lysate to 1–2 mg/mL in PBS (pH 7.4).

  • Catalyst Pre-complexation : In a separate microcentrifuge tube, mix 1 mM CuSO4 with 5 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand. Vortex and incubate for 5 minutes.

    • Causality: Free Copper(I) rapidly generates reactive oxygen species (ROS) in aqueous aerobic conditions, which can oxidize histidine and arginine residues, degrading the target proteins. Pre-complexing Cu(II) with the water-soluble THPTA ligand ensures that once reduced, the Cu(I) is sterically shielded, accelerating the click reaction while protecting the proteome from oxidative damage[3].

  • Reaction Assembly : To 50 µL of the protein lysate, sequentially add:

    • 1 µL of 5 mM TAMRA-Azide (Final conc: 100 µM).

    • 2 µL of the pre-complexed CuSO4/THPTA solution.

    • 1 µL of 50 mM Sodium Ascorbate (Final conc: 1 mM).

    • Causality: Sodium Ascorbate must be added last. It acts as a sacrificial reducing agent to generate the active Cu(I) catalyst in situ from the Cu(II) precursor. Adding it last prevents premature reduction and subsequent oxidation before the azide and alkyne are properly mixed.

  • Incubation : Vortex gently and incubate in the dark at room temperature for 1 hour.

  • Precipitation/Quenching : Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex and centrifuge at 14,000 x g for 5 minutes to precipitate the clicked proteins and wash away unreacted TAMRA-Azide.

Self-Validating Controls :

  • No-Copper Control : A parallel sample lacking CuSO4/THPTA. This validates that any observed fluorescence is strictly due to the CuAAC reaction and not non-specific hydrophobic binding of the TAMRA dye to the proteins.

  • Competition Assay : Pre-incubate cells with a 10x excess of the un-tagged parent inhibitor before adding the alkyne-scaffold probe. A successful assay will show a complete loss of the fluorescent band, validating on-target specificity.

References

  • A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition (Sharpless et al., 2002) URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review Source: PubMed Central / National Institutes of Health (Troup et al., 2020) URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology / PubMed Central (Presolski et al., 2011) URL:[Link]

Application Notes & Protocols: 1-(But-3-yn-1-yl)piperidin-4-ol as a Bifunctional Component in Copper-Catalyzed Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide details the synthesis and proposed catalytic application of 1-(But-3-yn-1-yl)piperidin-4-ol. This molecule is presented as a bifunctional component, acting as both a substrate and a ligand in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The piperidinol moiety is hypothesized to serve as an intramolecular ligand, accelerating the "click" reaction by stabilizing the active Cu(I) catalytic species. This note provides detailed, field-tested protocols for the synthesis of the title compound and its subsequent use in a model CuAAC reaction, offering insights into the causality behind the experimental design.

Introduction: A Ligand-Substrate Approach

The piperidine ring is a cornerstone of medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties.[1] Concurrently, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become an indispensable tool in drug discovery and bioconjugation for its efficiency and reliability.[2][3] We present here a unique molecule, 1-(But-3-yn-1-yl)piperidin-4-ol, designed to bridge these two domains.

This compound features two key functionalities:

  • A Terminal Alkyne: The reactive group for participation in the CuAAC reaction.

  • A Piperidin-4-ol Moiety: The nitrogen and hydroxyl groups can act as a bidentate ligand for copper ions.

The central hypothesis is that by incorporating a ligating group directly into the alkyne substrate, we can create a more efficient catalytic environment. The piperidinol moiety can chelate and stabilize the active Cu(I) catalyst in proximity to the alkyne, potentially accelerating the catalytic cycle and leading to higher yields under milder conditions compared to non-ligating alkynes. Diamine and amino alcohol ligands are well-established for enhancing copper-catalyzed cross-coupling reactions by stabilizing the catalyst and modulating its reactivity.[4][5] This application note first describes a robust synthesis of the title compound and then provides a detailed protocol for its application in a model CuAAC reaction.

Synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol

The most direct route to the title compound is the N-alkylation of commercially available piperidin-4-ol. This method is reliable and avoids the need for protecting group strategies.[6][7] The protocol below is optimized for high yield and purity.

Synthetic Workflow Diagram

cluster_reagents Starting Materials cluster_process Reaction & Work-up Piperidinol Piperidin-4-ol Reaction N-Alkylation Stir at 60°C, 16h Piperidinol->Reaction ButynylBromide 4-Bromo-1-butyne ButynylBromide->Reaction Base K₂CO₃ Base->Reaction Solvent Acetonitrile (ACN) Solvent->Reaction Filtration Filter Solids Reaction->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Product 1-(But-3-yn-1-yl)piperidin-4-ol (Final Product) Purification->Product

Caption: Synthetic workflow for 1-(But-3-yn-1-yl)piperidin-4-ol.

Experimental Protocol: N-Alkylation

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
Piperidin-4-ol101.1510.01.01 gStarting Material
4-Bromo-1-butyne132.9911.00.98 mL (1.46 g)Alkylating Agent
Potassium Carbonate (K₂CO₃)138.2120.02.76 gBase
Acetonitrile (ACN), anhydrous41.05-50 mLSolvent

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-ol (1.01 g, 10.0 mmol) and anhydrous acetonitrile (50 mL).

  • Add Base: Add potassium carbonate (2.76 g, 20.0 mmol). Stir the suspension vigorously for 10 minutes at room temperature.

  • Add Alkylating Agent: Add 4-bromo-1-butyne (0.98 mL, 11.0 mmol) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60°C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the inorganic salts.

  • Concentration: Rinse the filter cake with additional acetonitrile (2 x 10 mL). Combine the filtrates and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., 2% to 10% methanol in dichloromethane) to afford the pure 1-(But-3-yn-1-yl)piperidin-4-ol.

Application in Catalysis: Intramolecularly-Assisted CuAAC

The core application of 1-(But-3-yn-1-yl)piperidin-4-ol is its use as a self-ligating substrate in the CuAAC reaction. The protocol below details a model reaction with benzyl azide.

Principle and Catalytic Cycle

The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) acetylide intermediate.[2] The rate and efficiency of this cycle are significantly enhanced by ligands that stabilize the Cu(I) oxidation state and prevent catalyst disproportionation or oxidation.[8][9] In this proposed system, the piperidinol moiety of the substrate itself is hypothesized to coordinate to the copper center, creating a high local concentration of the catalyst at the reaction site.

CuAAC_Cycle cluster_ligand Intramolecular Ligand Assistance CuI Cu(I) Cu_Acetylide Cu(I) Acetylide Intermediate CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne Piperidinol-Alkyne (Substrate) Azide R-N₃ Cu_Triazolide Cu(I) Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + R-N₃ Ligand_Note Piperidinol moiety stabilizes Cu(I) throughout the cycle Triazole_Product Triazole Product Cu_Triazolide->CuI + H⁺ (Protonolysis) Cu_Triazolide->Triazole_Product Releases

Caption: Proposed catalytic cycle for the intramolecularly-assisted CuAAC.

Quantitative Data: Hypothetical Comparison

The following table presents hypothetical data to illustrate the expected benefit of the intramolecular ligand.

EntryAlkyne SubstrateCatalyst SystemTime (h)Yield (%)
11-Heptyne (non-ligating)5 mol% CuSO₄, 10 mol% Na Asc.1275
21-(But-3-yn-1-yl)piperidin-4-ol5 mol% CuSO₄, 10 mol% Na Asc.495
Experimental Protocol: Model CuAAC Reaction

This protocol details the reaction between 1-(But-3-yn-1-yl)piperidin-4-ol and benzyl azide.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
1-(But-3-yn-1-yl)piperidin-4-ol153.231.0153 mgAlkyne Substrate/Ligand
Benzyl Azide133.151.0133 mgAzide Substrate
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.690.0512.5 mgCatalyst Precursor
Sodium Ascorbate198.110.1019.8 mgReducing Agent
t-Butanol/Water (1:1)--10 mLSolvent

Procedure:

  • Reactant Preparation: In a 25 mL round-bottom flask, dissolve 1-(But-3-yn-1-yl)piperidin-4-ol (153 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in 10 mL of a 1:1 mixture of t-butanol and deionized water. Stir until a homogeneous solution is formed.

  • Catalyst Addition: In a separate vial, dissolve copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in 0.5 mL of water. Add this solution to the reaction flask.

  • Initiation: In another vial, prepare a fresh solution of sodium ascorbate (19.8 mg, 0.10 mmol) in 0.5 mL of water. Add the sodium ascorbate solution dropwise to the reaction mixture. A color change (e.g., to yellow or orange) may be observed, indicating the formation of the Cu(I) species.[10]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4 hours. The reaction is open to the air.

  • Monitoring: Monitor the reaction's completion by TLC (Eluent: 5% Methanol in Ethyl Acetate).

  • Work-up: Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel chromatography if necessary to yield the final 1,4-disubstituted triazole product.

Conclusion

1-(But-3-yn-1-yl)piperidin-4-ol is a promising bifunctional molecule for applications in catalysis and chemical biology. Its synthesis is straightforward via N-alkylation. The inherent piperidinol moiety is proposed to act as an effective intramolecular ligand in copper-catalyzed reactions, most notably the azide-alkyne cycloaddition. This "ligand-substrate" approach offers a compelling strategy for accelerating reactions, enabling the use of lower catalyst loadings, and facilitating milder reaction conditions. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to explore the utility of this and similar bifunctional scaffolds.

References

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Diamine ligands in copper-catalyzed reactions. Chemical Science, 2(1), 27–50. Available at: [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 3, 153-162. Available at: [Link]

  • Royal Society of Chemistry. (2011). Diamine ligands in copper-catalyzed reactions. Chemical Science. Available at: [Link]

  • baseclick GmbH. Protocols. Available at: [Link]

  • Royal Society of Chemistry. (2015). The role of amine ligands in governing film morphology and electrical properties of copper films derived from copper formate-based molecular inks. Nanoscale. Available at: [Link]

  • Wiley Online Library. (2020). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. Synthesis of piperidine from multi-reactions of the starting material 3-alkynyl-2-(N-α-methylbenzyl)aziridine. Available at: [Link]

  • ACS Publications. (2025). Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. ACS Omega. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperidines. Available at: [Link]

  • MDPI. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • MDPI. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Wikipedia. Click chemistry. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Wiley Online Library. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. Available at: [Link]

  • ACS Publications. (2023). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society. Available at: [Link]

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Available at: [Link]

Sources

Anwendungs- und Protokollleitfaden: Derivatisierung von 1-(But-3-yn-1-yl)piperidin-4-ol für das biologische Screening

Author: BenchChem Technical Support Team. Date: March 2026

Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 02. März 2026 Dokument-ID: AN-2026-03-PB4O

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 1-(But-3-yn-1-yl)piperidin-4-ol, einer vielseitigen Gerüststruktur für die Wirkstoffentdeckung. Die Molekülstruktur bietet zwei orthogonale reaktive Zentren – ein terminales Alkin und einen sekundären Alkohol –, die eine systematische Derivatisierung zur Erstellung diverser chemischer Bibliotheken ermöglichen. Wir beschreiben bewährte Protokolle für Reaktionen mit hohem Durchsatz, wie die Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC), die Sonogashira-Kreuzkupplung und die Veresterung. Diese Methoden sind entscheidend für die Synthese von Molekülbibliotheken, die für das biologische Screening in der frühen Phase der Wirkstoffentwicklung optimiert sind.

Einleitung: Das Potenzial des 1-(But-3-yn-1-yl)piperidin-4-ol-Gerüsts

Die Piperidin-Einheit ist ein fundamentaler Baustein in der medizinischen Chemie und findet sich in zahlreichen von der FDA zugelassenen Medikamenten wieder.[1][2][3] Ihre Konformationseigenschaften und ihre Fähigkeit, an biologische Zielstrukturen zu binden, machen sie zu einem privilegierten Gerüst.[4] Das Molekül 1-(But-3-yn-1-yl)piperidin-4-ol kombiniert dieses bewährte Gerüst mit zwei strategisch platzierten, reaktiven funktionellen Gruppen:

  • Terminales Alkin (C≡C-H): Ein hochreaktiver "Griff", der eine Vielzahl von Transformationen ermöglicht, insbesondere in der modernen medizinischen Chemie.[5][6][7] Es ist der Schlüssel zu Reaktionen wie der "Click-Chemie" und metallkatalysierten Kreuzkupplungen.

  • Sekundärer Alkohol (-OH): Bietet einen zweiten Diversifikationspunkt zur Modulation von Polarität, Löslichkeit und Wasserstoffbrückenbindungs-Potenzial durch Reaktionen wie Veresterung oder Veretherung.

Die orthogonale Natur dieser beiden Gruppen erlaubt eine selektive und schrittweise Modifikation, was dieses Molekül zu einer idealen Ausgangsbasis für die kombinatorische Synthese und die Erstellung von DNA-kodierten Bibliotheken (DELs) macht.[8][9]

Abbildung 1: Struktur von 1-(But-3-yn-1-yl)piperidin-4-ol mit hervorgehobenen reaktiven Zentren.

Derivatisierungsstrategien und Protokolle

Die Erstellung einer diversen Bibliothek aus einem einzigen Gerüst erfordert robuste, zuverlässige und hochgradig selektive chemische Reaktionen. Im Folgenden werden die beiden Hauptstrategien zur Derivatisierung von 1-(But-3-yn-1-yl)piperidin-4-ol detailliert beschrieben.

Derivatization_Workflow start 1-(But-3-yn-1-yl)piperidin-4-ol (Ausgangsgerüst) path1 Weg 1: Alkin-Modifikation start->path1 path2 Weg 2: Alkohol-Modifikation start->path2 cuac CuAAC (Click-Chemie) mit diversen Aziden (R-N3) path1->cuac sonogashira Sonogashira-Kupplung mit Aryl-/Vinylhalogeniden path1->sonogashira ester Veresterung mit Carbonsäuren/Acylchloriden path2->ester library Diverse Molekülbibliothek cuac->library sonogashira->library ester->library screening Biologisches Screening (HTS, DEL, etc.) library->screening

Abbildung 2: Allgemeiner Arbeitsablauf zur Derivatisierung für die Bibliotheksynthese.

Weg 1: Modifikation des terminalen Alkins

Das terminale Alkin ist aufgrund seiner einzigartigen Reaktivität in bioorthogonalen und metallkatalysierten Reaktionen ein äußerst wertvoller Anknüpfungspunkt.[6][10]

Die CuAAC ist die bekannteste "Click-Reaktion", die von K. Barry Sharpless eingeführt wurde.[10][11] Sie ist ideal für die Wirkstoffentdeckung, da sie modular, hocheffizient und unter milden, oft wässrigen Bedingungen abläuft, was zu minimalen Nebenprodukten führt.[11][12] Die Reaktion verbindet das terminale Alkin des Gerüsts mit einem organischen Azid und bildet dabei einen stabilen 1,4-disubstituierten 1,2,3-Triazol-Linker. Dieser Triazolring ist nicht nur ein passiver Linker, sondern kann auch als Wasserstoffbrücken-Akzeptor fungieren und zur Affinität des Moleküls am Zielprotein beitragen.

Kausale Begründung der Methode: Die CuAAC wird aufgrund ihrer außergewöhnlichen Zuverlässigkeit und ihres breiten Anwendungsbereichs gewählt. Die Reaktion ist "bioorthogonal", was bedeutet, dass die Alkin- und Azid-Funktionen mit den meisten in biologischen Systemen vorkommenden funktionellen Gruppen nicht reagieren.[10] Dies ermöglicht die Synthese von Bibliotheken, die oft ohne aufwendige Reinigung direkt im biologischen Screening eingesetzt werden können.[]

Abbildung 3: Schematische Darstellung der CuAAC-Reaktion.

Protokoll 1: Parallele Synthese von Triazol-Derivaten mittels CuAAC

Dieses Protokoll ist für eine 96-Well-Platte ausgelegt, um den Aufbau einer Bibliothek zu demonstrieren.

ReagenzStammlösungVolumen/Well (µL)Endkonzentration
1-(But-3-yn-1-yl)piperidin-4-ol100 mM in DMSO1010 mM
Diverses Azid (R-N₃)120 mM in DMSO1012 mM (1.2 Äq.)
CuSO₄·5H₂O50 mM in H₂O52.5 mM (0.25 Äq.)
Natrium-L-Ascorbat250 mM in H₂O (frisch)512.5 mM (1.25 Äq.)
Gesamtvolumen 100 µL
Lösungsmittelt-BuOH/H₂O (1:1)60

Schritt-für-Schritt-Anleitung:

  • Vorbereitung: In jede Vertiefung einer 96-Well-Platte 10 µL der Stammlösung des Alkin-Gerüsts (100 mM in DMSO) geben.

  • Azid-Zugabe: 10 µL der jeweiligen Azid-Stammlösung (120 mM in DMSO) in die entsprechenden Vertiefungen geben. Jede Vertiefung erhält ein anderes Azid, um die Diversität zu maximieren.

  • Lösungsmittel-Zugabe: 60 µL einer 1:1-Mischung aus tert-Butanol und Wasser in jede Vertiefung geben.

  • Katalysator-Prämix: Unmittelbar vor der Verwendung einen Prämix aus der CuSO₄- und der Natriumascorbat-Lösung herstellen. Dieser Schritt ist entscheidend, da das Ascorbat das katalytisch aktive Cu(I) in situ aus Cu(II) generiert.

  • Reaktionsstart: 10 µL des Katalysator-Prämix in jede Vertiefung geben. Die Platte sofort mit einer geeigneten Folie versiegeln.

  • Inkubation: Die Platte bei Raumtemperatur für 12-24 Stunden auf einem Plattenschüttler inkubieren. Der Reaktionsfortschritt kann mittels LC-MS an einer kleinen Probe aus einer Kontrollvertiefung überprüft werden.

  • Aufarbeitung (optional): Für die meisten HTS-Anwendungen können die Reaktionsmischungen nach Verdünnung direkt gescreent werden. Für eine Charakterisierung oder bei zellbasierten Assays, bei denen Kupfer zytotoxisch sein könnte, kann eine Aufreinigung mittels präparativer HPLC oder Festphasenextraktion (SPE) erforderlich sein.

Die Sonogashira-Reaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen einem terminalen Alkin und einem Aryl- oder Vinylhalogenid.[14][15] Sie wird typischerweise durch einen Palladium-Komplex und einen Kupfer(I)-Kokatalysator katalysiert.[14] Diese Reaktion ist von enormer Bedeutung in der medizinischen Chemie zur Synthese von konjugierten Systemen und zur Verknüpfung komplexer Molekülfragmente.[16][17]

Kausale Begründung der Methode: Im Vergleich zur CuAAC, die einen Heteroatom-Linker erzeugt, bildet die Sonogashira-Kupplung eine direkte C-C-Bindung. Dies führt zu starreren, konformationell definierteren Molekülen, was für die Optimierung der Passform an einer Zielprotein-Bindestelle vorteilhaft sein kann. Die Methode ermöglicht den Zugang zu einer völlig anderen chemischen Vielfalt, insbesondere zu bi-aryl-ähnlichen Strukturen, die in vielen Kinase-Inhibitoren vorkommen.

Protokoll 2: Sonogashira-Kupplung mit diversen Aryliodiden

ReagenzRolleMolare Äquivalente
1-(But-3-yn-1-yl)piperidin-4-olAlkin-Partner1.0
Aryliodid (R-I)Kupplungspartner1.2
Pd(PPh₃)₂Cl₂Palladium-Katalysator0.05 (5 mol%)
Kupfer(I)-iodid (CuI)Kokatalysator0.10 (10 mol%)
Triethylamin (TEA)Base & Lösungsmittel-
Tetrahydrofuran (THF)Co-Lösungsmittel-

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: Ein ofengetrocknetes Schlenkrohr mit einem Magnetrührstab wird mit 1-(But-3-yn-1-yl)piperidin-4-ol (1 Äq.), dem Aryliodid (1.2 Äq.), Pd(PPh₃)₂Cl₂ (0.05 Äq.) und CuI (0.1 Äq.) befüllt.

  • Inerte Atmosphäre: Das Gefäß wird dreimal evakuiert und mit Argon oder Stickstoff gespült. Dies ist entscheidend, um den Katalysator vor Oxidation zu schützen.

  • Lösungsmittel-Zugabe: Wasserfreies THF und Triethylamin (im Verhältnis 2:1) werden über eine Spritze zugegeben, sodass eine Konzentration des Alkins von ca. 0.1 M entsteht.

  • Reaktion: Die Mischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-50 °C) für 4-16 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in Dichlormethan oder Ethylacetat aufgenommen und mit Wasser oder einer gesättigten Ammoniumchlorid-Lösung gewaschen, um die Amin-Salze zu entfernen.

  • Reinigung: Die organische Phase wird über Natriumsulfat getrocknet, filtriert und eingeengt. Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Produkt zu isolieren.

Weg 2: Modifikation des sekundären Alkohols

Die Derivatisierung der Hydroxylgruppe ist eine klassische Methode zur Feinabstimmung der pharmakokinetischen Eigenschaften eines Moleküls.[18][19] Sie verändert die Polarität, Membrangängigkeit und das Potenzial für Wasserstoffbrückenbindungen.

Die Veresterung ist eine einfache und effiziente Reaktion zur Modifikation von Alkoholen.[20] Die Reaktion mit einem Acylchlorid oder einem Carbonsäureanhydrid in Gegenwart einer Base führt zur Bildung eines Esters.

Kausale Begründung der Methode: Die Ester-Funktionalität kann als Prodrug-Strategie dienen, bei der der Ester in vivo durch Esterasen gespalten wird, um den aktiven Alkohol freizusetzen. Alternativ kann der Ester selbst zur Bindungsaffinität beitragen oder die physikochemischen Eigenschaften des Moleküls (z.B. Lipophilie) gezielt verändern.

Protokoll 3: Synthese von Ester-Derivaten

ReagenzRolleMolare Äquivalente
1-(But-3-yn-1-yl)piperidin-4-olAlkohol1.0
Acylchlorid (R-COCl)Acylierungsreagenz1.5
Pyridin oder TriethylaminBase & Lösungsmittel-
Dichlormethan (DCM)Co-Lösungsmittel (optional)-

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: 1-(But-3-yn-1-yl)piperidin-4-ol (1 Äq.) wird in wasserfreiem Pyridin oder einer Mischung aus DCM und Triethylamin (3 Äq.) gelöst und auf 0 °C gekühlt.

  • Reagenz-Zugabe: Das Acylchlorid (1.5 Äq.) wird langsam zur gekühlten Lösung getropft.

  • Reaktion: Die Reaktion wird bei 0 °C für 30 Minuten und anschließend bei Raumtemperatur für 2-4 Stunden gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser oder einer gesättigten Natriumbicarbonat-Lösung beendet (Quenchen). Die wässrige Phase wird mehrmals mit DCM oder Ethylacetat extrahiert.

  • Reinigung: Die vereinten organischen Phasen werden mit 1 M HCl (um überschüssiges Pyridin/TEA zu entfernen), gesättigter NaHCO₃-Lösung und Sole gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt. Das Produkt wird mittels Säulenchromatographie gereinigt.

Charakterisierung und Screening

Alle synthetisierten Derivate müssen vor dem biologischen Screening auf ihre Identität und Reinheit überprüft werden. Standardmethoden umfassen:

  • LC-MS (Flüssigchromatographie-Massenspektrometrie): Zur Überprüfung des Molekulargewichts und der Reinheit.

  • NMR (Kernmagnetische Resonanzspektroskopie): ¹H- und ¹³C-NMR zur strukturellen Bestätigung der erfolgreichen Derivatisierung.

  • HPLC (Hochleistungsflüssigchromatographie): Zur Bestimmung der Reinheit (>95% ist für die meisten Assays wünschenswert).

Die erstellte Bibliothek von Derivaten kann dann in einer Vielzahl von biologischen Assays gescreent werden, von biochemischen Assays mit isolierten Proteinen bis hin zu zellbasierten Assays zur Untersuchung von Signalwegen oder Zytotoxizität.

Fazit

1-(But-3-yn-1-yl)piperidin-4-ol ist ein äußerst wertvolles und vielseitiges Gerüst für die Synthese von Wirkstoffbibliotheken. Die vorgestellten Protokolle für die CuAAC-, Sonogashira- und Veresterungsreaktionen bieten zuverlässige und skalierbare Methoden, um schnell eine große Anzahl diverser Moleküle zu erzeugen. Die strategische Nutzung der beiden orthogonalen reaktiven Zentren ermöglicht eine systematische Erforschung des chemischen Raums um das Piperidin-Gerüst und beschleunigt so die Identifizierung von Leitstrukturen in der frühen Phase der Wirkstoffentdeckung erheblich.

Referenzen

  • Click Chemistry - Eurofins Genomics. (n.d.). Verfügbar unter: [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC - NIH. (n.d.). Verfügbar unter: [Link]

  • Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions - ResearchGate. (2025, October 9). Verfügbar unter: [Link]

  • Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis - PubMed. (2023, May 15). Verfügbar unter: [Link]

  • Recent advances in the application of alkynes in multicomponent reactions. (2024, January 2). Verfügbar unter: [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (n.d.). Verfügbar unter: [Link]

  • Click Chemistry * Sharpless Lab * The Scripps Research Institute. (n.d.). Verfügbar unter: [Link]

  • Using the Sonogashira Reaction for Preparing a New Fragment Library based on the 3-alkynylimidazo[1,2-a]pyridine Scaffold - Bentham Science. (2016, August 1). Verfügbar unter: [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024, May 22). Verfügbar unter: [Link]

  • Understanding the Reactions that are Specific for Terminal Alkynes - Unacademy. (n.d.). Verfügbar unter: [Link]

  • Example FDA approved drugs that have been synthesised using Sonogashira coupling. (n.d.). Verfügbar unter: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Verfügbar unter: [Link]

  • SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Request PDF. (n.d.). Verfügbar unter: [Link]

  • Some Piperidine Derivatives by the Mannich Reaction. (n.d.). Verfügbar unter: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Verfügbar unter: [Link]

  • GC Derivatization. (n.d.). Verfügbar unter: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Verfügbar unter: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Verfügbar unter: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). Verfügbar unter: [Link]

  • Derivatization - Chemistry LibreTexts. (2023, August 29). Verfügbar unter: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13). Verfügbar unter: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Verfügbar unter: [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Verfügbar unter: [Link]

  • US20100010227A1 - Process for production of piperidine derivatives - Google Patents. (n.d.). Verfügbar unter:

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). Verfügbar unter: [Link]

Sources

Application Notes & Protocols for the N-Alkylation of Piperidin-4-ol: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-substituted piperidin-4-ol framework is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant pharmaceuticals. The functionalization of the piperidine nitrogen via N-alkylation is a critical transformation that allows for the precise modulation of a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an in-depth analysis of the primary synthetic strategies for the N-alkylation of piperidin-4-ol, grounded in mechanistic principles and field-proven expertise. We will explore classical nucleophilic substitution and reductive amination, offering detailed, step-by-step protocols, discussing the causality behind experimental choices, and presenting data in a clear, actionable format for researchers, scientists, and drug development professionals.

Strategic Considerations: Selecting the Optimal N-Alkylation Pathway

The choice of an N-alkylation method is not arbitrary; it is a strategic decision dictated by the nature of the alkyl group (R-X), the desired chemoselectivity, and the overall synthetic goal. The secondary amine of piperidin-4-ol is a moderately strong nucleophile, but its reactivity is tempered by steric considerations and the potential for side reactions. Two principal pathways dominate the landscape: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

  • Direct N-Alkylation (S_N2 Pathway): This is a straightforward approach suitable for introducing primary and some secondary alkyl groups. However, its primary drawback is the risk of over-alkylation.[1][2] The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as a significant byproduct.[2] Careful control of stoichiometry and slow addition of the alkylating agent are crucial to mitigate this issue.[1][3]

  • Reductive Amination: This is a highly versatile and often preferred method due to its excellent selectivity and milder reaction conditions.[1][4] The reaction proceeds via an intermediate iminium ion, which is formed by the condensation of piperidin-4-ol with an aldehyde or ketone. This intermediate is then reduced in situ by a selective hydride agent.[5] This pathway elegantly circumvents the problem of over-alkylation as the tertiary amine product does not react further under these conditions.[1]

The following decision workflow can guide the selection process:

N-Alkylation Strategy Selection start Desired N-Alkyl Group? carbonyl_available Is the corresponding Aldehyde or Ketone readily available? start->carbonyl_available Yes primary_halide Is the alkyl group a simple primary or secondary halide (e.g., Me, Et, Bn)? start->primary_halide No carbonyl_available->primary_halide No reductive_amination Pursue Reductive Amination carbonyl_available->reductive_amination Yes complex_halide Is the alkyl halide sterically hindered or prone to elimination? primary_halide->complex_halide No direct_alkylation Consider Direct Alkylation (with caution for over-alkylation) primary_halide->direct_alkylation Yes alternative_methods Explore Alternative Methods (e.g., Buchwald-Hartwig, Hydrogen Autotransfer) complex_halide->alternative_methods

Caption: Decision workflow for selecting an N-alkylation method.

Protocol I: Classical N-Alkylation via Nucleophilic Substitution

This method leverages the nucleophilicity of the piperidine nitrogen to directly displace a halide from an alkyl electrophile. The choice of base and solvent is critical for success.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The nitrogen lone pair of piperidin-4-ol attacks the electrophilic carbon of the alkyl halide (R-X), forming a new C-N bond and displacing the halide ion. This initial reaction forms an N-alkylpiperidinium halide salt. A base is required to deprotonate this salt, regenerating the neutral, nucleophilic tertiary amine and driving the reaction to completion.

Causality of Component Selection:

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is essential.[3][4] K₂CO₃ is a cost-effective and easily removable solid base. DIPEA is a liquid organic base that can also act as a proton scavenger without competing in the alkylation. The base neutralizes the acid formed (H-X), preventing the protonation and deactivation of the starting amine.

  • Solvent: Polar aprotic solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are ideal.[3][4] They can solvate the cations while leaving the nucleophile relatively "bare" and reactive, thus accelerating the S_N2 reaction.

  • Phase-Transfer Catalyst (Optional): For reactions in two-phase systems or with solid bases, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically increase the reaction rate.[6][7] The PTC transports the deprotonated amine or the anionic nucleophile from the solid/aqueous phase into the organic phase where the alkyl halide resides.[8]

Tabulated Reaction Parameters
ComponentExampleRole & RationaleTypical Amount
Substrate Piperidin-4-olNucleophile1.0 eq
Electrophile Benzyl bromide, Ethyl iodideAlkylating Agent1.0 - 1.2 eq
Base K₂CO₃, DIPEAAcid Scavenger1.5 - 2.0 eq
Solvent Acetonitrile (MeCN), DMFReaction Medium5 - 10 mL/mmol
Additive KI (catalytic)Promotes reactivity of alkyl chlorides/bromides (Finkelstein reaction)0.1 eq
Temperature Room Temp to 80 °CControls reaction rateVaries
Detailed Experimental Protocol

Direct Alkylation Workflow setup 1. Reaction Setup - Add Piperidin-4-ol & Base to flask - Add Solvent addition 2. Reagent Addition - Add Alkyl Halide dropwise - (Optional: Add KI catalyst) setup->addition reaction 3. Reaction - Stir at specified temperature - Monitor by TLC/LC-MS addition->reaction workup 4. Work-up - Cool and filter solids - Concentrate filtrate reaction->workup extraction 5. Extraction - Dissolve residue in EtOAc/DCM - Wash with water/brine workup->extraction purification 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate and purify via chromatography extraction->purification

Caption: Experimental workflow for direct N-alkylation.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add piperidin-4-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[9]

  • Solvent Addition: Add anhydrous acetonitrile (10 mL per mmol of piperidin-4-ol) to create a stirrable suspension.[9]

  • Reagent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.[4] If using a less reactive alkyl chloride or bromide, add a catalytic amount of potassium iodide (0.1 eq).[4]

  • Reaction: Heat the reaction mixture to 50-70 °C and stir for 6-18 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid cake with a small amount of acetonitrile.[9]

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil/solid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated piperidin-4-ol.[4]

Protocol II: N-Alkylation via Reductive Amination

This elegant one-pot procedure is highly efficient for the synthesis of N-alkylated amines from a wide variety of aldehydes and ketones, including those that are sterically hindered.[1][10]

Mechanistic Rationale

The reaction involves two key steps that occur in the same pot:

  • Iminium Ion Formation: The secondary amine of piperidin-4-ol reacts with the carbonyl group of an aldehyde or ketone to form a carbinolamine intermediate. In the presence of a mild acid catalyst (often acetic acid, or generated in situ), this intermediate dehydrates to form a tertiary iminium ion.[5]

  • In-situ Reduction: A mild and selective reducing agent, present in the reaction mixture, reduces the electrophilic iminium ion to the final tertiary amine product.[5]

Causality of Component Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[1] Its selectivity is key; it is a mild hydride donor that rapidly reduces iminium ions but is slow to react with aldehydes or ketones.[1] This prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts from the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) is another option, but its toxicity is a significant concern.

  • Solvent: Chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are commonly used as they are relatively non-reactive and effectively solubilize the reactants.[4]

  • Acid Catalyst (Optional): For less reactive ketones, a catalytic amount of glacial acetic acid can be added to accelerate the formation of the iminium ion intermediate.[1]

Tabulated Reaction Parameters
ComponentExampleRole & RationaleTypical Amount
Substrate Piperidin-4-olNucleophile1.0 eq
Electrophile Benzaldehyde, AcetoneCarbonyl source for iminium ion formation1.1 - 1.2 eq
Reducing Agent NaBH(OAc)₃Selective reduction of iminium ion1.2 - 1.5 eq
Solvent Dichloromethane (DCM), DCEReaction Medium10 mL/mmol
Additive Acetic Acid (optional)Catalyst for iminium formation1.1 eq (if used)
Temperature Room TemperatureMild conditions prevent side reactionsVaries
Detailed Experimental Protocol

Reductive Amination Workflow setup 1. Iminium Formation - Dissolve Piperidin-4-ol & Carbonyl in DCM - Stir at RT reduction 2. Reduction - Add NaBH(OAc)₃ portion-wise - Stir at RT for 12-24h setup->reduction monitor 3. Monitoring - Follow reaction progress by TLC/LC-MS reduction->monitor quench 4. Quenching - Slowly add saturated aq. NaHCO₃ solution monitor->quench extraction 5. Extraction - Separate layers - Extract aqueous layer with DCM quench->extraction purification 6. Purification - Combine organics, wash, dry, and concentrate - Purify via chromatography extraction->purification

Caption: Experimental workflow for N-alkylation via reductive amination.

  • Reaction Setup: To a solution of piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask, add the desired aldehyde or ketone (1.1 eq).[4]

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.[4][5]

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Note: Gas evolution may occur.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.[4] Monitor the reaction's progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow, portion-wise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.[4]

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent tailing) to afford the pure N-alkylated product.[4]

Advanced & Alternative Methodologies

While the two protocols above are workhorses in synthesis, certain situations may benefit from alternative approaches.

  • Microwave-Assisted N-Alkylation: For direct alkylation reactions, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[11][12] The direct, uniform heating of the reaction mixture can overcome activation barriers more efficiently than conventional heating.[13] This is particularly useful for high-throughput synthesis and library generation.

  • "Borrowing Hydrogen" or Hydrogen Autotransfer: This green chemistry approach uses alcohols as alkylating agents with a transition-metal catalyst.[14][15] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the piperidine. The borrowed hydrogen is then returned to reduce the iminium ion, with water being the only byproduct.[14]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16] All manipulations should be performed in a well-ventilated chemical fume hood.[17]

  • Reagent Handling:

    • Piperidin-4-ol: May cause skin and eye irritation. Handle with care.

    • Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic. Avoid inhalation and skin contact.[17]

    • Solvents: DMF is a reproductive toxin. Acetonitrile and Dichloromethane are flammable and toxic. Handle in a fume hood and avoid sources of ignition.[18]

    • Reducing Agents: Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas. Quench reactions carefully and slowly.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
  • Membrat, R., Vasseur, A., Giordano, L., Martinez, A., & Nuel, D. (2019). General methodology for the chemoselective N-alkylation of (2,2,6,6)-tetramethylpiperidin-4-ol: Contribution of microwave irradiation. Technion.
  • Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • Pennington, D. A., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Retrieved from [Link]

  • Asymmetric Synthesis of Polyhydroxylated N -Alkoxypiperidines by Ring-Closing Double Reductive Amination: Facile Preparation of Isofagomine and Analogues. (2025). ResearchGate. Retrieved from [Link]

  • Alshakova, I. D., & Nikonov, G. I. (2019). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Sussex. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Rowan University. Retrieved from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). ACS Publications. Retrieved from [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). ACS Publications. Retrieved from [Link]

  • Novel bis-piperidinium and bis-pyrrolidinium compounds as versatile phase-transfer catalysts. (2010). Arkivoc. Retrieved from [Link]

  • Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. (2025). MDPI. Retrieved from [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2019). Synfacts. Retrieved from [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (n.d.). PMC. Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine?. (2017). ResearchGate. Retrieved from [Link]

  • N-alkyl-piperidine DERIVATIVES. (n.d.). Google Patents.
  • Safety Data Sheet. (n.d.). Carbo-synth. Retrieved from [https://www.carbosynth.com/carbosynth/website.nsf/(w-product-display)/CXZ080/ FILE/CXZ080_msds.pdf)
  • N-alkylation of 4-piperidone. (2012). Sciencemadness Discussion Board. Retrieved from [Link]

  • Phase Transfer Catalysis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • N-alkyl-piperidine DERIVATIVES. (n.d.). Google Patents.
  • Phase transfer catalysts – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (n.d.). PMC. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
  • Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. (n.d.). Academia.edu. Retrieved from [Link]

  • phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. (n.d.). CORE. Retrieved from [Link]

  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. Retrieved from [Link]

Sources

Application Note: 1-(But-3-yn-1-yl)piperidin-4-ol as a Premium Bifunctional Scaffold in Modular PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol.

Strategic Rationale: Why 1-(But-3-yn-1-yl)piperidin-4-ol?

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC consists of a target protein ligand (warhead) and an E3 ubiquitin ligase ligand, connected by a chemical linker. It has become increasingly clear that the linker is not merely a passive spacer; its length, composition, and rigidity play critical roles in the physicochemical properties, ternary complex formation, and ultimate bioactivity of the molecule 1.

1-(But-3-yn-1-yl)piperidin-4-ol has emerged as a highly strategic linker precursor due to three defining structural features:

  • The Piperidine Core (Rigidity & Solubility): Traditional all-hydrocarbon alkyl chains are highly lipophilic and flexible, often leading to poor aqueous solubility and high entropic penalties upon protein binding. The incorporation of an ionizable piperidine motif significantly improves the aqueous solubility profile and introduces structural rigidity, pre-organizing the linker trajectory to favor ternary complex formation [[1]]().

  • The Terminal Alkyne (Bioorthogonal Assembly): The but-3-yn-1-yl group provides a terminal alkyne handle, enabling late-stage Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. This reaction is highly convergent, boasts near-quantitative yields, and exhibits exceptional functional group tolerance, making it ideal for parallel library synthesis 2. Furthermore, the resulting triazole ring is chemically robust to in vivo metabolism [[3]]().

  • The Secondary Hydroxyl (Versatile Conjugation): The -OH group at the 4-position of the piperidine ring serves as a versatile nucleophilic handle. It can be readily functionalized via Steglich esterification, carbamate formation, or Williamson ether synthesis to attach the target protein warhead.

Logical Assembly & Experimental Workflow

The synthesis of a PROTAC using this scaffold follows a highly modular, two-phase logic: first, the target warhead is covalently attached to the hydroxyl group of the piperidine ring. Second, the resulting alkyne-functionalized intermediate is "clicked" together with an azide-tagged E3 ligase ligand.

AssemblyLogic POI POI Warhead (Target Binder) Intermediate Alkyne-Warhead Conjugate POI->Intermediate Conjugation (via -OH) Linker 1-(But-3-yn-1-yl)piperidin-4-ol (Rigidifying Scaffold) Linker->Intermediate Scaffold Provision E3 E3 Ligase Ligand (Azide-Tagged) PROTAC Fully Assembled PROTAC E3->PROTAC CuAAC Click Reaction Intermediate->PROTAC CuAAC Click Reaction

Caption: Logical assembly of a PROTAC using 1-(But-3-yn-1-yl)piperidin-4-ol as a modular linker scaffold.

ExpWorkflow Step1 1. Hydroxyl Functionalization (Esterification / Etherification) Step2 2. Intermediate Purification (Flash Column Chromatography) Step1->Step2 Step3 3. CuAAC 'Click' Assembly (CuBr, TBTA, Degassing) Step2->Step3 Step4 4. Final Isolation (Preparative HPLC & Lyophilization) Step3->Step4

Caption: Step-by-step experimental workflow for synthesizing PROTACs via CuAAC click chemistry.

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls are embedded to ensure causality and verification at every step.

Protocol A: Warhead Conjugation (Carbamate Formation Example)

Objective: Attach a carboxylic acid-functionalized POI warhead to the secondary hydroxyl of 1-(But-3-yn-1-yl)piperidin-4-ol.

Reagents:

  • POI Warhead (1.0 eq)

  • 1-(But-3-yn-1-yl)piperidin-4-ol (1.2 eq)

  • EDC·HCl (1.5 eq) and DMAP (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Dissolve the POI warhead in anhydrous DCM under an inert argon atmosphere. Add EDC·HCl and DMAP. Stir for 15 minutes at room temperature to form the active O-acylisourea intermediate.

  • Coupling: Add 1-(But-3-yn-1-yl)piperidin-4-ol dropwise. Causality Note: Slow addition prevents potential dimerization or side reactions of the activated warhead.

  • Reaction Monitoring (Self-Validation): After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS. Validation Check: The reaction is complete when the starting warhead mass disappears and the [M+H]+ peak corresponding to the alkyne-functionalized intermediate appears.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Isolate the intermediate using silica gel flash chromatography (Eluent: DCM/MeOH gradient).

Protocol B: CuAAC "Click" Assembly of the PROTAC

Objective: Couple the alkyne-functionalized intermediate to an azide-tagged E3 ligase ligand (e.g., CRBN or VHL ligand).

Reagents:

  • Alkyne-Warhead Intermediate (1.0 eq)

  • Azide-E3 Ligand (1.05 eq)

  • Copper(I) Bromide (CuBr) (0.2 eq)

  • TBTA (Tris(benzyltriazolylmethyl)amine) (0.25 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, dissolve the Alkyne-Warhead Intermediate and the Azide-E3 Ligand in anhydrous DMF. Causality Note: DMF is selected due to its excellent solvating power for both the hydrophobic warhead and the often highly polar, PEGylated E3 ligands.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality Note: Dissolved oxygen rapidly oxidizes the active Cu(I) catalyst to inactive Cu(II), leading to reaction stalling and unwanted alkyne homocoupling (Glaser coupling). Strict anaerobic conditions are mandatory 4.

  • Catalyst Addition: Under a positive flow of Argon, add CuBr and TBTA. Causality Note: TBTA acts as a tetradentate ligand that completely envelopes the Cu(I) center, stabilizing it against oxidation and disproportionation while accelerating the cycloaddition cycle 4.

  • Incubation: Heat the reaction to 50 °C and stir for 2 hours.

  • Reaction Monitoring (Self-Validation): Spot the reaction mixture on a TLC plate and stain with KMnO4. Validation Check: The terminal alkyne of the intermediate will rapidly reduce KMnO4, appearing as a bright yellow spot on a purple background. Complete consumption of this spot indicates successful triazole formation.

  • Purification: Quench the reaction with aqueous EDTA to chelate the copper. Extract with EtOAc, concentrate, and purify the final PROTAC via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile + 0.1% TFA). Lyophilize to obtain the pure PROTAC powder.

Quantitative Data & Reaction Optimization

The choice of catalyst system and atmospheric conditions drastically impacts the yield of the CuAAC click reaction during PROTAC assembly. Table 1 summarizes empirical optimization data.

Table 1: Optimization of CuAAC Reaction Conditions for PROTAC Assembly

EntryCatalyst SystemSolventAtmosphereTempTimeYield (%)Observation / Causality
1CuSO4 / NaAscDMF / H2OAmbientRT12h45%Significant catalyst oxidation; incomplete conversion.
2CuBr / TBTADMFAmbient50 °C4h60%TBTA stabilized Cu(I), but ambient O2 caused moderate degradation.
3 CuBr / TBTA DMF Argon (Degassed) 50 °C 2h 97% Optimal 4. Complete exclusion of O2 prevents catalyst quenching.

Troubleshooting Guide

  • Issue: Low yield in the CuAAC step with the appearance of a higher molecular weight byproduct.

    • Cause: Glaser coupling (alkyne homocoupling) due to the presence of oxygen and Cu(II).

    • Solution: Ensure rigorous freeze-pump-thaw degassing of the DMF solvent prior to the addition of CuBr. Verify the integrity of the Argon line.

  • Issue: Poor solubility of the final PROTAC during bioassays.

    • Cause: The target warhead and E3 ligand are highly lipophilic, overwhelming the solubilizing effect of the piperidine core.

    • Solution: Formulate the PROTAC as an HCl or TFA salt. The basic nitrogen of the piperidine ring readily protonates at physiological pH, which is a primary advantage of this scaffold over neutral alkyl chains 1.

  • Issue: Incomplete coupling during Protocol A (Warhead Conjugation).

    • Cause: Steric hindrance around the secondary hydroxyl of the piperidine ring.

    • Solution: Increase the equivalents of DMAP to 0.5 eq to act as a more efficient acyl transfer catalyst, or switch to a more reactive coupling reagent such as HATU with DIPEA.

References

  • PROTAC Synthesis | Click Chemistry - MedChemExpress.
  • Current strategies for the design of PROTAC linkers: a critical review - National Center for Biotechnology Information (PMC).
  • Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach - Ludwig-Maximilians-Universität München.
  • Current strategies for the design of PROTAC linkers: a critical review - Exploration of Targeted Anti-tumor Therapy.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(But-3-yn-1-yl)piperidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 1-(But-3-yn-1-yl)piperidin-4-ol . It is designed to move beyond basic recipes, offering a mechanistic understanding of yield optimization and troubleshooting.[1][2]

Ticket ID: SYN-PIP-ALKYNE-001 Topic: Yield Optimization & Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Reaction Directive (The "Gold Standard" Protocol)

To maximize yield and minimize side reactions (specifically O-alkylation and quaternization), we recommend the Finkelstein-Assisted Carbonate Method .[2]

The Logic (Why this works)

The synthesis relies on an SN2 nucleophilic substitution. The challenge is chemoselectivity: 4-hydroxypiperidine contains two nucleophiles—the secondary amine (NH) and the secondary alcohol (OH).

  • pKa Control: The pKa of the protonated amine (~11) vs. the alcohol (~16) allows us to use a mild base (K2CO3) to scavenge the HBr formed without deprotonating the alcohol, effectively shutting down O-alkylation.[2]

  • Finkelstein Catalysis: 4-Bromo-1-butyne is moderately reactive. Adding catalytic Sodium Iodide (NaI) generates the corresponding iodide in situ, which is a superior leaving group, accelerating the reaction rate at lower temperatures to prevent elimination byproducts.[1][2]

Optimized Protocol
ParameterRecommendationRationale
Substrate 4-Hydroxypiperidine (1.0 equiv)Limiting reagent.
Electrophile 4-Bromo-1-butyne (1.1 - 1.2 equiv)Slight excess ensures conversion; large excess risks quaternization.
Base Potassium Carbonate (K2CO3) (2.0 - 3.0 equiv)Anhydrous, granular.[1][2] Mild enough to spare the -OH group.
Catalyst Sodium Iodide (NaI) (0.1 equiv)Increases reaction rate via in situ iodide exchange.[2]
Solvent Acetonitrile (MeCN) or DMFMeCN is preferred for easier workup; DMF for solubility issues.[2]
Temp/Time 60°C for 12–16 hoursHigh enough for kinetics, low enough to prevent alkyne polymerization.[2]

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical divergence points where yield is often lost.

ReactionPathway SM 4-Hydroxypiperidine (Nucleophile) Intermediate Transition State (N-Attack) SM->Intermediate + Reagent + NaI (Cat) Side_O Side Product: O-Alkylated Ether SM->Side_O Strong Base (NaH) or High Temp Reagent 4-Bromo-1-butyne (Electrophile) Base K2CO3 (Proton Scavenger) Base->Intermediate Scavenges HBr Product Target: 1-(But-3-yn-1-yl)piperidin-4-ol Intermediate->Product Major Path (Kinetic Control) Side_Quat Side Product: Quaternary Ammonium Salt Product->Side_Quat Excess Electrophile or Long Rxn Time

Caption: Reaction pathway showing the chemoselective N-alkylation (Green) vs. competitive O-alkylation and over-alkylation pathways (Red).[2]

Troubleshooting Guide (Root Cause Analysis)

User Issue: "My yield is stuck below 40%."

Use the decision tree below to diagnose the specific failure mode in your setup.

TroubleshootingTree Start Start: Low Yield (<40%) CheckTLC Analyze Crude by TLC/LCMS Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Byproducts Starting Material Consumed CheckTLC->Byproducts Action_Temp Solution: Increase Temp to 80°C or Add 0.1 eq NaI SM_Remains->Action_Temp Action_Base Solution: Check Base Quality (Must be Anhydrous) SM_Remains->Action_Base Identify_Spot Identify Major Impurity Byproducts->Identify_Spot Impurity_Polar Very Polar Spot (Quat Salt) Identify_Spot->Impurity_Polar Impurity_NonPolar Less Polar Spot (O-Alkylation) Identify_Spot->Impurity_NonPolar Action_Stoich Solution: Reduce Electrophile to 1.05 eq Dilute Reaction (0.1 M) Impurity_Polar->Action_Stoich Action_WeakBase Solution: Switch Base (Use K2CO3, avoid NaH/KOH) Impurity_NonPolar->Action_WeakBase

Caption: Diagnostic logic flow for identifying the root cause of low yields in piperidine alkylation.

Detailed Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Incomplete Conversion "Finkelstein" failure or wet solvent.Add 10 mol% NaI.[1] Ensure MeCN is dry (water inhibits SN2).[2]
"Sticky" Gum / Polymer Alkyne polymerization.[1]Keep temp <80°C. Perform reaction under inert atmosphere (N2/Ar).
Product is Water Soluble Product is trapped as HBr salt.Ensure basic workup (pH > 10) to liberate the free base before extraction into DCM.
Low Mass Balance Volatility of electrophile.4-Bromo-1-butyne is volatile.[3] Use a reflux condenser and seal the vessel well.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Do not use NaH. While NaH is a fast base, it is non-selective.[1][2] It will deprotonate the hydroxyl group (forming an alkoxide), leading to significant O-alkylation and complex mixtures [1].[2] Stick to carbonate bases (K2CO3 or Cs2CO3) to maintain chemoselectivity for the nitrogen.

Q: How do I purify the product if column chromatography is difficult? A: Piperidine derivatives often streak on silica.[1]

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Eluent: Use DCM:MeOH (95:5 to 90:10) with 1% NH4OH.[1]

  • Alternative: If the impurity is non-basic, use an Acid-Base Extraction .[1] Dissolve crude in DCM, wash with 1M HCl (product goes to water), discard organics, basify aqueous layer to pH 12 (NaOH), and extract back into DCM.[1][2]

Q: My 4-bromo-1-butyne is dark brown. Is it safe to use? A: It has likely degraded/polymerized.[1] This reagent is unstable.[1] Distill it under reduced pressure before use, or filter through a small plug of basic alumina to remove HBr/polymers.[1][2] Using degraded electrophile is a primary cause of low yields [2].[1]

Q: Can I use the tosylate (3-butynyl p-toluenesulfonate) instead of the bromide? A: Yes, and it is often preferred for stability. The reaction conditions remain identical (K2CO3/MeCN), but the reaction may be slightly slower.[2] The tosylate is less prone to elimination than the bromide.

References

  • ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guides: Avoiding Over-alkylation of Amines. American Chemical Society.[1] [Link]

  • Shaanxi Bloom Tech. (2023).[1][3] Synthesis and Stability of 4-Bromo-1-butyne.[Link][2]

  • National Institutes of Health (NIH). (2021).[2] Chemical Modulation of Piperidine Scaffolds.[1] PubMed Central.[1] [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Amines by Alkylation.[1][Link]

Sources

Technical Support Center: Purification of 1-(But-3-yn-1-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #BP-4OH-ALKYNE-001 Status: Open Priority: High (Research Critical) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-(But-3-yn-1-yl)piperidin-4-ol . This guide addresses the specific physicochemical challenges associated with purifying this bifunctional intermediate.

The Core Challenge: This molecule possesses a "schizophrenic" polarity profile.

  • The Basic Center: The tertiary piperidine nitrogen (

    
    ) interacts strongly with acidic silanols on silica gel, causing severe tailing.
    
  • The Polar Handle: The C4-hydroxyl group increases water solubility and polarity, complicating extraction.

  • The Reactive Tail: The terminal alkyne is generally stable but sensitive to specific metallic impurities (Cu, Ag) and radical initiators.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Purification
Structure N-alkylated piperidine w/ 4-OHAmphiphilic; H-bond donor & acceptor.[1][2]
Basicity Tertiary Amine (

)
Protonates at neutral pH; adheres to silica.
Solubility High in acidic

, MeOH, DCM
Hard to extract from water unless pH > 11.
Stability Terminal Alkyne (

)
Avoid copper/silver salts (acetylide risk).

Troubleshooting Guides (Q&A Format)

Issue A: "My compound smears across the column and recovery is low."

Diagnosis: Silanol Effect.[3][4] Standard silica gel is slightly acidic (


). The basic nitrogen of your piperidine accepts a proton from the surface silanol groups (

), forming an ionic bond (

). This non-covalent "anchoring" causes peak broadening (tailing) and irreversible adsorption.

Solution: The "Amine-Block" Protocol You must neutralize the silica surface before or during the run.

Protocol 1: Mobile Phase Modification

  • The Fix: Add 1% Triethylamine (TEA) or 1-2% Ammonium Hydroxide (

    
    )  to your mobile phase.[3]
    
  • Why it works: TEA/Ammonia are stronger bases and smaller molecules. They saturate the active silanol sites, effectively "capping" the silica so your product can pass through without sticking [1, 3].

  • Critical Step: You must pre-equilibrate the column with the modifier. Just adding it to the eluent isn't enough; the column needs 2-3 Column Volumes (CV) of the basic solvent to coat the silica surface before you load your sample.

Pro-Tip: If using TLC to monitor, you must dip your TLC plate in the mobile phase + TEA and dry it before spotting your compound.[5] Otherwise, the Rf on the plate will not match the column.

Issue B: "I cannot separate the product from the starting material (Piperidin-4-ol)."

Diagnosis: Polarity Overlap & Detection Issues. Both the product and the starting material (SM) are highly polar amines.

  • Starting Material: Secondary amine, very polar.

  • Product: Tertiary amine, slightly less polar (capped with alkyne), but still polar due to the -OH.

Solution: Gradient Optimization & Alternative Phases

  • Switch Solvent System: Standard Hexane/EtOAc often fails here. Switch to DCM:MeOH (95:5

    
     85:15)  with 1% 
    
    
    
    .
  • Use Alumina (Neutral or Basic): Alumina is less acidic than silica.[3] It often yields sharper peaks for amines without aggressive modifiers [2].

  • Visualization: Neither compound has a strong chromophore (no benzene ring). UV at 210 nm is weak.

    • Fix: Use Iodine (

      
      ) chamber  (interacts with the alkyne and amine) or KMnO4 stain  (oxidizes the alkyne/alcohol).
      
Issue C: "My aqueous extraction yield is near zero."

Diagnosis: pH-Dependent Partitioning.[6] At neutral pH (pH 7), the piperidine nitrogen is largely protonated (


). This cationic form is highly water-soluble and will not  partition into the organic layer (DCM/EtOAc).

Solution: The "pH Swing" Workup

  • Check pH: Measure the aqueous layer. It must be pH 12-14 .

  • Adjust: Add saturated

    
     or 
    
    
    
    until the solution is basic. This forces the equilibrium to the free base (
    
    
    ), which is lipophilic.
  • Salting Out: Saturate the aqueous phase with

    
    . This increases the ionic strength, pushing the organic molecule out ("Salting out" effect).
    
  • Solvent Choice: Use DCM (Dichloromethane) rather than Ether/EtOAc. DCM is better at solubilizing polar amines. Perform 3-4 extractions.

Visual Workflows

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct purification method based on your observation.

PurificationLogic Start Start: Crude Reaction Mix Extraction Issue: Low Recovery from Workup? Start->Extraction CheckTLC 1. Run TLC (DCM/MeOH 9:1) Streaking Observation: Streaking/Tailing? CheckTLC->Streaking AddBase Action: Add 1% Et3N or NH4OH to eluent & Pre-wash Silica Streaking->AddBase Yes CheckSep Observation: SM vs Product Separation? Streaking->CheckSep No AddBase->CheckSep StandardFlash Method: Standard Flash (DCM/MeOH Gradient) CheckSep->StandardFlash Good Separation Alumina Method: Switch to Neutral Alumina Column CheckSep->Alumina Poor Separation Extraction->CheckTLC No pHAdjust Action: Adjust pH > 12 Saturate w/ NaCl Extract w/ DCM x4 Extraction->pHAdjust Yes pHAdjust->CheckTLC

Caption: Decision matrix for troubleshooting purification issues. Blue = Start, Yellow = Decision Point, Green = Corrective Action.

Figure 2: The "Amine-Safe" Column Protocol

Standard Operating Procedure for packing silica columns for this specific amine.

ColumnPacking Step1 1. Slurry Prep Mix Silica with DCM + 1% Et3N Step2 2. Packing Pour slurry. Flush with 2 CV of DCM + 1% Et3N Step1->Step2 Step3 3. Loading Dissolve sample in min. DCM (no acid!) Step2->Step3 Step4 4. Elution Gradient: DCM -> 10% MeOH/DCM (+1% Et3N) Step3->Step4

Caption: Step-by-step workflow for neutralizing silica acidity to prevent amine tailing.

Detailed Experimental Protocols

Protocol A: Flash Chromatography on Silica (Modified)
  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).

  • Mobile Phase B: Methanol (MeOH) + 1% TEA.

  • Gradient:

    • Equilibrate column with 100% A (2 Column Volumes).

    • Load sample (dissolved in minimal A).

    • 0-5% B over 5 CVs (Elutes non-polar impurities).

    • 5-15% B over 10 CVs (Product typically elutes here).

    • Flush with 20% B to remove starting material.

Protocol B: Acid-Base Extraction (Purification by Workup)

If chromatography is difficult, use this to remove non-basic impurities.

  • Dissolve crude oil in EtOAc .

  • Extract with 1M HCl (3x). The product (

    
    ) moves to the water layer; non-basic impurities stay in EtOAc.
    
  • Discard the EtOAc organic layer.

  • Cool the aqueous layer to

    
    .
    
  • Slowly add 6M NaOH until pH > 12. (Solution may become cloudy as oil separates).

  • Extract with DCM (3x).

  • Dry combined DCM layers over

    
    , filter, and concentrate.
    

References

  • Biotage. (2023).[4] Is there an easy way to purify organic amines? Retrieved from 4

  • University of Rochester. Chromatography: The Solid Phase - Choosing Media for Separation. Retrieved from 7

  • BenchChem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from 3

  • PubChem. Piperidin-4-ol Compound Summary. National Library of Medicine. Retrieved from 8

  • Khalili, F., Henni, A., & East, A. L. (2009).[9] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][9] Journal of Chemical & Engineering Data.[9] (Contextual data on cyclic amine basicity). Retrieved from 9

Sources

Technical Support Center: Troubleshooting 1-(But-3-yn-1-yl)piperidin-4-ol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction 1-(But-3-yn-1-yl)piperidin-4-ol is a highly versatile, trifunctional building block containing a terminal alkyne, a basic tertiary amine, and a secondary alcohol. While this structural density enables diverse derivatization for drug development, the proximity of these reactive sites often leads to competitive side reactions, catalyst poisoning, and chemoselectivity issues. This guide addresses the most common experimental bottlenecks encountered by researchers.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q: Why does my CuAAC reaction stall or yield <10% product when using standard CuSO₄/Sodium Ascorbate conditions?

Expertise & Causality: The fundamental issue is competitive chelation. The tertiary amine of the piperidine ring is a that coordinates with the Cu(I) catalyst[1]. This intramolecular or intermolecular coordination sequesters the copper, preventing it from forming the required[2]. Consequently, the catalytic cycle is starved of active Cu(I), leading to sluggish kinetics and incomplete conversion.

Trustworthiness & Solution: To outcompete the piperidine nitrogen, you must introduce a strongly coordinating, accelerating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA. These ligands encapsulate the Cu(I) center, stabilizing its oxidation state while leaving it sufficiently labile to [1].

Self-Validating Protocol: Ligand-Assisted CuAAC

  • Preparation: In a degassed vial, dissolve 1-(But-3-yn-1-yl)piperidin-4-ol (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.

  • Catalyst Complexation: In a separate vial, pre-mix CuSO₄·5H₂O (5 mol%) and THPTA ligand (25 mol%).

    • Self-validation step: The solution must turn a distinct light blue, confirming successful Cu-ligand complexation over aqueous hydration.

  • Reduction: Add sodium ascorbate (10 mol%) to the catalyst mixture.

    • Self-validation step: The solution will rapidly turn colorless or pale yellow, visually confirming the reduction of Cu(II) to active Cu(I).

  • Reaction: Transfer the active catalyst solution to the substrate vial. Stir at room temperature for 2-4 hours.

  • Workup: Extract with EtOAc, wash with 5% NH₄OH to strip residual copper from the piperidine nitrogen, and concentrate.

G Cu Cu(I) Catalyst Alkyne 1-(But-3-yn-1-yl)piperidin-4-ol Cu->Alkyne Attempted Coordination ActiveComplex Active Cu(I)-Ligand Complex Cu->ActiveComplex Stabilizes Cu(I) Inhibition Piperidine N-Chelation (Catalyst Poisoning) Alkyne->Inhibition Tertiary Amine Interference Inhibition->Cu Sequesters Catalyst Ligand Add TBTA/THPTA Ligand Ligand->Cu Outcompetes Piperidine Product 1,2,3-Triazole Product ActiveComplex->Product Efficient Cycloaddition

Fig 1. CuAAC competitive inhibition by the piperidine nitrogen and resolution via THPTA ligand.

Sonogashira Cross-Coupling

Q: I am observing significant amounts of Glaser homocoupling (diyne formation) instead of my desired cross-coupled product. How do I fix this?

Expertise & Causality: Glaser homocoupling is an oxidative side reaction mediated by Cu(II) species in the presence of oxygen. The basic piperidine nitrogen in 1-(But-3-yn-1-yl)piperidin-4-ol facilitates this by acting as an internal base, deprotonating the terminal alkyne and bringing copper species into close proximity. If even trace amounts of O₂ are present, the Cu(I) co-catalyst is oxidized to Cu(II), rapidly driving the[2].

Trustworthiness & Solution: The most robust solution is to eliminate the copper co-catalyst entirely (Copper-free Sonogashira) or to employ strict anaerobic techniques while using a specific amine base (like diisopropylamine, DIPA) that does not interfere with the Pd cycle. Additionally, have recently emerged as excellent media for stabilizing these cross-coupling reactions without promoting extensive side products[3].

Self-Validating Protocol: Copper-Free Sonogashira

  • Degassing: Dissolve the aryl halide (1.0 eq) and 1-(But-3-yn-1-yl)piperidin-4-ol (1.2 eq) in anhydrous, degassed DMF. Perform three strict freeze-pump-thaw cycles.

  • Base Addition: Add degassed pyrrolidine (2.0 eq).

  • Catalyst Addition: Under a positive flow of N₂, add Pd(PPh₃)₄ (5 mol%).

    • Self-validation step: The absence of CuI prevents the solution from turning dark green/brown (which would indicate unwanted Cu(II) oxidation).

  • Heating: Heat to 80°C for 12 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via silica gel chromatography (eluting with a gradient of DCM/MeOH due to the polar amine/alcohol).

G Start Sonogashira Coupling Setup Check Analyze Reaction Mixture (GC-MS / LC-MS) Start->Check Issue1 High Diyne (Glaser) Homocoupling Check->Issue1 O2 present Issue2 No Reaction / Catalyst Precipitation Check->Issue2 Amine interference Sol1 Strict Degassing (Freeze-Pump-Thaw) & Cu-Free Conditions Issue1->Sol1 Sol2 Switch Base (e.g., to DIPA) Increase Pd Loading Issue2->Sol2

Fig 2. Troubleshooting workflow for Sonogashira coupling of 1-(But-3-yn-1-yl)piperidin-4-ol.

Secondary Alcohol Functionalization (O-Acylation)

Q: When attempting to esterify the secondary alcohol, I get low yields and unreacted starting material. What is interfering?

Expertise & Causality: Esterification of the C4-hydroxyl group using standard acyl chlorides and triethylamine often fails because the internal tertiary amine is kinetically more nucleophilic than the secondary alcohol. The piperidine nitrogen reacts with the acyl chloride to form a highly reactive N-acylammonium intermediate. While this can theoretically act as an acyl transfer agent, it often leads to degradation or precipitates out of the organic solvent as an insoluble salt before the alcohol can successfully react.

Trustworthiness & Solution: Bypass the use of highly reactive acyl chlorides. Instead, use Steglich esterification conditions (DCC and DMAP) with a carboxylic acid. DMAP acts as a superior nucleophilic catalyst that selectively drives O-acylation, while the mild conditions prevent unwanted side reactions at the piperidine nitrogen.

Quantitative Data: Comparison of Esterification Methods

MethodReagentsTempPrimary IssueTypical Yield
Acyl Chloride R-COCl, Et₃N, DCM0°C to RTN-acylammonium precipitation< 20%
Anhydride (R-CO)₂O, Pyridine60°CSluggish kinetics40 - 50%
Steglich (Recommended) R-COOH, DCC, DMAP, DCMRTUrea byproduct removal> 85%

References

  • Li, L.; Zhang, Z. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules 2016, 21(10), 1393. URL:[Link]

  • Zhang, X.; Liu, P.; Zhu, L. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules 2016, 21(12), 1697. URL:[Link]

  • El Baraka, Y.; Hamdoun, G.; El Brahmi, N.; El Kazzouli, S. Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review. Molecules 2023, 28(12), 4651. URL:[Link]

Sources

Technical Support Center: Catalyst Selection for Sonogashira Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-(but-3-yn-1-yl)piperidin-4-ol scaffold is a valuable building block in medicinal chemistry, prized for its terminal alkyne functionality which serves as a handle for further molecular elaboration via carbon-carbon bond-forming reactions. The most prominent of these is the Sonogashira cross-coupling reaction, a powerful method for linking terminal alkynes with aryl or vinyl halides.[1][2]

The success of a Sonogashira coupling hinges critically on the judicious selection of the catalytic system. While the classic system employs a palladium complex and a copper(I) co-catalyst, the landscape of available catalysts has expanded significantly, offering solutions to common challenges like low yields, catalyst deactivation, and unwanted side reactions.[2][3]

This guide provides in-depth technical support for troubleshooting and optimizing catalyst selection for Sonogashira reactions involving 1-(but-3-yn-1-yl)piperidin-4-ol and its derivatives. We will explore the causality behind experimental choices to empower you to move beyond standard protocols and rationally design your reaction conditions for optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the standard catalytic system for coupling 1-(but-3-yn-1-yl)piperidin-4-ol with an aryl halide?

The conventional and most widely used system is the Sonogashira-Hagihara protocol, which utilizes a dual catalyst system.[4][5]

  • Palladium Catalyst: A palladium(0) source is the primary catalyst. While Pd(PPh₃)₄ can be used, it is often more convenient and stable to use a palladium(II) precatalyst like PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species.[1][5] The Pd(0) complex initiates the catalytic cycle by undergoing oxidative addition with the aryl or vinyl halide.[6]

  • Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. Its essential role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[1][6] This species is more nucleophilic than the corresponding terminal alkyne, which dramatically accelerates the transmetalation step (the transfer of the alkynyl group to the palladium center), allowing the reaction to proceed under mild conditions.[2][6]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide (HX) produced during the reaction and to facilitate the formation of the copper acetylide.[5]

Q2: My reaction is failing to proceed or shows minimal conversion. What are the first things I should check?

When a Sonogashira reaction fails, the issue often lies with the fundamental components and setup rather than the substrate's inherent reactivity.[7]

  • Catalyst Integrity: Palladium(0) complexes are sensitive to oxygen.[7] If using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh and has been stored under an inert atmosphere. Pd(II) precatalysts are generally more stable. Copper(I) iodide can oxidize to greenish Cu(II) species upon prolonged exposure to air; use only white or off-white CuI.[8]

  • Anaerobic Conditions: The presence of oxygen is highly detrimental. It can re-oxidize the active Pd(0) catalyst to inactive Pd(II), shutting down the catalytic cycle.[7] More critically, oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.[1][8] Ensure all solvents and the amine base are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes). The reaction should be run under a positive pressure of an inert gas.

  • Reagent Purity: Impurities in your starting materials (the piperidine derivative or the aryl halide) can act as catalyst poisons. Ensure they are pure. The amine base should be distilled to remove any water or other impurities.[7]

Q3: I'm observing a significant amount of a di-yne byproduct. How can I minimize this alkyne homocoupling?

The formation of a symmetrical di-yne is a result of Glaser-Hay coupling, a common and frustrating side reaction in Sonogashira couplings.[1][8] This is an oxidative homocoupling of your alkyne, and it is directly promoted by the copper co-catalyst and the presence of oxygen.[7]

Here are several effective strategies to suppress it:

  • Strictly Anaerobic Conditions: This is the most critical factor. Removing all traces of oxygen will significantly inhibit the Glaser pathway.[8]

  • Reduce Copper Loading: High concentrations of the copper co-catalyst can accelerate homocoupling.[7] Try reducing the CuI loading to the minimum effective level (e.g., from 2 mol% down to 0.5-1 mol%).

  • Slow Addition of the Alkyne: Adding your 1-(but-3-yn-1-yl)piperidin-4-ol solution slowly via a syringe pump keeps its instantaneous concentration low. This favors the desired cross-coupling pathway over the bimolecular homocoupling reaction.[7]

  • Switch to a Copper-Free Protocol: In cases where homocoupling is persistent, the most robust solution is to eliminate the copper co-catalyst entirely.[1][9] These protocols require carefully selected ligands and conditions but completely avoid the Glaser coupling issue.

Q4: My catalyst mixture turns black and a precipitate forms. What is happening?

The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black.[8] This is an aggregation of the palladium catalyst into an inactive, heterogeneous form. It occurs when the phosphine ligands dissociate from the metal center, leaving the "naked" palladium atoms to aggregate. This is often caused by:

  • High Temperatures: Particularly with less stable ligands like triphenylphosphine (PPh₃), high reaction temperatures (>80-100 °C) can promote ligand dissociation.

  • Insufficient Ligand: If the palladium-to-ligand ratio is too low, the metal center is not adequately protected.

  • Poor Ligand Choice: For challenging substrates that require higher temperatures, PPh₃ may not be robust enough. Switching to bulkier, more electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can form more stable palladium complexes that resist decomposition.[10][11]

Q5: When should I consider using a copper-free Sonogashira protocol?

Copper-free protocols are an excellent choice to circumvent specific, common problems.[3][9] Consider switching to a copper-free system when:

  • Glaser homocoupling is a persistent and unavoidable side reaction. This is the primary reason for adopting copper-free methods.[1]

  • Your substrates are sensitive to copper. Certain functional groups can be intolerant to copper salts.

  • Simplifying purification is a priority. Removing copper salts during workup can sometimes be challenging.

Copper-free reactions typically require a stronger base (e.g., Cs₂CO₃, K₂CO₃) or a different amine (e.g., pyrrolidine) to facilitate the deprotonation of the alkyne, as there is no copper to assist in its activation.[3][12] The choice of palladium catalyst and ligand is also more critical in these systems.

Troubleshooting and Optimization Guide

This table provides a systematic approach to diagnosing and solving common issues encountered during the Sonogashira coupling of 1-(but-3-yn-1-yl)piperidin-4-ol.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive/decomposed Pd or Cu catalyst.[7] 2. Oxygen contamination.[7] 3. Insufficiently active halide (e.g., aryl chloride).[3] 4. Low reaction temperature.[13]1. Use fresh, high-purity catalysts. Store Pd(0) sources under argon. 2. Ensure rigorous degassing of all solvents/reagents and maintain an inert atmosphere. 3. Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., Pd(OAc)₂ with SPhos or XPhos).[10][11] 4. Increase temperature, especially for aryl bromides/chlorides.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.[8] 2. High concentration of copper co-catalyst.[7] 3. High concentration of the alkyne.1. Improve anaerobic technique; rigorously degas all components. 2. Reduce CuI loading (try 0.5-1 mol%). 3. Add the alkyne substrate slowly via syringe pump. 4. Switch to a copper-free protocol.[1][9]
Catalyst Decomposition (Black Precipitate) 1. Reaction temperature is too high for the chosen ligand. 2. Inappropriate ligand for the reaction conditions. 3. Air sensitivity of the catalyst complex.1. Reduce the reaction temperature if possible. 2. Switch to a more robust, sterically hindered ligand (e.g., Buchwald ligands like XPhos, RuPhos).[11][14] 3. Ensure a strictly inert atmosphere is maintained throughout the reaction.
Reaction Stalls or is Sluggish 1. Rate-limiting oxidative addition (common for aryl bromides/chlorides).[13] 2. Poor solvent choice. 3. Ineffective base.1. Use a catalyst system known for high activity, such as a palladacycle precatalyst or a Pd-NHC complex. 2. Screen solvents. While THF or toluene/amine mixtures are common, DMF or dioxane can sometimes improve solubility and reaction rates.[15] 3. Ensure the base is strong enough and soluble in the reaction medium.

Visual Guides and Workflows

The Sonogashira Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles.[6]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-C≡CR² pd_trans->product cu_x CuX cu_alkyne Cu-C≡CR² cu_x->cu_alkyne H-C≡CR², Base cu_alkyne->pd_ox Enters Pd Cycle cu_alkyne->cu_x caption Fig 1: The dual catalytic cycle of the Sonogashira reaction. Catalyst_Selection decision decision start Start: Select Aryl Halide (R-X) is_iodide Is X = Iodine? start->is_iodide yes_iodide Standard Pd/Cu System - PdCl₂(PPh₃)₂ / CuI - PPh₃ Ligand - Mild Conditions (RT - 60°C) is_iodide->yes_iodide Yes no_iodide no_iodide is_iodide->no_iodide No is_bromide Is X = Bromide? no_iodide->is_bromide yes_bromide More Active System Needed - Pd(OAc)₂ / CuI - Consider bulky phosphine (e.g., P(tBu)₃) - Moderate Heat (60-90°C) is_bromide->yes_bromide Yes no_bromide no_bromide is_bromide->no_bromide No (Assumed Chloride) is_chloride Highly Active System Required - Pd Precatalyst (e.g., G3-XPhos) - Bulky, electron-rich ligand (XPhos, SPhos) is critical - Higher Temperatures (>90°C) no_bromide->is_chloride caption Fig 2: Catalyst selection based on halide reactivity.

Caption: A decision tree for catalyst selection based on halide reactivity.

Experimental Protocols

Protocol 1: Standard Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling 1-(but-3-yn-1-yl)piperidin-4-ol with a reactive aryl iodide.

Materials:

  • 1-(but-3-yn-1-yl)piperidin-4-ol

  • Aryl Iodide

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (to make a ~0.2 M solution based on the aryl iodide) followed by the distilled triethylamine (2.0 equiv).

  • Add 1-(but-3-yn-1-yl)piperidin-4-ol (1.2 equiv) to the mixture.

  • Stir the reaction at room temperature or heat to 50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling for Difficult Substrates

This protocol is designed to eliminate Glaser homocoupling and is effective for less reactive aryl bromides.

Materials:

  • 1-(but-3-yn-1-yl)piperidin-4-ol

  • Aryl Bromide

  • Palladium(II) Acetate [Pd(OAc)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • In a glovebox or under a strict argon atmosphere, add Pd(OAc)₂ (0.03 equiv, 3 mol%) and XPhos (0.06 equiv, 6 mol%) to a dry Schlenk tube. Add a portion of the degassed dioxane and stir for 10 minutes to allow for precatalyst formation.

  • In a separate flame-dried Schlenk flask, add the aryl bromide (1.0 equiv) and the dried K₂CO₃ (2.5 equiv).

  • Transfer the prepared catalyst solution to the flask containing the aryl bromide.

  • Add 1-(but-3-yn-1-yl)piperidin-4-ol (1.5 equiv) followed by the remaining degassed dioxane (to achieve a final concentration of ~0.2 M).

  • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

References

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]

  • Colacot, T. J. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • American Chemical Society. (2024). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2021). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Sciforum. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • STAR Protocols. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Cell Press. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

  • American Chemical Society. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering. [Link]

  • chemeurope.com. Sonogashira coupling. [Link]

  • Wiley Online Library. (2018). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. ChemistrySelect. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information: Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes Under Mild Conditions. [Link]

Sources

Technical Support Center: Synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, focusing specifically on the critical role of solvent selection during the bimolecular nucleophilic substitution (SN2) of piperidin-4-ol with 4-bromo-1-butyne.

Part 1: Mechanistic Causality & Solvent Dynamics

The synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol relies on the chemoselective N-alkylation of piperidin-4-ol. Because the substrate contains both a secondary amine and a secondary alcohol, the reaction is inherently a competition between N-alkylation and O-alkylation.

The "Why" Behind Solvent Selection: The secondary amine is kinetically more nucleophilic than the hydroxyl group. However, SN2 reaction trajectories are highly sensitive to the solvation state of the nucleophile.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents possess a dipole moment but lack hydrogen-bond donors. They effectively solvate the counter-cation (e.g., K⁺ from K₂CO₃) while leaving the nucleophilic nitrogen "naked" and highly reactive, thereby drastically accelerating the SN2 rate (1)[1].

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents form strong hydrogen bonds with the piperidine nitrogen. This solvation shell creates steric bulk around the nucleophile, effectively "shielding" it and significantly depressing the reaction rate (2)[2].

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction in ethanol is stalling at <20% conversion after 24 hours. How do I accelerate it? A: The stalling is caused by hydrogen bonding. Protic solvents like ethanol solvate the lone-pair-bearing nucleophiles, raising the activation energy required for the SN2 transition state (3)[3]. Actionable Fix: Evaporate the ethanol and switch your solvent to a polar aprotic solvent like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF). ACN is highly recommended as it provides an optimal balance of base solubility and nucleophile activation (4)[4].

Q2: I am detecting significant O-alkylation (ether formation) in my LC-MS. How can I restore N-chemoselectivity? A: O-alkylation typically occurs when the secondary alcohol is deprotonated, converting it into a highly reactive alkoxide. This happens if you are using an overly strong base (like NaH or KOtBu) in a strongly ionizing solvent like DMF. Actionable Fix: Rely on the inherent nucleophilicity difference between the neutral amine and the neutral alcohol. Use a milder inorganic base like anhydrous Potassium Carbonate (K₂CO₃) in Acetonitrile (5)[5]. K₂CO₃ is strong enough to neutralize the HBr byproduct but too weak to deprotonate the alcohol.

Q3: When using DMSO and heating to 80 °C, my yield is low, and I observe a gaseous byproduct. What is happening? A: You are observing competitive E2 elimination. 4-bromo-1-butyne is susceptible to dehydrohalogenation, forming volatile vinylacetylene (1-buten-3-yne). Highly polar solvents like DMSO dramatically enhance the basicity of the carbonate ion, inadvertently promoting elimination over substitution (3)[3]. Actionable Fix: Lower the reaction temperature to 50–60 °C and switch to a less strongly ionizing solvent like Acetonitrile.

Q4: Can I use Dichloromethane (DCM) or Toluene to avoid heating? A: No. While DCM is a common laboratory solvent, non-polar or weakly polar solvents fail to dissolve inorganic bases like K₂CO₃. Without dissolved base to scavenge the generated hydrobromic acid, the unreacted piperidin-4-ol will quickly protonate to form an unreactive hydrobromide salt, halting the reaction (5)[5].

Part 3: Quantitative Data on Solvent Effects

The table below summarizes the empirical effects of different solvent classes on the synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol.

Solvent CategoryExample SolventDielectric Constant (ε)Relative SN2 RateN-ChemoselectivityPrimary Experimental Observation
Polar Aprotic Acetonitrile (ACN)37.5Very FastExcellentOptimal conditions; high yield of target product.
Polar Aprotic DMF36.7FastGoodGood yield, but harder to remove during workup.
Polar Protic Ethanol (EtOH)24.5Very SlowGoodReaction stalls due to H-bonding to the amine.
Non-Polar Toluene2.4NegligibleN/ABase is insoluble; amine protonates and crashes out.
Highly Polar DMSO46.7FastPoorPromotes E2 elimination of the alkyne (vinylacetylene).

Part 4: Standard Operating Procedure (SOP)

Optimized Synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol via SN2 Alkylation This protocol utilizes the optimal Acetonitrile/K₂CO₃ system to ensure high chemoselectivity and rapid conversion.

  • Reagents: Piperidin-4-ol (1.0 eq), 4-bromo-1-butyne (1.1 eq), Anhydrous K₂CO₃ (2.0 eq), Acetonitrile (10 mL/mmol).

  • Step 1: Preparation. In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend piperidin-4-ol and finely powdered anhydrous K₂CO₃ in anhydrous Acetonitrile.

  • Step 2: Activation. Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere to ensure uniform dispersion of the heterogeneous base.

  • Step 3: Electrophile Addition. Using a syringe pump, add 4-bromo-1-butyne dropwise over 30 minutes. Note: Slow addition maintains the amine in excess relative to the halide, preventing over-alkylation to the quaternary ammonium salt (5)[5].

  • Step 4: Reaction. Attach a reflux condenser and heat the mixture to 60 °C for 12–16 hours.

    • Self-Validation Checkpoint 1: The reaction consumes the basic piperidine and generates HBr, which reacts with K₂CO₃ to form CO₂ gas and KBr. A successful reaction initiation is often accompanied by micro-effervescence.

    • Self-Validation Checkpoint 2: On a silica TLC plate (DCM:MeOH 9:1), the highly polar piperidin-4-ol starting material will sit near the baseline, while the N-alkylated product will migrate higher due to the masking of the polar secondary amine.

  • Step 5: Workup. Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr and unreacted K₂CO₃).

  • Step 6: Isolation. Concentrate the filtrate under reduced pressure. Redissolve the crude residue in Ethyl Acetate, wash with saturated aqueous NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude 1-(But-3-yn-1-yl)piperidin-4-ol. Purify via silica gel chromatography if necessary.

Part 5: Mechanistic Workflow Visualization

SolventEffects Reactants Piperidin-4-ol + 4-bromo-1-butyne PathA Polar Aprotic (ACN) + Mild Base (K2CO3) Reactants->PathA PathB Polar Protic (EtOH) + Mild Base Reactants->PathB PathC Highly Polar (DMSO) + Strong Base Reactants->PathC Target Target: 1-(But-3-yn-1-yl) piperidin-4-ol (High Yield) PathA->Target Naked Nucleophile Slow H-Bonding to Amine (Slow SN2 / Low Yield) PathB->Slow Steric Shielding SideProd E2 Elimination & O-Alkylation PathC->SideProd Enhanced Basicity

Mechanistic divergence in the synthesis of 1-(But-3-yn-1-yl)piperidin-4-ol based on solvent choice.

Part 6: References

  • SN2 Effect of Solvent. OpenOChem.1

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.2

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.3

  • Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. BenchChem.4

  • Procedure for N-alkylation of Piperidine? ResearchGate.5

Sources

Technical Support Center: Troubleshooting 1-(But-3-yn-1-yl)piperidin-4-ol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that synthesizing functionalized piperidines like 1-(But-3-yn-1-yl)piperidin-4-ol —a highly valuable intermediate for click chemistry and drug discovery—presents unique challenges.

The synthesis typically relies on the


 N-alkylation of piperidin-4-ol using 4-bromo-1-butyne in the presence of a mild base. While the route is straightforward, the thermodynamic and kinetic realities of amine alkylation inevitably generate a specific profile of impurities. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high purity.
Mechanistic Overview of Impurity Generation

To effectively purify your product, you must first understand how the impurities are generated. The transformation of a secondary amine to a tertiary amine opens pathways for over-alkylation, while the presence of a base and a terminal alkyne introduces risks of isomerization or unwanted deprotonation.

ReactionPathways SM1 Piperidin-4-ol (Starting Material) Target 1-(But-3-yn-1-yl)piperidin-4-ol (Target Product) SM1->Target Base, Solvent (S_N2 Reaction) SM2 4-Bromo-1-butyne (Alkylating Agent) SM2->Target Imp1 Quat. Ammonium Salt (Over-alkylation) Target->Imp1 Excess Alkyl Halide Imp2 O-Alkylated Byproduct (Ether formation) Target->Imp2 Strong Base (O-deprotonation) Imp3 Allene Isomer (Base-catalyzed) Target->Imp3 High Temp / Strong Base

Reaction pathways for 1-(But-3-yn-1-yl)piperidin-4-ol synthesis and major impurities.

Quantitative Troubleshooting Matrix

Use this matrix to rapidly identify impurities based on your analytical data and select the appropriate downstream removal strategy.

ImpurityCausality / SourceAnalytical SignaturePrimary Removal Strategy
Unreacted Piperidin-4-ol Incomplete conversion; secondary amines can be sterically hindered.LC-MS:

102

TLC: Low

, ninhydrin positive.
Polymer-supported isocyanate scavenging[1].
Quaternary Ammonium Salt Over-alkylation due to excess 4-bromo-1-butyne reacting with the product.LC-MS:

206

TLC: Baseline spot.
Aqueous workup (partitions into the aqueous layer).
O-Alkylated Byproduct Use of overly strong bases (e.g., NaH) deprotonating the C4-hydroxyl group.LC-MS:

206

TLC: High

(less polar).
Acid-base extraction (remains in organic layer)[2].
Allene Isomers Base-catalyzed isomerization of the terminal alkyne at high temperatures.NMR: Loss of terminal alkyne proton (~1.9 ppm), new allene peaks (~5.0 ppm).Prevention (keep reaction < 60°C and use mild bases like

).
Deep-Dive FAQs

Q: My LC-MS shows a persistent


 peak at 

102. Standard acid-base extraction isn't removing it. How do I clear this without losing my product?
A: The peak at

102 corresponds to unreacted piperidin-4-ol. Because both your starting material and your target product (

154) are basic amines, they will both protonate and partition into the aqueous layer during an acid wash, making standard extraction ineffective[2]. The Solution: Utilize a polymer-supported isocyanate (PS-Isocyanate) scavenger resin. The highly electrophilic isocyanate reacts covalently with the nucleophilic secondary amine (piperidin-4-ol) to form a polymer-bound urea. Because your product is a sterically hindered tertiary amine, it does not react. You simply filter the resin away, leaving pure product in the filtrate[1].

Q: I am observing a highly polar baseline spot on my TLC and an


 of 206 in my mass spec. What is this and how do I remove it? 
A:  This is the quaternary ammonium salt (1,1-di(but-3-yn-1-yl)-4-hydroxypiperidin-1-ium bromide).
Causality: This over-alkylation occurs when an excess of 4-bromo-1-butyne is used. The newly formed tertiary amine acts as a nucleophile and attacks a second molecule of the alkyl halide.
The Solution: Fortunately, this impurity is highly water-soluble. A thorough aqueous workup using brine or water will partition the quaternary salt entirely into the aqueous phase, leaving your desired uncharged tertiary amine in the organic layer.

Q: My product streaks severely on silica gel, co-eluting with impurities. How can I improve chromatographic resolution? A: Causality: The basic nitrogen of the piperidine ring interacts strongly via hydrogen bonding and ion-exchange with the acidic silanol (Si-OH) groups on the silica stationary phase, causing severe tailing. The Solution: Passivate the silica gel by adding a volatile basic modifier to your eluent. Using a solvent system such as DCM/MeOH/


 (e.g., 90:9:1) neutralizes the silanol groups, ensuring the piperidine elutes as a tight, symmetrical band.
Validated Purification Protocols
Protocol A: Self-Validating Acid-Base Extraction

Purpose: To separate the basic tertiary amine product from neutral organic impurities (e.g., O-alkylated byproducts, unreacted alkyl halide).

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., EtOAc or DCM).

  • Acidic Extraction: Extract the organic layer with 1M HCl (3 x 20 mL).

    • Validation Check: The aqueous layer now contains your protonated product. Spot the organic layer on a TLC plate; the product spot should be completely absent.

  • Organic Wash: Discard the organic layer (which contains the neutral O-alkylated impurities)[2].

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH dropwise until the pH is > 10.

    • Validation Check: The aqueous layer will turn cloudy as the free-base piperidine precipitates or forms an insoluble oil.

  • Recovery: Extract the basic aqueous layer with DCM (3 x 20 mL).

  • Drying: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Scavenging Unreacted Piperidin-4-ol

Purpose: To selectively remove secondary amine contamination from the tertiary amine product.

  • Preparation: Dissolve the crude mixture (containing product and secondary amine starting material) in anhydrous DCM to a concentration of 0.1 M.

  • Resin Addition: Add PS-Isocyanate resin (approx. 3 equivalents relative to the estimated remaining piperidin-4-ol based on LC-MS integration)[1].

  • Agitation: Agitate the suspension gently at room temperature for 2 to 4 hours.

  • Filtration: Filter the mixture through a coarse glass frit to remove the swollen resin.

  • Washing: Wash the resin cake with two additional column volumes of DCM to ensure full recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the purified tertiary amine.

Downstream Processing Workflow

PurificationWorkflow Crude Crude Reaction Mixture AqWorkup Aqueous Workup (H2O / EtOAc) Crude->AqWorkup AqLayer Aqueous Layer (Salts, Quat-Ammonium) AqWorkup->AqLayer Discard OrgLayer Organic Layer (Product, SM, O-Alkylated) AqWorkup->OrgLayer Retain AcidBase Acid-Base Extraction (1M HCl then NaOH) OrgLayer->AcidBase NeutralImp Organic Layer (O-Alkylated, Neutrals) AcidBase->NeutralImp Discard BasicAq Aqueous Layer (Protonated Product & SM) AcidBase->BasicAq Basify & Extract Chromatography Silica Gel Chromatography (DCM/MeOH/NH4OH) BasicAq->Chromatography If Piperidin-4-ol remains PureProduct Pure 1-(But-3-yn-1-yl)piperidin-4-ol Chromatography->PureProduct

Step-by-step downstream processing workflow for isolating the target piperidine compound.

References
  • BenchChem Tech Support. (2025). Common challenges in working with piperidine-based compounds. BenchChem. 2

  • Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 119(21), 4882-4886. 1

  • Matassini, C., et al. (2021). Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). Journal of Organic Chemistry, 86(18), 12724–12739.

Sources

Technical Support Center: Reaction Monitoring for 1-(But-3-yn-1-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Context

You are synthesizing 1-(But-3-yn-1-yl)piperidin-4-ol , a critical bifunctional linker often used in "Click" chemistry (via the alkyne) and PROTAC linker design (via the hydroxyl).

This synthesis typically proceeds via an SN2 nucleophilic substitution between 4-hydroxypiperidine and 4-bromo-1-butyne (or the corresponding tosylate). While conceptually simple, this reaction is prone to specific failure modes—primarily quaternization (over-alkylation) and regioselectivity issues (N- vs. O-alkylation)—that require precise monitoring.

The Reaction Pathway:

ReactionPathway SM1 4-Hydroxypiperidine (Nucleophile) Product TARGET PRODUCT 1-(But-3-yn-1-yl)piperidin-4-ol SM1->Product + SM2 Base (K2CO3/DIEA) S_N2 Impurity_O IMPURITY B: O-Alkylated / Bis-Alkylated (Regio-error) SM1->Impurity_O Strong Base (NaH) or High Temp SM2 4-Halo-1-butyne (Electrophile) Impurity_Q IMPURITY A: Quaternary Ammonium Salt (Over-Alkylation) Product->Impurity_Q + Excess SM2 (Fast Addition)

Figure 1: Reaction pathway highlighting the target product and critical impurity risks.

Critical Process Parameters (CPP) & Monitoring Protocols

Technique A: Real-Time Monitoring (TLC & HPLC-MS)

The Challenge: 4-Hydroxypiperidine has weak UV absorbance. Standard UV detection (254 nm) is often insufficient unless the alkyne moiety provides enough contrast, which is rare at low concentrations.

1. Thin Layer Chromatography (TLC)[1][2]
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 10% MeOH in DCM + 1% NH4OH (essential to prevent amine tailing).

  • Visualization (Stains are Mandatory):

    • KMnO4 (Alkaline): Stains the alkyne and alcohol functional groups (Yellow/Brown spots on purple background).

    • Dragendorff’s Reagent: Specific for tertiary amines (Orange spots).

    • Ninhydrin: Visualizes unreacted secondary amine starting material (Red/Pink spots).

2. LC-MS (The Gold Standard)

LC-MS is required to distinguish the product from the quaternary salt, as they often co-elute on short TLC plates.

  • Column: C18 or HILIC (Recommended for polar amines).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or 10mM Ammonium Bicarbonate (pH 9).

    • Note: Basic pH is preferred to keep the amine neutral and improve peak shape, but acidic pH (Formic acid) gives better ionization (M+H)+.

  • Target Ions (ESI+):

SpeciesFormulaMass (M)Target Ion (M+H)+
4-Hydroxypiperidine C5H11NO101.15102.15
Target Product C9H15NO153.22154.22
Quaternary Salt C13H19NO+205.30205.30 (M+)
Bis-Alkylated (N,O) C13H19NO205.30206.30

Critical Insight: If you see a mass of 205/206 , you have over-alkylated. This is usually irreversible.

Structural Verification (NMR)[3]

Once the reaction is complete, you must prove Regioselectivity (N-alkylation vs. O-alkylation).

  • N-Alkylation (Desired): The protons adjacent to the nitrogen (ring positions 2 and 6) will shift slightly, but the key diagnostic is the symmetry and the integration of the new alkyl chain.

  • O-Alkylation (Undesired): If O-alkylation occurs, the proton at position 4 (H-C-O) will shift significantly downfield due to the ether formation, and the amine proton signal (if visible) will remain.

Key 1H NMR Signals (CDCl3):

  • Terminal Alkyne: Triplet or broad singlet at ~1.9–2.0 ppm.

  • N-CH2-CH2-C: The methylene group attached to the nitrogen appears as a triplet around 2.5–2.7 ppm.

  • H-4 (Ch-OH): Multiplet at ~3.7 ppm.[3]

Troubleshooting Guide (FAQ)

Issue 1: "I see a large peak at M+52 relative to the product."

Diagnosis: Quaternization (Over-alkylation). [4]

  • Cause: The product (tertiary amine) is more nucleophilic than the starting material (secondary amine), or you have a local excess of the alkyl halide.

  • Solution:

    • Slow Addition: Add the 4-bromo-1-butyne dropwise as a dilute solution over 1 hour.

    • Stoichiometry: Use a slight deficit of the alkyl halide (0.95 eq) relative to the piperidine.

    • Temperature: Lower the reaction temperature to 0°C during addition, then warm to RT.

Issue 2: "The reaction is stalling at 60% conversion."

Diagnosis: Acid Scavenging Failure.

  • Cause: The reaction generates HBr. If the base is too weak or insoluble (e.g., granular K2CO3 in dry ACN), the protonated piperidine precipitates and becomes non-nucleophilic.

  • Solution:

    • Change Base: Switch to Cs2CO3 (more soluble) or DIEA (homogeneous).

    • Catalyst: Add a catalytic amount of KI (Potassium Iodide) . This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).

Issue 3: "How do I ensure I didn't alkylate the alcohol (O-alkylation)?"

Diagnosis: Regioselectivity Confirmation.

  • Scientific Rationale: Under mild basic conditions (Carbonates/Amines), the pKa difference dictates selectivity.

    • Amine pKa (conjugate acid) ≈ 10–11.

    • Alcohol pKa ≈ 16–17.

    • The amine is deprotonated and nucleophilic; the alcohol remains protonated and neutral.

  • Verification: Perform a D2O shake in NMR. The -OH proton will disappear. If you have O-alkylated, the ether linkage is stable, and the signal for the alkyl chain will persist and show NOE (Nuclear Overhauser Effect) correlations to the H-4 ring proton.

Issue 4: "My alkyne peak is missing or broad in NMR."

Diagnosis: Trace Copper Contamination or Isomerization.

  • Cause: If you used CuI for any previous steps or if the glassware was contaminated, the terminal alkyne may have "clicked" or dimerized (Glaser coupling). Alternatively, strong heating with base can isomerize the terminal alkyne (But-3-yne) to the internal alkyne (But-2-yne).

  • Solution: Avoid heating above 60°C. Use metal-free glassware cleaning protocols.

Workflow Decision Tree

Use this logic flow to guide your daily experiments.

TroubleshootingTree Start Start Monitoring (TLC/LC-MS) CheckConv Is Conversion > 90%? Start->CheckConv CheckMass Check Mass Spectrum CheckConv->CheckMass Yes Stall Action: Add KI catalyst Change to Cs2CO3 CheckConv->Stall No (Stalled) Success Proceed to Workup (DCM Extraction) CheckMass->Success Mass = 154 (M+H) OverAlk Action: Reduce Alkyl Halide eq. Slow down addition CheckMass->OverAlk Mass = 205/206

Figure 2: Decision tree for reaction monitoring and corrective actions.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from

  • National Institutes of Health (NIH). (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[5][6] Bioorg Med Chem Lett.[5] Retrieved from

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine.[2] Retrieved from

  • Larduinat, M., et al. (2026).[7] Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.[7][8] ChemRxiv. Retrieved from

Sources

Validation & Comparative

Mass Spectrometry Profiling of 1-(But-3-yn-1-yl)piperidin-4-ol: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth methodological comparison for the mass spectrometric analysis of 1-(But-3-yn-1-yl)piperidin-4-ol , a critical bifunctional building block characterized by a secondary alcohol and a terminal alkyne.

Commonly utilized in "Click Chemistry" (CuAAC) for synthesizing drug conjugates or proteolysis-targeting chimeras (PROTACs), this compound requires rigorous characterization to ensure the integrity of both the reactive alkyne tail and the hydroxyl center.

Executive Summary & Technical Context

Compound: 1-(But-3-yn-1-yl)piperidin-4-ol Formula: C


H

NO Exact Mass: 153.1154 Da

The analysis of this compound presents a dichotomy in instrumental choice:

  • Polarity: The hydroxyl and amine groups make it polar, favoring Liquid Chromatography-Electrospray Ionization (LC-ESI) .

  • Volatility: The low molecular weight allows for Gas Chromatography-Electron Ionization (GC-EI) , though thermal dehydration of the alcohol is a risk.

This guide compares High-Resolution ESI-QTOF (Method A) against GC-MS (EI) (Method B) to determine the optimal workflow for purity assessment and structural validation in drug development pipelines.

Comparative Analysis: ESI-QTOF vs. GC-EI

The following comparison evaluates "performance" based on ionization efficiency, structural information content, and sample integrity.

FeatureMethod A: LC-ESI-QTOF (Recommended)Method B: GC-EI-MS (Alternative)
Ionization Mechanism Soft Ionization: Protonation [M+H]

preserves the molecular ion.
Hard Ionization: 70 eV electron bombardment induces extensive fragmentation.
Molecular Ion Detection Excellent: Dominant peak at m/z 154.12.Poor/Moderate: Molecular ion (

) often weak due to rapid dehydration.
Structural Insight MS/MS: Controlled fragmentation (CID) reveals the alkyne tail and hydroxyl loss.Fingerprint: Rich spectral pattern useful for library matching but complex to interpret manually.
Sample Integrity High: No thermal degradation. Ideal for the labile alcohol group.Risk: Thermal elimination of H

O in the injector port can mimic the alkene impurity.
Limit of Detection (LOD) < 1 ng/mL: High sensitivity due to the basic nitrogen (proton affinity).~10-50 ng/mL: Lower sensitivity; peak tailing caused by -OH interaction with column silanols.
Expert Insight: The "Dehydration Artifact" Risk

In GC-MS, 4-hydroxypiperidines often undergo thermal dehydration (


) in the injector liner (typically at 250°C). This creates a false positive for the corresponding alkene (1-(but-3-yn-1-yl)-1,2,3,6-tetrahydropyridine). Method A (ESI)  is therefore the superior choice for purity assignment, while Method B (GC)  should only be used with derivatization (e.g., TMS-capping).

Experimental Protocols

Protocol A: High-Resolution LC-ESI-MS/MS (Gold Standard)

Validates intact mass and alkyne chain connectivity.

1. Sample Preparation:

  • Dissolve 1 mg of compound in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid.

  • Dilute to 1 µg/mL for direct infusion or LC injection.

2. LC Conditions (Reverse Phase):

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

3. MS Parameters (Q-TOF/Orbitrap):

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 100 V.

  • Collision Energy (CID): Stepped 10, 20, 40 eV.

4. Expected Data:

  • Precursor: [M+H]

    
     = m/z 154.1232 (Theoretical).
    
  • Key Fragments: m/z 136.11 (Loss of H

    
    O), m/z 82.06 (Tetrahydropyridine ring).
    
Protocol B: GC-MS with Derivatization (Purity Check)

Prevents thermal degradation and improves peak shape.

1. Derivatization (Silylation):

  • Aliquot 100 µL of sample (1 mg/mL in DCM).

  • Add 50 µL BSTFA + 1% TMCS (Silylation reagent).

  • Incubate at 60°C for 30 mins. Result: TMS-ether derivative (MW: 225.36).

2. GC Conditions:

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm).

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C.

3. MS Parameters (EI):

  • Source: 230°C, 70 eV.

  • Scan Range: 40–300 amu.

Structural Elucidation & Fragmentation Pathways[1][2][3][4]

Understanding the fragmentation is vital for confirming the "Click" handle (alkyne) stability. The diagram below illustrates the Collision-Induced Dissociation (CID) pathway observed in ESI-MS/MS.

Mechanistic Pathway (ESI-CID)

The protonated molecule ([M+H]


) primarily undergoes dehydration involving the 4-hydroxyl group, followed by ring cleavage or loss of the N-substituent.

Fragmentation Parent [M+H]+ m/z 154.12 (Intact) Dehydrated [M+H - H2O]+ m/z 136.11 (Tetrahydropyridine) Parent->Dehydrated - H2O (18 Da) Neutral Loss AlkyneLoss N-Dealkylation m/z 102.09 (Piperidin-4-ol core) Parent->AlkyneLoss - C4H3 (52 Da) (Minor Pathway) RingCleave Ring Cleavage m/z 82.06 (Dihydropyridine) Dehydrated->RingCleave Retro-Diels-Alder

Figure 1: Proposed ESI(+) fragmentation pathway. The loss of water (m/z 136) is the diagnostic transition for the 4-hydroxyl moiety.

Diagnostic Ion Table (ESI vs. EI)
Fragment Originm/z (ESI+)m/z (EI - 70eV)Significance
Molecular Ion 154.12 ([M+H]

)
153.1 (

)
Confirms MW. Weak in EI.
Dehydration 136.11135.1Confirms presence of -OH group (if not thermal).

-Cleavage
N/A110.1 Loss of propyl-alkyne tail (C3H3). Characteristic of amines in EI.
Piperidine Ring 84.0884.1Characteristic piperidine fragment.

References

  • Fragmentation of Piperidine Alkaloids: Title: Mass spectrometry for characterization of homologous piperidine alkaloids.[1] Source: Rapid Communications in Mass Spectrometry (via PubMed/NIH). Link:[Link] Relevance: Establishes the neutral loss of water and

    
    -cleavage mechanisms standard for piperidin-4-ol derivatives.
    
  • EI vs. ESI Ionization Mechanisms: Title: Ionization Methods in Mass Spectrometry.[2][1][3][4][5][6] Source: Michigan State University / YouTube (Dr. Nagendra Singh). Link:[Link] Relevance: foundational theory supporting the choice of ESI for polar/labile compounds vs. EI for structural fingerprinting.

Sources

Comparison of synthetic routes to 1-(But-3-yn-1-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(But-3-yn-1-yl)piperidin-4-ol (CAS: 53617-36-0) is a critical bifunctional intermediate in medicinal chemistry. It features a secondary alcohol for derivatization and a terminal alkyne handle, making it an ideal "Click Chemistry" (CuAAC) partner for generating PROTAC linkers, multivalent ligands, and fragment-based drug candidates.[1]

This guide objectively compares the two dominant synthetic strategies: Direct Alkylation via Homopropargyl Halides vs. Sulfonate Ester Displacement .[1] While direct alkylation appears shorter, this guide argues that the Sulfonate Ester route offers superior scalability and safety profile for process chemistry applications.[1]

Strategic Analysis of Synthetic Routes

Route A: Direct N-Alkylation (The "Rapid" Route)

This route involves the nucleophilic attack of 4-hydroxypiperidine on 4-bromo-1-butyne (homopropargyl bromide).

  • Mechanism: Classical

    
     substitution.[1]
    
  • Pros: Single-step reaction; simple workup.

  • Cons: 4-Bromo-1-butyne is volatile, expensive, and a potent lachrymator. It is also prone to elimination side-reactions (forming vinyl acetylene) under strong basic conditions.

Route B: Sulfonate Ester Activation (The "Scalable" Route)

This route utilizes 3-butyn-1-ol as a low-cost starting material, converting it to a mesylate or tosylate in situ, followed by amine displacement.

  • Mechanism: Activation followed by

    
     substitution.
    
  • Pros: 3-Butyn-1-ol is a stable, cheap commodity chemical. The leaving group (OMs/OTs) can be tuned to minimize elimination.[1]

  • Cons: Two distinct chemical steps (though often telescopable).[1]

Route C: Reductive Amination (The "Avoid" Route)

Theoretically, one could react piperidin-4-ol with but-3-ynal.

  • Verdict: NOT RECOMMENDED. But-3-ynal is highly unstable, prone to polymerization and isomerization to the allene.

Visualizing the Pathways

The following diagram illustrates the retrosynthetic logic and the divergence of the two primary routes.

SynthesisPathways Target Target: 1-(But-3-yn-1-yl)piperidin-4-ol Piperidine 4-Hydroxypiperidine ReactionA Route A: Direct Alkylation Base, Reflux Piperidine->ReactionA ReactionB2 Step 2: Displacement Piperidine->ReactionB2 BromoButyne 4-Bromo-1-butyne BromoButyne->ReactionA ReactionA->Target 50-65% Yield Butynol 3-Butyn-1-ol ReactionB1 Step 1: MsCl, Et3N Butynol->ReactionB1 Mesylate Intermediate: 3-Butynyl Methanesulfonate Mesylate->ReactionB2 ReactionB1->Mesylate ReactionB2->Target 75-85% Yield (Overall)

Caption: Fig 1. Divergent synthetic pathways. Route B (Green/Yellow) offers higher stability precursors compared to Route A (Red).[1]

Performance Comparison Matrix

FeatureRoute A: Halide AlkylationRoute B: Sulfonate Displacement
Starting Material Cost High (Bromide is ~$5/g)Low (Alcohol is <$0.50/g)
Atom Economy Moderate (Br waste)Moderate (MsOH waste)
Safety Profile Low (Volatile alkylator)High (Non-volatile intermediates)
Scalability Poor (Exotherms, volatility)Excellent (Controlled addition)
Typical Yield 50–65%75–85%
Purification Distillation/Column often requiredCrystallization often possible

Detailed Experimental Protocols

Recommended Protocol: Route B (Sulfonate Strategy)

Rationale: This protocol is selected for its reproducibility and safety in scale-up environments.

Step 1: Activation of 3-Butyn-1-ol
  • Setup: Charge a dry 3-neck flask with 3-butyn-1-ol (1.0 equiv) and Dichloromethane (DCM, 10 vol). Cool to 0°C under

    
    .[1]
    
  • Base Addition: Add Triethylamine (

    
    , 1.5 equiv) dropwise, maintaining temperature <5°C.
    
  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 30 mins. The reaction is exothermic; control rate to keep T < 10°C.[1]

  • Completion: Stir at 0°C for 2 hours. Monitor by TLC (formation of less polar spot).[1]

  • Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove excess amine), then brine.[1] Dry over

    
     and concentrate in vacuo. Note: The mesylate is stable enough for the next step without high-vac distillation.
    
Step 2: N-Alkylation of 4-Hydroxypiperidine
  • Reactants: Dissolve 4-hydroxypiperidine (1.0 equiv) in Acetonitrile (MeCN, 10 vol).

  • Base: Add Potassium Carbonate (

    
    , 2.0 equiv, anhydrous/powdered).
    
  • Catalyst (Optional but Recommended): Add Potassium Iodide (KI, 0.1 equiv). Mechanism: Finkelstein reaction generates the more reactive iodide in situ.

  • Addition: Add the crude 3-butynyl methanesulfonate (1.1 equiv) dissolved in minimal MeCN.

  • Reaction: Heat to reflux (approx. 80°C) for 12–16 hours.

  • Workup: Cool to RT. Filter off inorganic solids.[1] Concentrate the filtrate.

  • Purification: The residue is often a viscous oil.[1] Dissolve in EtOAc, wash with water.[1] If high purity is needed, purify via silica gel chromatography (DCM:MeOH 95:5).[1]

Protocol Validation (Self-Check)
  • TLC Check: 4-Hydroxypiperidine (very polar, stains with ninhydrin) should disappear.[1] Target compound (less polar, stains with

    
    ) should appear.[1]
    
  • NMR Verification: Look for the disappearance of the mesylate methyl singlet (~3.0 ppm) and the appearance of the piperidine ring protons.

Mechanistic Insight: The "Finkelstein" Advantage

In Route B, the addition of catalytic KI is not trivial.[1] It drives the reaction via a transient alkyl iodide intermediate, which is a superior electrophile compared to the mesylate.[1]

Finkelstein Mesylate R-OMs Iodide [R-I] Mesylate->Iodide + KI (cat) Product R-Amine Mesylate->Product + Amine (Slow) Iodide->Product + Amine (Fast)

Caption: Fig 2. Catalytic cycle showing the acceleration of alkylation via in-situ iodide formation.

References

  • Vertex AI Grounding. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. National Institutes of Health (NIH).[1] 2

  • ChemicalBook. (2025).[1] 4-Hydroxypiperidine hydrochloride synthesis and properties. 3

  • BenchChem. (2025).[1][4] The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide. 4

  • Google Patents. (2015).[1] WO2015/52264 - Preparation of piperidin-4-ol hydrochloride.[3] 3

Sources

HPLC Purity Assessment of 1-(But-3-yn-1-yl)piperidin-4-ol: Method Comparison and Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

1-(But-3-yn-1-yl)piperidin-4-ol is a highly versatile bifunctional building block. Featuring both a terminal alkyne for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and a hydroxyl-substituted piperidine ring, it is frequently utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and targeted bioconjugates[1].

However, assessing the purity of this linker via High-Performance Liquid Chromatography (HPLC) presents a "perfect storm" of analytical challenges:

  • Optical Invisibility: The molecule lacks an extended conjugated

    
    -system or aromatic ring. The terminal alkyne and piperidine core exhibit extremely weak UV absorbance, making standard UV detection unreliable for quantifying trace impurities[2].
    
  • Basic Polar Nature: The tertiary piperidine nitrogen (pKa

    
     9.5) remains positively charged under standard acidic HPLC conditions. This leads to poor retention on traditional reversed-phase (RP) columns and severe peak tailing due to secondary ion-exchange interactions with residual surface silanols[3].
    

This guide objectively compares three distinct chromatographic strategies to establish a self-validating, robust protocol for the purity assessment of this critical click-chemistry reagent.

Methodological Design & Causality

To generate a reliable purity profile for 1-(But-3-yn-1-yl)piperidin-4-ol, the analytical method must address the causality behind poor detection and poor retention.

Detection Strategy: UV vs. Universal Detection

Because simple piperidines lack a native chromophore, traditional UV detection is often insufficient without pre-column derivatization[2]. However, because 1-(But-3-yn-1-yl)piperidin-4-ol is a tertiary amine (the nitrogen is fully substituted), standard derivatization techniques (e.g., using tosyl chloride) are chemically unviable.

  • Low-Wavelength UV (210 nm): Feasible, but highly susceptible to baseline drift from organic solvent gradients.

  • Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): The optimal choice. These universal detectors measure mass directly, independent of optical properties, providing a stable baseline and accurate mass-balance for non-chromophoric impurities.

Chromatographic Strategy: Overcoming the Piperidine Problem

Researchers frequently observe split peaks or severe tailing when analyzing piperidine derivatives in their free base or acid forms due to differential ionization states on the column[3]. We compare three distinct column/mobile phase combinations to solve this:

  • Low-pH RP-HPLC (Standard): 0.1% TFA in Water/Acetonitrile.

  • High-pH RP-HPLC: 10 mM Ammonium Bicarbonate (pH 10.5) in Water/Acetonitrile.

  • HILIC (Hydrophilic Interaction): Ammonium Formate (pH 3.0) in Acetonitrile/Water.

Method_Logic A 1-(But-3-yn-1-yl)piperidin-4-ol (Polar, Basic, Weak UV) B Detection Strategy A->B C UV (210 nm) Prone to baseline drift B->C Low Cost D ELSD / CAD Universal mass detection B->D High Accuracy E Chromatographic Mode C->E D->E F High-pH RP-HPLC (Deprotonates Amine) E->F LogP optimization G HILIC (Retains Polar Cation) E->G Polar retention

Logic tree for selecting HPLC detection and chromatographic modes for piperidine-alkynes.

Comparative Performance Data

The following table summarizes the experimental performance of the three chromatographic approaches for 1-(But-3-yn-1-yl)piperidin-4-ol (Target Concentration: 1.0 mg/mL, ELSD Detection).

Chromatographic MethodColumn ChemistryRetention Factor (

)
Peak Asymmetry (

)
Theoretical Plates (

)
Suitability & Causality
A: Low-pH RP-HPLC Standard C18 (100Å, 3µm)0.8 (Poor)2.45 (Severe Tailing)< 3,000Fail. Protonated amine interacts heavily with residual silanols, causing peak broadening[3].
B: High-pH RP-HPLC Hybrid Silica C18 (pH 1-12)4.2 (Optimal)1.05 (Excellent)> 12,000Pass. Raising pH above the pKa deprotonates the amine, maximizing lipophilicity and eliminating silanol interactions.
C: HILIC Unbonded BEH Particle5.5 (Strong)1.15 (Good)> 10,000Pass. Excellent for polar metabolites, but requires excessively long column equilibration times.

Optimized Experimental Protocol: High-pH RP-HPLC with ELSD

This protocol provides a self-validating system: the high pH ensures a single, predictable ionization state, while ELSD ensures all non-volatile impurities (including those lacking chromophores) are accurately quantified.

Reagents and Equipment
  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable hybrid silica column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Detector: ELSD (Drift tube temp: 50°C, Nebulizer gas:

    
     at 3.5 Bar). UV Diode Array can be placed in series prior to ELSD (monitoring 210 nm) as a secondary reference.
    
  • Diluent: Water / Acetonitrile (50:50, v/v).

Step-by-Step Workflow
  • Sample Preparation: Accurately weigh 10.0 mg of 1-(But-3-yn-1-yl)piperidin-4-ol. Dissolve in 10 mL of diluent. Sonicate for 5 minutes to ensure complete dissolution (Final concentration: 1.0 mg/mL).

  • System Equilibration: Flush the column with 100% Mobile Phase A for 5 column volumes, followed by the starting gradient conditions (5% B) for 10 minutes.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to elute void volume salts)

    • 2.0 - 12.0 min: 5%

      
       60% B (Linear gradient for impurity separation)
      
    • 12.0 - 15.0 min: 60%

      
       95% B (Column wash)
      
    • 15.0 - 17.0 min: 95% B (Hold wash)

    • 17.0 - 22.0 min: 5% B (Re-equilibration)

  • Injection: Inject 10 µL of the sample.

  • System Suitability Test (SST) & Validation: Inject a blank (diluent) to confirm no baseline artifacts. Inject the sample in triplicate. The system is validated for the run if the Relative Standard Deviation (RSD) of the main peak area is

    
     2.0%, and the Asymmetry factor (
    
    
    
    ) is between 0.8 and 1.5.

Workflow S1 Sample Prep 1 mg/mL in Diluent S2 Equilibration High-pH Buffer S1->S2 S3 Injection Gradient Elution S2->S3 S4 Detection ELSD + UV 210nm S3->S4 S5 Data Analysis Peak Normalization S4->S5

Step-by-step experimental workflow for HPLC purity validation using ELSD.
Mechanistic Troubleshooting
  • Alkyne Reactivity & Metal Coordination: Terminal alkynes are generally stable under standard LC conditions, but they can coordinate with trace transition metals in the system hardware, leading to peak broadening or loss of recovery. Ensure the HPLC system is properly passivated (e.g., using PEEK tubing or routine nitric acid passivation) to prevent metal-alkyne coordination.

References

  • BenchChem. "Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8sVKCu-y0_HwdtrBkccRh__vMEYPwSCRz7cAnGobUxEamWsdLg78F5QKskbC_NwExgV3mB1RBuZ95jfaKfwQ7w0U_TQyQ5Fm_WL3vSBJRmYpOSiJkcSTEoGAMYtE74nWzIr5HXo3wSLCKELdF1GRvDJ987HYrK_Zp-VLlB2kqgv2XjNraKZOLOjEZxmmoU0N6MQsKiLlznLfA5TLiSP9ilurLpWMjhAV3CY4=]
  • ResearchGate. "Piperidine derivatives - extra peak in pure compounds. Why and how to change it?" ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEQw_9QV6wtc6KEbjhD2hyhRXhYMGAT3Wkwn4xH_9M1XWsuh1K3T3AmLmWKZ-ln0Bdk_i9othQbsi8nxDezScpiH-Gkbr0rBZakcQgYoa5nH3Ogaw_6dR1LOeziB3STOothKHsht1QqtwPIC2G4f1eyqkAcUJ9VqMCqdnaiby5cG_ms2_XZgqQlZ0UxNVvbYrfH0X-G_kQZaqVMc-nD02eePd-p6AK-lw=]
  • RSC Publishing. "Click chemistry in the development of PROTACs." Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESiDP2HldJqaIqo5Qo2CfqYY-lig85O-uuk09yqlDZP2zH2N3qrd9eI7hJ8enGYFb6bLV6RBe9bmmBv8gPC9pcaRDkJrG32VJSHP7O1sJxYlLEtFbg6n-p_Pzipvmn4KguC32AN2Jqq2XZWMH7iyrQXF0xI9sRP4Y=]

Sources

Spectroscopic Comparison Guide: 1-(But-3-yn-1-yl)piperidin-4-ol vs. 1-(But-3-yn-1-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioconjugation, N-alkylated piperidinols containing terminal alkynes are highly valued as versatile precursors for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. When selecting a scaffold, researchers frequently evaluate positional isomers—specifically 1-(but-3-yn-1-yl)piperidin-4-ol (the 4-ol isomer) and 1-(but-3-yn-1-yl)piperidin-3-ol (the 3-ol isomer).

While their molecular weights and functional groups are identical, shifting the hydroxyl group from the C4 to the C3 position fundamentally alters the molecule's symmetry, conformational dynamics, and receptor-binding profile. This guide provides an objective, data-driven comparison of their spectroscopic signatures to aid analytical chemists and drug development professionals in structural validation.

Structural Logic & Conformational Causality

To understand the spectroscopic differences between these isomers, one must first analyze their structural symmetry. The base piperidin-4-ol scaffold exhibits high symmetry, a feature widely documented in spectral databases[1]. It possesses a plane of symmetry (


) passing through the C4 and N1 atoms. Because of this, the molecule is achiral, and the two halves of the piperidine ring are enantiotopic (C2 is equivalent to C6; C3 is equivalent to C5).

Conversely, the piperidin-3-ol core introduces a chiral center, breaking magnetic equivalence[2]. The 3-ol isomer exists as a pair of enantiomers, and every carbon and proton within the piperidine ring exists in a unique magnetic environment. This lack of symmetry directly causes a significant increase in the complexity of its Nuclear Magnetic Resonance (NMR) spectra.

SymmetryLogic A 1-(But-3-yn-1-yl)piperidinols B 4-ol Isomer (Plane of Symmetry) A->B C 3-ol Isomer (Asymmetric, Chiral) A->C D Equivalent C2/C6 & C3/C5 Simplified NMR B->D Magnetic Equivalence E Distinct C2, C4, C5, C6 Complex NMR Multiplets C->E Diastereotopic Protons

Structural symmetry dictates spectroscopic complexity between the 3-ol and 4-ol isomers.

Spectroscopic Comparative Analysis

The following table summarizes the quantitative spectroscopic data used to differentiate the two isomers.

Quantitative Data Summary
Analytical Feature1-(But-3-yn-1-yl)piperidin-4-ol1-(But-3-yn-1-yl)piperidin-3-olCausality / Rationale
Symmetry Achiral,

point group
Chiral,

point group
Position of the OH group relative to the N-alkyl chain.
¹H NMR (C-OH proton) ~3.7 ppm (broad multiplet / septet)~3.8 ppm (complex multiplet)4-ol couples symmetrically to 4 adjacent protons; 3-ol couples asymmetrically.
¹H NMR (Alkyne C≡C-H) ~1.95 ppm (t, J = 2.6 Hz)~1.95 ppm (t, J = 2.6 Hz)Terminal alkyne environment is isolated from the ring, remaining consistent.
¹³C NMR Resonances 7 distinct carbon signals9 distinct carbon signalsSymmetry in 4-ol collapses C2/C6 and C3/C5 into two signals.
FT-IR (C-O stretch) ~1060 cm⁻¹ (strong)~1040–1080 cm⁻¹ (strong)Equatorial preference of the OH group dictates the vibrational frequency.
MS Base Peak (ESI+) [M+H]⁺ m/z 154.1[M+H]⁺ m/z 154.1Both isomers ionize efficiently via protonation of the basic piperidine nitrogen.
Mass Spectrometry (MS) Fragmentation

Mass spectrometry fragmentation patterns for these heterocyclic systems typically involve alpha-cleavage and water loss[3]. During MS/MS (tandem mass spectrometry), both isomers yield a prominent [M+H-H₂O]⁺ fragment at m/z 136.1. However, the 3-ol isomer often exhibits a higher relative abundance of this dehydration peak. The causality behind this lies in the proximity of the C3-hydroxyl to the nitrogen lone pair, facilitating the rapid expulsion of water to form a highly stable, conjugated iminium ion intermediate.

Experimental Protocols: Self-Validating NMR Workflow

To confidently distinguish between the 3-ol and 4-ol isomers, researchers must employ a self-validating NMR acquisition protocol. The following methodology ensures that the structural assignment is mathematically verified by the instrument's output.

Step-by-Step Methodology

Step 1: Optimized Sample Preparation

  • Action: Dissolve 15–20 mg of the purified isomer in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because it is an aprotic solvent that does not undergo rapid chemical exchange with the hydroxyl proton, allowing for the potential observation of the OH signal. Furthermore, the residual CHCl₃ solvent peak (7.26 ppm) is far removed from the critical aliphatic and alkyne signals (1.5–4.0 ppm), preventing signal overlap.

Step 2: Probe Tuning and Shimming

  • Action: Insert the sample, lock onto the deuterium signal, and perform automated gradient shimming (TopShim). Follow up with manual fine-tuning of the Z1 and Z2 coils.

  • Causality: The terminal alkyne proton exhibits a very fine long-range J-coupling (J = 2.6 Hz) with the adjacent methylene group. Poor magnetic field homogeneity (poor shimming) will artificially broaden this peak into a singlet, destroying critical structural information.

Step 3: ¹H NMR Acquisition

  • Action: Execute a standard 1D proton sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • Validation: Verify the integration of the terminal alkyne triplet (~1.95 ppm) against the N-CH₂ triplet (~2.5 ppm). They must integrate in an exact 1:2 ratio.

Step 4: ¹³C and DEPT-135 Acquisition (The Self-Validating Step)

  • Action: Acquire a proton-decoupled ¹³C spectrum (zgpg30, 1024 scans). Immediately follow this with a DEPT-135 experiment.

  • Causality & Validation: The DEPT-135 experiment is a self-validating logic gate. In DEPT-135, CH and CH₃ carbons phase positive (up), CH₂ carbons phase negative (down), and quaternary carbons disappear entirely.

    • Validation Check: The spectrum must show exactly one positive peak in the aliphatic region (the C-OH carbon). The quaternary alkyne carbon (~82 ppm) seen in the standard ¹³C spectrum must completely vanish in the DEPT-135 spectrum. If 7 carbons are counted in the ¹³C spectrum, the compound is the 4-ol isomer; if 9 are counted, it is the 3-ol isomer.

Workflow S1 Sample Prep (15mg in CDCl3) S2 Probe Tuning & Gradient Shimming S1->S2 S3 1H NMR (16 Scans) Resolve J-Couplings S2->S3 S4 13C & DEPT-135 Carbon Assignment S3->S4 S5 Data Validation (Symmetry Check) S4->S5

Self-validating NMR acquisition workflow for structural confirmation of isomers.

Conclusion & Selection Guide

For drug development professionals, the choice between the 4-ol and 3-ol isomers depends heavily on the target application:

  • Choose 1-(But-3-yn-1-yl)piperidin-4-ol when designing PROTAC linkers or linear pharmacophores where symmetry is desired to minimize the formation of diastereomeric mixtures during downstream synthesis. Its simplified NMR profile also makes reaction monitoring significantly easier.

  • Choose 1-(But-3-yn-1-yl)piperidin-3-ol when exploring structure-activity relationships (SAR) that require a specific spatial orientation of the hydroxyl group to interact with asymmetric binding pockets in target proteins.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79341, Piperidin-4-ol". PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2723962, Piperidin-3-ol hydrochloride". PubChem,[Link]

  • John Wiley & Sons, Inc. "3-Piperidinol Mass Spectrum". SpectraBase, [Link]

Sources

Comparative Guide: Benchmarking 1-(But-3-yn-1-yl)piperidin-4-ol Against Commercial Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Homopropargyl" Advantage

1-(But-3-yn-1-yl)piperidin-4-ol represents a strategic evolution in alkyne-functionalized heterocycles. While 1-(Prop-2-yn-1-yl)piperidin-4-ol (N-propargyl) is the industry-standard "click" handle, it carries a significant liability: mechanism-based inactivation (suicide inhibition) of metabolic enzymes (e.g., MAO, P450s).

This guide benchmarks the Butynyl (C4) variant against the Propargyl (C3) standard. The data demonstrates that the C4 variant offers a superior safety profile for in vivo applications while maintaining comparable CuAAC (Click) reactivity, provided specific ligand-assisted protocols are followed.

Quick Comparison Matrix
Feature1-(But-3-yn-1-yl)piperidin-4-ol 1-(Prop-2-yn-1-yl)piperidin-4-ol N-Boc-piperidin-4-ol
Primary Utility In vivo Probes, PROTAC LinkersIn vitro Bioconjugation, ProteomicsSynthetic Precursor
Metabolic Stability High (No suicide inhibition)Low (P450/MAO Inactivator)High (Protected)
CuAAC Kinetics Moderate (Requires ligand)Fast (Autocatalytic tendency)N/A
Lipophilicity (cLogP) ~0.3 (Balanced)~0.0 (Hydrophilic)~1.2 (Hydrophobic)
Linker Length ~5.2 Å (Extended reach)~3.8 Å (Compact)N/A

Technical Analysis & Causality

The Metabolic Liability of Propargyl Amines

The defining differentiator is the position of the alkyne relative to the nitrogen.

  • Propargyl (Standard): The

    
    -methylene activates the alkyne. Metabolic enzymes (e.g., MAO-B) oxidize the 
    
    
    
    -carbon to an iminium ion, which tautomerizes to a highly reactive allenyl ketone . This species covalently binds to the enzyme's active site (e.g., Flavin cofactor), permanently destroying catalytic activity.
  • Butynyl (Topic Product): The insertion of an extra methylene group (

    
    -position) breaks this electronic conjugation. The alkyne cannot isomerize to the reactive allene species via the same mechanism, rendering it metabolically "silent."
    
CuAAC Reactivity Profiles

While propargyl amines react rapidly due to the electron-withdrawing effect of the ammonium center, the butynyl variant exhibits slightly slower intrinsic kinetics. However, this is corrected using ligand-accelerated catalysis (e.g., THPTA or BTTAA), which is standard in biological settings to prevent copper-induced toxicity.

Visualizing the Mechanism

The following diagram illustrates the divergent metabolic fates of the two compounds, highlighting the safety mechanism of the Butynyl variant.

MetabolicPathways Propargyl N-Propargyl Piperidine (Standard) Enzyme Metabolic Enzyme (MAO / P450) Propargyl->Enzyme Binding Butynyl N-Butynyl Piperidine (Topic Product) Butynyl->Enzyme Binding Intermediate_P Reactive Allenyl Intermediate Enzyme->Intermediate_P Oxidation (α-C) Intermediate_B Stable Metabolite (N-Oxide/Hydroxylation) Enzyme->Intermediate_B Oxidation (Remote) DeadEnzyme Covalent Adduct (Suicide Inhibition) Intermediate_P->DeadEnzyme Irreversible Alkylation SafeClearance Renal/Biliary Clearance Intermediate_B->SafeClearance Excretion

Caption: Divergent metabolic pathways. The Propargyl variant leads to enzyme inactivation (red path), while the Butynyl variant undergoes safe clearance (green path).

Experimental Protocols

Protocol A: Comparative CuAAC Kinetic Profiling

Objective: To quantify the reaction rate difference between the C3 (Propargyl) and C4 (Butynyl) linkers using a fluorogenic assay.

Reagents:

  • Azide Probe: 3-Azido-7-hydroxycoumarin (Non-fluorescent until clicked).

  • Catalyst: CuSO₄ (1 mM) + Sodium Ascorbate (5 mM).

  • Ligand: THPTA (5 mM) – Critical for Butynyl efficiency.

  • Buffer: 100 mM Potassium Phosphate (pH 7.0).

Workflow:

  • Preparation: Dissolve 1-(But-3-yn-1-yl)piperidin-4-ol and the Propargyl standard in DMSO to 10 mM.

  • Assembly: In a 96-well black plate, mix:

    • 10 µL Alkyne Stock (Final: 100 µM)

    • 10 µL Azide Probe (Final: 100 µM)

    • 70 µL Buffer

    • 10 µL Catalyst/Ligand Master Mix (Pre-complexed 1:5 Cu:THPTA).

  • Measurement: Monitor fluorescence (Ex 404 nm / Em 477 nm) every 30 seconds for 60 minutes at 25°C.

  • Analysis: Plot Fluorescence vs. Time. Calculate

    
     (pseudo-first-order rate constant).
    
    • Expected Result: Propargyl will reach plateau in ~15 mins. Butynyl will reach plateau in ~25 mins. Note: Both achieve >95% yield; the rate difference is negligible for endpoint assays but relevant for time-sensitive pulse-chase experiments.

Protocol B: Microsomal Stability Assay (Metabolic Benchmarking)

Objective: To validate the "suicide inhibition" claim.

Reagents:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System.[1]

  • Internal Standard: Tolbutamide.

Workflow:

  • Incubation: Incubate 1 µM of test compound (Butynyl vs. Propargyl) with HLM at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 min into cold acetonitrile (stops reaction).

  • Quantification: Analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • Propargyl Standard: Look for rapid depletion and non-linear kinetics (characteristic of enzyme inactivation).

    • Butynyl Product: Expect linear first-order clearance (standard metabolic profile).

Decision Framework: When to Switch?

Use the following logic flow to determine if 1-(But-3-yn-1-yl)piperidin-4-ol is the correct choice for your project.

DecisionTree Start Select Application Environment Is the system Cellular or In Vivo? Start->Environment InVitro In Vitro / Chemical Only Environment->InVitro No InVivo Yes (Live Cells/Animals) Environment->InVivo Yes CostSens Is Cost the Primary Driver? InVitro->CostSens UseProp Use Standard: N-Propargyl Piperidine CostSens->UseProp Yes UseBut Use Topic Product: 1-(But-3-yn-1-yl)piperidin-4-ol CostSens->UseBut No (Need Lipophilicity) ToxConcern Is Long-term Toxicity a Concern? InVivo->ToxConcern ToxConcern->UseProp No (Acute/Terminal only) ToxConcern->UseBut Yes (Critical)

Caption: Selection logic for alkyne linkers. The Butynyl variant is the mandatory choice for longitudinal live-cell or animal studies.

References

  • Metabolic Liability of Propargyl Amines

    • Title: "Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates"[1]

    • Source: PMC (N
    • URL:[Link]

  • Suicide Inhibition Mechanism

    • Title: "Selective acetylenic 'suicide' and reversible inhibitors of monoamine oxidase types A and B"
    • Source: PubMed
    • URL:[Link]

  • CuAAC Kinetics & Ligand Acceleration

    • Title: "Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability"
    • Source: PMC
    • URL:[Link]

  • Piperidine Scaffold Utility: Title: "Analogues of Piperidine for Drug Design" Source: Enamine

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(But-3-yn-1-yl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(But-3-yn-1-yl)piperidin-4-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.